Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRDARBUIIJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174627 | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-42-6 | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211587-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines a plausible synthetic route, and describes its application in the construction of PROTACs. The guide is intended for researchers and scientists in the field of drug discovery and development, offering a technical resource for the synthesis and utilization of this important chemical entity.
Introduction
This compound is a bifunctional molecule increasingly utilized as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency of ternary complex formation and subsequent protein degradation.
The piperidine moiety in this compound provides a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation. The chlorosulfonyl group serves as a reactive handle for conjugation to a warhead (ligand for the target protein) or an E3 ligase ligand, typically through the formation of a stable sulfonamide bond.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1211587-42-6 | [1] |
| Molecular Formula | C₁₄H₁₈ClNO₄S | [1] |
| Molecular Weight | 331.815 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥97% | [1] |
| Predicted Boiling Point | 471.5±28.0 °C | [3] |
| Predicted Density | 1.330±0.06 g/cm³ | [3] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [2] |
Synthesis
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway starts from commercially available starting materials and employs common synthetic transformations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
This section provides a hypothetical, yet detailed, experimental protocol for the synthesis of this compound. Caution: This is a proposed procedure and should be adapted and optimized under appropriate laboratory safety precautions.
Materials:
-
Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Addition of Reagents: Add N-Chlorosuccinimide (NCS) (2.2 eq) and a catalytic amount of tetrabutylammonium chloride to the solution.
-
Acidification and Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (a few drops). Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application in PROTAC Synthesis
This compound serves as a valuable linker for the modular synthesis of PROTACs. The chlorosulfonyl group readily reacts with primary or secondary amines on a warhead or E3 ligase ligand to form a stable sulfonamide linkage.
General Workflow for PROTAC Synthesis
The general workflow for incorporating this linker into a PROTAC molecule is depicted below. This typically involves a sequential coupling strategy.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocol (Illustrative Example)
This section provides an illustrative experimental protocol for the synthesis of a hypothetical PROTAC using this compound.
Step 1: Synthesis of the Linker-E3 Ligand Conjugate
-
Reaction Setup: Dissolve the E3 ligase ligand (containing a primary or secondary amine, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution.
-
Linker Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by flash column chromatography.
Step 2: Deprotection of the Cbz Group
-
Reaction Setup: Dissolve the Linker-E3 Ligand Conjugate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected intermediate.
Step 3: Final PROTAC Assembly
-
Reaction Setup: Dissolve the deprotected Linker-E3 Ligand intermediate (1.0 eq) and the warhead (containing a carboxylic acid, 1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Coupling Reagent Addition: Add a peptide coupling reagent, such as HATU (1.2 eq), and a base, such as DIPEA (2.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Workup and Purification: Purify the final PROTAC using preparative reverse-phase HPLC to obtain the desired product with high purity.
Characterization: The final PROTAC should be thoroughly characterized by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its structure and purity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core and reactive chlorosulfonyl handle provide medicinal chemists with a powerful tool for constructing sophisticated PROTAC linkers. The synthetic strategies and experimental protocols outlined in this guide, while illustrative, provide a solid foundation for researchers to design and synthesize novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers, such as those derived from this compound, will be paramount in developing the next generation of therapeutics.
References
Structure Elucidation of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental data in published literature, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a bifunctional molecule incorporating a piperidine core, a benzyl carbamate protecting group, and a reactive chlorosulfonylmethyl group. The presence of the sulfonyl chloride moiety makes it a valuable intermediate for the synthesis of various sulfonamide derivatives, which are of significant interest in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClNO₄S | PubChem[1][2] |
| Molecular Weight | 331.81 g/mol | Fluorochem[2] |
| IUPAC Name | This compound | Fluorochem[2] |
| CAS Number | 1211587-42-6 | Fluorochem[2] |
| Appearance | White to light yellow solid (predicted) | ChemicalBook[3] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C (recommended) | ChemicalBook[3] |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process starting from the commercially available Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate. This pathway leverages a well-established oxidative chlorination reaction.
Experimental Protocol: Hypothetical Synthesis
This protocol describes a potential method for the synthesis of this compound.
Step 1: Oxidation of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate
-
To a stirred solution of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, approximately 2.0-2.5 eq) while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, and wash it with a saturated solution of sodium bisulfite, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate sodium sulfinate, which may be used in the next step without further purification.
Step 2: Chlorination to this compound
-
Dissolve the crude sodium sulfinate intermediate in a suitable solvent like dichloromethane.
-
Add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. Alternatively, a system of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of hydrochloric acid can be used.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Structure Elucidation Workflow
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H (benzyl) |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~4.20 | br d | 2H | Piperidine C2-H eq, C6-H eq |
| ~3.40 | d | 2H | -CH₂ -SO₂Cl |
| ~2.90 | t | 2H | Piperidine C2-H ax, C6-H ax |
| ~2.10 | m | 1H | Piperidine C4-H |
| ~1.95 | m | 2H | Piperidine C3-H eq, C5-H eq |
| ~1.50 | m | 2H | Piperidine C3-H ax, C5-H ax |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C =O (carbamate) |
| ~136.5 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67.5 | -O-C H₂-Ph |
| ~65.0 | -C H₂-SO₂Cl |
| ~44.0 | Piperidine C 2, C 6 |
| ~38.0 | Piperidine C 4 |
| ~29.0 | Piperidine C 3, C 5 |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Ar-H stretch |
| ~2950, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1450, ~1495 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | S=O stretch (asymmetric) |
| ~1160 | Strong | S=O stretch (symmetric) |
| ~700, ~750 | Strong | Ar-H bend (out-of-plane) |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 332.0718 | [M+H]⁺ |
| 354.0537 | [M+Na]⁺ |
| 370.0277 | [M+K]⁺ |
Signaling Pathways and Biological Context
While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications. The piperidine scaffold is a common feature in many biologically active compounds. The reactive sulfonyl chloride group allows for its use as a versatile building block in the synthesis of compound libraries targeting a wide range of biological targets. For instance, sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrases and proteases, which are implicated in various disease pathways.
Conclusion
This technical guide provides a foundational understanding of the structure, potential synthesis, and analytical characterization of this compound. While direct experimental data is scarce, the presented information, derived from established chemical principles and data from analogous structures, offers a robust framework for researchers working with this and related compounds. The versatile nature of this molecule makes it a promising starting material for the development of novel therapeutic agents. Further experimental validation of the proposed synthesis and predicted spectral data is encouraged to solidify the understanding of this compound's properties and potential applications.
References
An In-depth Technical Guide to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
CAS Number: 1211587-42-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key chemical intermediate in the synthesis of targeted therapeutics. This document details its chemical properties, a proposed synthetic route, its critical role in the development of the SMYD3 inhibitor EPZ031686, and the associated signaling pathways.
Chemical and Physical Properties
This compound is a solid, with predicted physical properties summarized in the table below. These values are computationally derived and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClNO₄S | [1][2] |
| Molecular Weight | 331.81 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point (Predicted) | 471.5 ± 28.0 °C | [1] |
| Density (Predicted) | 1.330 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -2.28 ± 0.40 | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis and Reactivity
Proposed Experimental Protocol:
Step 1: Synthesis of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate
A likely precursor to the target sulfonyl chloride is the corresponding thiol. This transformation can be achieved from Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate via a two-step process involving initial conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.
Step 2: Oxidative Chlorination to this compound
The intermediate thiol can then be converted to the final sulfonyl chloride through oxidative chlorination. A common method for this transformation is treatment with chlorine gas in the presence of an aqueous acid, or alternatively, using a reagent like sulfuryl chloride (SO₂Cl₂).
Application in Drug Discovery: Synthesis of EPZ031686
This compound is a crucial building block for the synthesis of EPZ031686, a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[3][4] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers.
Experimental Workflow: Synthesis of EPZ031686
The synthesis of EPZ031686 involves the coupling of this compound with a suitable amine-containing fragment. The sulfonyl chloride group of the title compound readily reacts with primary or secondary amines to form a stable sulfonamide linkage, which is a key structural feature of EPZ031686.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - this compound (C14H18ClNO4S) [pubchemlite.lcsb.uni.lu]
- 3. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data from various sources and presents it in a structured format, including tabulated properties and a generalized experimental workflow.
Chemical Identity and Physical Properties
This compound is a complex organic molecule containing a piperidine ring, a benzyl carbamate protecting group, and a reactive chlorosulfonylmethyl group. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and organic synthesis.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1211587-42-6[1][2] |
| Molecular Formula | C₁₄H₁₈ClNO₄S[1][2][3] |
| Molecular Weight | 331.81 g/mol [1] |
| Canonical SMILES | C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2[3] |
| InChI Key | JOQRDARBUIIJCV-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow solid | [Chemical Supplier Data] |
| Purity | ≥95% | [2] |
| Boiling Point | 471.5 ± 28.0 °C (Predicted) | [Chemical Database] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [Chemical Database] |
| pKa | -2.28 ± 0.40 (Predicted) | [Chemical Database] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [Chemical Database] |
Chemical Reactivity and Stability
The key reactive center of this molecule is the sulfonyl chloride (-SO₂Cl) group. Sulfonyl chlorides are known to be highly reactive towards nucleophiles.
-
Reaction with Amines: The sulfonyl chloride will readily react with primary and secondary amines to form stable sulfonamides. This is a common reaction in the synthesis of biologically active compounds.
-
Reaction with Alcohols and Phenols: In the presence of a base, it will react with alcohols and phenols to form sulfonate esters.
-
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis by water to form the corresponding sulfonic acid. Therefore, the compound should be handled under anhydrous conditions to prevent degradation.
The benzyl carbamate (Cbz) group serves as a protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be removed by catalytic hydrogenation.
Experimental Protocols
A generalized workflow for its synthesis and subsequent use in the preparation of a sulfonamide derivative is presented below.
Hypothetical Synthesis Protocol
A potential synthetic approach involves the oxidative chlorination of the corresponding thiol precursor, Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate.
Materials:
-
Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate
-
Chlorine gas or N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (if using NCS)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly bubble chlorine gas through the solution or add a solution of NCS in DCM dropwise. If using NCS, add a catalytic amount of concentrated HCl.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Analysis
Purification: Due to the moisture sensitivity of the sulfonyl chloride, purification should be carried out using anhydrous solvents. Flash column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is a suitable method.
Analytical Characterization: The structure and purity of this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the benzyl, piperidine, and methylene groups and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information on the specific biological activity or the signaling pathways associated with this compound.
However, the piperidine and sulfonamide moieties are common pharmacophores found in a wide range of biologically active molecules. Piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including acting as enzyme inhibitors and CNS agents.[4] Sulfonamides are a well-established class of compounds with antibacterial, anticancer, and anti-inflammatory properties.
The high reactivity of the sulfonyl chloride group makes this compound a useful tool for covalent modification of biological targets, such as enzymes, which could be a strategy for developing irreversible inhibitors.[5][6] Further research is required to elucidate the specific biological functions of this compound.
The diagram below illustrates a hypothetical mechanism of action where the compound acts as a covalent inhibitor of a target enzyme.
Safety and Handling
Sulfonyl chlorides are corrosive and lachrymatory. They react with water to release hydrochloric acid. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a reactive chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While specific biological data is currently lacking, its structural motifs suggest that its derivatives could possess interesting pharmacological properties. This guide provides a summary of its known properties and outlines general experimental approaches for its synthesis and handling, serving as a valuable resource for researchers in the field.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound, CasNo.1211587-42-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. PubChemLite - this compound (C14H18ClNO4S) [pubchemlite.lcsb.uni.lu]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel inhibition of porcine pepsin by a substituted piperidine. Preference for one of the enzyme conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of targeted therapeutic agents. This document details its chemical properties, a plausible synthetic pathway, and its application in the development of enzyme inhibitors.
Core Compound Data
This compound is a bifunctional molecule featuring a protected piperidine ring and a reactive sulfonyl chloride group. These structural motifs make it a valuable building block in medicinal chemistry.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₈ClNO₄S | [1][2][3] |
| Molecular Weight | 331.81 g/mol | [1][4] |
| CAS Number | 1211587-42-6 | [1][2][4] |
| IUPAC Name | benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | [1] |
| Canonical SMILES | C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | [1] |
| Physical State | Solid | |
| Storage Conditions | 2-8°C Refrigerator, Inert atmosphere, store in freezer, under -20°C | [4][5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic approach would start from the commercially available N-Cbz-4-(hydroxymethyl)piperidine. This precursor would undergo transformation to introduce a thiol group, which is then oxidized to the desired sulfonyl chloride.
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It is based on standard organic chemistry methodologies.
Step 1: Synthesis of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (Thiol Intermediate)
This step would likely involve the conversion of the hydroxyl group of N-Cbz-4-(hydroxymethyl)piperidine to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis).
Step 2: Oxidative Chlorination to this compound
The thiol intermediate can be converted to the final sulfonyl chloride product through oxidative chlorination. Several methods are reported in the literature for this transformation.[6][7][8][9] A common and effective method involves the use of N-Chlorosuccinimide (NCS) in the presence of an acid.[10][11][12]
General Experimental Protocol for Oxidative Chlorination of Thiols:
-
The thiol is dissolved in a suitable solvent mixture, such as acetonitrile and aqueous hydrochloric acid.[10]
-
The solution is cooled to a low temperature (e.g., 0-10 °C) in an ice bath.[10]
-
N-Chlorosuccinimide (NCS) is added portion-wise to the stirred solution, maintaining the low temperature.[10]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by chromatography if necessary.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules.
Intermediate for SMYD3 Inhibitor Synthesis
This compound is utilized in the synthesis of EPZ031686, which is recognized as the first orally bioavailable small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[4] SMYD3 is a histone methyltransferase that has been implicated in the development of various cancers, making it an attractive target for therapeutic intervention.
The diagram below illustrates the role of this compound as a building block for an SMYD3 inhibitor and the general mechanism of action of such an inhibitor.
Caption: Synthetic pathway and mechanism of an SMYD3 inhibitor.
The logical workflow for the potential use of this compound in a research setting is outlined below.
Caption: Workflow for developing a therapeutic candidate.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 1stsci.com [1stsci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1211587-42-6|this compound|BLD Pharm [bldpharm.com]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 12. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
In-depth Technical Guide: Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the IUPAC name This compound . It is identified by the CAS Number 1211587-42-6. This molecule belongs to the class of piperidine derivatives, which are common structural motifs in a wide range of pharmaceuticals and bioactive molecules. The presence of a reactive chlorosulfonyl group and a benzyl carbamate protecting group suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known properties of this compound, based on currently available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1211587-42-6 | [1] |
| Molecular Formula | C₁₄H₁₈ClNO₄S | [1] |
| Molecular Weight | 331.81 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically ≥97% | [3] |
| Boiling Point (Predicted) | 471.5 ± 28.0 °C | [2][4] |
| Density (Predicted) | 1.330 ± 0.06 g/cm³ | [2][4] |
| Storage | Inert atmosphere, store in freezer under -20°C | [2] |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The synthesis would likely involve the introduction of the chlorosulfonylmethyl group at the 4-position of a suitably protected piperidine ring. A possible logical workflow for its synthesis is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.
Caption: A conceptual workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
While specific studies detailing the use of this compound are limited, its structural features suggest several potential applications in medicinal chemistry. The chlorosulfonyl group is a versatile functional handle that can react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This makes the compound a potentially valuable building block for creating libraries of novel compounds for biological screening.
Piperidine scaffolds are prevalent in many approved drugs, often serving as a core structure to orient functional groups for optimal interaction with biological targets. The benzyl carbamate (Cbz) group is a common protecting group for amines, which can be readily removed under specific conditions to allow for further chemical modification.
Signaling Pathways and Mechanism of Action
Currently, there is no published research that elucidates a specific mechanism of action or delineates the involvement of this compound in any signaling pathways. Its role is primarily understood as a chemical intermediate for the synthesis of more complex molecules that may have biological activity. The biological effects of any derivatives would be highly dependent on the nature of the chemical moiety attached to the sulfonyl group and any modifications to the piperidine ring.
Conclusion
This compound is a commercially available piperidine derivative with potential as a synthetic intermediate in drug discovery and development. Its key chemical and physical properties are well-documented. However, a detailed understanding of its synthesis, specific experimental applications, and biological activity is currently lacking in publicly accessible scientific literature. Further research is required to fully explore the potential of this compound and its derivatives as novel therapeutic agents. Researchers interested in utilizing this compound would need to develop and validate their own synthetic and experimental protocols.
References
Retrosynthetic Analysis and Synthetic Route for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and a plausible synthetic pathway for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The proposed synthesis is designed to be efficient and utilize readily available starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound (I), suggests a strategy that disconnects the molecule at key functional groups to identify simpler, more accessible precursors.
The primary disconnection point is the sulfonyl chloride moiety. Sulfonyl chlorides are commonly synthesized from the corresponding thiols through oxidative chlorination. This leads to the precursor Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (II).
Further disconnection of the thiol (II) involves the carbon-sulfur bond. Thiols can be prepared from alcohols via a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by displacement with a sulfur nucleophile, or more directly through a Mitsunobu reaction with thioacetic acid followed by hydrolysis. This retrosynthetic step points to Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (III) as a key intermediate. This intermediate is a commercially available starting material, making it an excellent entry point for the forward synthesis.
The retrosynthetic pathway is visualized in the following diagram:
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis
Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
The overall synthetic workflow is as follows:
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate via Mitsunobu Reaction
This step involves the conversion of the primary alcohol to a thioacetate using thioacetic acid under Mitsunobu conditions.
-
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
-
After stirring for 15 minutes, add thioacetic acid (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford S-((1-(benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate.
-
Step 2: Synthesis of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (Hydrolysis of Thioacetate)
This step involves the hydrolysis of the thioacetate to the corresponding thiol.
-
Materials:
-
S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) (1 M)
-
-
Procedure:
-
Dissolve S-((1-(benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water or potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate.
-
Step 3: Synthesis of this compound (Oxidative Chlorination)
This final step converts the thiol to the target sulfonyl chloride using N-chlorosuccinimide (NCS) and hydrochloric acid.[1][2][3]
-
Materials:
-
Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate
-
N-Chlorosuccinimide (NCS)
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
Isopropyl ether (IPE) or Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred mixture of 2 M HCl (0.5 mL per mmol of thiol) and acetonitrile (2.5 mL per mmol of thiol), add N-Chlorosuccinimide (4 equivalents) at 10 °C.[2]
-
Cool the resulting suspension to 10 °C.
-
Prepare a solution of Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate (1 equivalent) in acetonitrile (0.5 mL per mmol of substrate).[2]
-
Add the thiol solution dropwise to the NCS suspension while maintaining the internal temperature below 20 °C.[2]
-
Stir the reaction mixture at this temperature for 10-30 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with isopropyl ether or dichloromethane.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.
-
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthetic route. Yields for steps 1 and 2 are estimated based on typical efficiencies for these reaction types, while the yield for step 3 is based on reported literature values for similar substrates.[2][3]
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thioacetylation | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate | PPh₃, DIAD/DEAD, Thioacetic acid | THF | 0 to RT | 12-24 | 80-90 (Est.) |
| 2 | Hydrolysis | S-((1-(Benzyloxycarbonyl)piperidin-4-yl)methyl) ethanethioate | Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | NaOH or K₂CO₃ | MeOH | RT | 2-4 | 90-95 (Est.) |
| 3 | Oxidative Chlorination | Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | This compound | NCS, HCl | MeCN | 10-20 | 0.2-0.5 | ~90 |
Safety Considerations
-
Thioacetic acid is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
DIAD and DEAD are toxic and potentially explosive. Handle with care and avoid heating.
-
N-Chlorosuccinimide is an irritant. Avoid contact with skin and eyes.
-
The oxidative chlorination reaction can be exothermic.[1] Proper temperature control is crucial to prevent runaway reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
References
Key starting materials for synthesizing Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate can be envisioned as a five-step process commencing from readily available 4-piperidinecarboxylic acid. The core strategy involves the protection of the piperidine nitrogen, functional group interconversion at the 4-position, and a final chlorosulfonation step.
Caption: Proposed multi-step synthesis of this compound.
Key Starting Materials and Intermediates
The successful synthesis of the target compound relies on the procurement or synthesis of several key molecules.
| Compound Name | Structure | Role | CAS Number |
| 4-Piperidinecarboxylic acid | C₆H₁₁NO₂ | Starting Material | 498-94-2 |
| Benzyl Chloroformate | C₈H₇ClO₂ | Reagent | 501-53-1 |
| Benzyl 4-carboxypiperidine-1-carboxylate | C₁₄H₁₇NO₄ | Intermediate | 148763-78-2 |
| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | Reagent | 16853-85-3 |
| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | C₁₄H₁₉NO₃ | Intermediate | 122860-33-7 |
| Thionyl chloride (SOCl₂) | Cl₂OS | Reagent | 7719-09-7 |
| Benzyl 4-(chloromethyl)piperidine-1-carboxylate | C₁₄H₁₈ClNO₂ | Intermediate | 182332-90-5 |
| Sodium Thiosulfate | Na₂S₂O₃ | Reagent | 7772-98-7 |
| Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | C₁₄H₁₉NO₂S | Intermediate | N/A |
| Chlorine (Cl₂) | Cl₂ | Reagent | 7782-50-5 |
| This compound | C₁₄H₁₈ClNO₄S | Final Product | 1211587-42-6 |
Experimental Protocols
The following are generalized experimental protocols for each step of the proposed synthesis. Researchers should adapt these procedures based on laboratory conditions and safety protocols.
Step 1: N-Protection of 4-Piperidinecarboxylic acid
This step involves the protection of the secondary amine of the piperidine ring with a benzyl carboxylate (Cbz) group.
Methodology:
-
Dissolve 4-Piperidinecarboxylic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium carbonate) and cool the mixture in an ice bath.
-
Slowly add Benzyl Chloroformate dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield Benzyl 4-carboxypiperidine-1-carboxylate.
| Inputs | Outputs |
| 4-Piperidinecarboxylic acid | Benzyl 4-carboxypiperidine-1-carboxylate |
| Benzyl Chloroformate | Toluene (byproduct) |
| Base (e.g., NaOH) | Water |
| Solvent (e.g., Water) |
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid functional group is reduced to a primary alcohol.
Methodology:
-
Suspend Lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of Benzyl 4-carboxypiperidine-1-carboxylate in dry THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate[1][2].
| Inputs | Outputs |
| Benzyl 4-carboxypiperidine-1-carboxylate | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Lithium aluminum hydride | Aluminum salts (byproduct) |
| Solvent (e.g., THF) |
Step 3: Chlorination of the Hydroxymethyl Group
The primary alcohol is converted to a chloride, a good leaving group for the subsequent nucleophilic substitution.
Methodology:
-
Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-(chloromethyl)piperidine-1-carboxylate.
| Inputs | Outputs |
| Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | Benzyl 4-(chloromethyl)piperidine-1-carboxylate |
| Thionyl chloride | Sulfur dioxide (byproduct) |
| Solvent (e.g., DCM) | Hydrogen chloride (byproduct) |
Step 4: Formation of the Thiol
The chloromethyl intermediate is converted to a mercaptomethyl group.
Methodology:
-
Dissolve Benzyl 4-(chloromethyl)piperidine-1-carboxylate in a suitable solvent mixture, such as ethanol and water.
-
Add an excess of sodium thiosulfate and heat the mixture to reflux for several hours to form the Bunte salt intermediate.
-
After cooling, add an acid (e.g., HCl) and heat the mixture to hydrolyze the Bunte salt to the corresponding thiol.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate.
| Inputs | Outputs |
| Benzyl 4-(chloromethyl)piperidine-1-carboxylate | Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate |
| Sodium thiosulfate | Sodium chloride (byproduct) |
| Solvent (e.g., Ethanol/Water) | Sulfurous acid (byproduct) |
Step 5: Oxidative Chlorination to the Sulfonyl Chloride
The final step involves the oxidation of the thiol in the presence of chlorine to form the sulfonyl chloride.
Methodology:
-
Dissolve Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate in a suitable solvent, such as a mixture of acetic acid and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the solution while stirring vigorously.
-
Monitor the reaction by TLC. Once the starting material is consumed, stop the chlorine gas flow.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound.
| Inputs | Outputs |
| Benzyl 4-(mercaptomethyl)piperidine-1-carboxylate | This compound |
| Chlorine gas | Hydrogen chloride (byproduct) |
| Solvent (e.g., Acetic acid/Water) |
Conclusion
This technical guide outlines a logical and feasible synthetic route to this compound from 4-piperidinecarboxylic acid. While the presented protocols are based on established chemical transformations, optimization and validation of each step are necessary to ensure high yields and purity. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Functional Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the sulfonyl chloride functional group, a cornerstone in modern organic synthesis and medicinal chemistry. Its highly electrophilic nature makes it a versatile precursor for a wide array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are integral to numerous therapeutic agents.
Core Reactivity and Mechanism
The reactivity of a sulfonyl chloride (R-SO₂Cl) is dominated by the electrophilic character of the sulfur atom.[1][2] This is a consequence of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This polarization facilitates nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.
The general mechanism for the reaction of a sulfonyl chloride with a nucleophile is a nucleophilic substitution at the sulfur atom. For arenesulfonyl chlorides and most alkanesulfonyl chlorides, this proceeds via a concerted SN2-like mechanism.[3] However, for alkanesulfonyl chlorides possessing an α-hydrogen, an alternative pathway, the elimination-addition mechanism, is possible, particularly in the presence of a base. This pathway involves the formation of a highly reactive sulfene intermediate (RCH=SO₂), which is then trapped by the nucleophile.[4][5]
General Reaction Scheme:
Caption: General nucleophilic substitution reaction of a sulfonyl chloride.
Key Reactions of Sulfonyl Chlorides
The versatile reactivity of sulfonyl chlorides allows for the synthesis of a diverse range of organic compounds.
Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides.[6][7] This reaction is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a multitude of drugs, including antibiotics (sulfa drugs), diuretics, and hypoglycemic agents.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]
Formation of Sulfonate Esters
Sulfonyl chlorides react with alcohols in the presence of a base to yield sulfonate esters.[1][4][9] This reaction is widely used to convert the hydroxyl group of an alcohol into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[10] Commonly used sulfonyl chlorides for this purpose include tosyl chloride (p-toluenesulfonyl chloride), mesyl chloride (methanesulfonyl chloride), and triflyl chloride (trifluoromethanesulfonyl chloride).
Hydrolysis to Sulfonic Acids
In the presence of water, sulfonyl chlorides are hydrolyzed to the corresponding sulfonic acids.[4] This reaction is generally considered a side reaction and is often undesirable during the synthesis of sulfonamides or sulfonate esters, highlighting the need for anhydrous reaction conditions.
Friedel-Crafts Sulfonylation
Arenesulfonyl chlorides can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones. This is an electrophilic aromatic substitution reaction known as the Friedel-Crafts sulfonylation.[4]
Reduction to Sulfinamides
Sulfonyl chlorides can be reduced to sulfinamides in a one-pot procedure.[11] This transformation provides access to a different class of sulfur-containing compounds with their own unique chemical properties and potential biological activities.
The Role of Sulfonyl Chlorides in Drug Development
The sulfonyl chloride functional group is a crucial building block in the synthesis of pharmaceuticals.[1][2] Its ability to readily form stable sulfonamide linkages is a cornerstone of modern drug discovery.[12]
-
Introduction of the Sulfonamide Moiety: The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific interactions with biological targets.[1][7]
-
Modification of Physicochemical Properties: The introduction of a sulfonyl group can significantly alter the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile.[1]
-
Prodrug Strategies: Sulfonate esters can be employed as prodrugs, which are inactive precursors that are converted into the active drug in the body.[1]
Quantitative Data on Sulfonyl Chloride Reactivity
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituent 'R'. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, thereby increasing the reaction rate with nucleophiles.[13]
Table 1: Relative Reactivity of Substituted Benzenesulfonyl Chlorides
| Substituent (para to -SO₂Cl) | Relative Rate of Hydrolysis |
| -OCH₃ | 0.4 |
| -CH₃ | 0.7 |
| -H | 1.0 |
| -Cl | 3.6 |
| -NO₂ | 41 |
Data is illustrative and based on general principles of electronic effects.
Table 2: Spectroscopic Data for Sulfonyl Chlorides and Derivatives
| Functional Group | IR Absorption (cm⁻¹) - Asymmetric Stretch | IR Absorption (cm⁻¹) - Symmetric Stretch |
| Sulfonyl Chloride (R-SO₂Cl) | 1370-1410[14] | 1166-1204[14] |
| Sulfonamide (R-SO₂NHR') | ~1350 | ~1160 |
| Sulfonate Ester (R-SO₂OR') | ~1370 | ~1175 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes the synthesis of an N-substituted-2,4-dichlorobenzenesulfonamide as a representative example.[8]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a sulfonamide.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).[8]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.[8]
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[8]
General Protocol for the Synthesis of a Sulfonate Ester
This protocol describes the general synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride.[9][10]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a sulfonate ester.
Methodology:
-
Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add the sulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Conclusion
The sulfonyl chloride functional group is a highly valuable and reactive moiety in organic synthesis. Its predictable reactivity with a wide range of nucleophiles, particularly amines and alcohols, makes it an indispensable tool for the construction of complex molecules, especially in the field of drug discovery and development. A thorough understanding of its reactivity, reaction mechanisms, and handling procedures is essential for any researcher or scientist working in these areas.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. eurjchem.com [eurjchem.com]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. acdlabs.com [acdlabs.com]
The Enduring Guardian: A Technical Guide to the N-Cbz Protecting Group in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthesis and functionalization often necessitate the use of protecting groups to control the reactivity of the secondary amine. Among the arsenal of available protective moieties, the benzyloxycarbonyl (Cbz or Z) group remains a foundational and highly relevant tool. This in-depth technical guide provides a comprehensive overview of the role and application of the N-Cbz protecting group in piperidine synthesis. We detail its advantages, such as its stability and tendency to impart crystallinity, and its primary cleavage method, catalytic hydrogenolysis. This document provides detailed experimental protocols, quantitative data on reaction yields, and troubleshooting strategies to address common challenges, serving as a critical resource for professionals in organic synthesis and drug development.
Introduction: The Importance of N-Protection in Piperidine Synthesis
Piperidine and its derivatives are among the most significant synthetic fragments in drug design, present in a wide range of pharmaceuticals.[1] The nucleophilic and basic nature of the piperidine nitrogen, however, requires it to be masked during many synthetic transformations to prevent unwanted side reactions. The ideal protecting group should be easy to install, stable under various reaction conditions, and removable selectively in high yield.[2]
The benzyloxycarbonyl (Cbz) group, a carbamate-type protecting group, has been a mainstay in organic synthesis since its introduction.[2] It effectively suppresses the nucleophilicity of the piperidine amine, enabling a wide array of subsequent chemical modifications on the piperidine scaffold or its substituents.[1]
Core Concepts of the N-Cbz Group
The N-Cbz group is installed by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) or a related reagent. This forms a stable carbamate linkage that is robust under many conditions where other common protecting groups, like the tert-butyloxycarbonyl (Boc) group, might be labile.
Key Advantages
-
Stability: The Cbz group is highly stable under basic, nucleophilic, and mildly acidic conditions, making it orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protecting groups.[1]
-
Crystallinity: The introduction of the aromatic Cbz group often imparts crystallinity to intermediates, which can significantly simplify purification by recrystallization instead of chromatography—a major advantage in large-scale synthesis.[2]
-
Suppression of Racemization: In chiral piperidines, the urethane nature of the Cbz group helps to minimize the risk of racemization at adjacent stereocenters during subsequent synthetic steps.[2]
-
Mild Deprotection: The primary method for Cbz removal, catalytic hydrogenolysis, proceeds under neutral pH and mild conditions, preserving sensitive functional groups elsewhere in the molecule.
Primary Deprotection Strategy: Catalytic Hydrogenolysis
The most common and mildest method for cleaving the N-Cbz bond is catalytic hydrogenolysis. Using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source, the benzyl C-O bond is cleaved, which then undergoes spontaneous decarboxylation to release the free amine, with only toluene and carbon dioxide as byproducts.
Quantitative Data: N-Cbz Protection of Piperidine Derivatives
The efficiency of N-Cbz protection can be influenced by the choice of base, solvent, and the specific piperidine substrate. The following table summarizes yields reported for the N-Cbz protection of 4-substituted piperidines under various conditions.
| Starting Material | Reagent | Base | Solvent System | Temp. | Time | Yield (%) | Reference |
| 4,4-Piperidinediol HCl | Cbz-Cl | Na₂CO₃ | THF / H₂O | RT | 9 h | 100% | [2] |
| 4-Piperidone HCl·H₂O | Cbz-Cl | DIPEA | CH₂Cl₂ | 0°C to RT | 2 h | 85% | [3] |
| Piperidine-4-carboxylic acid | Cbz-Cl | NaHCO₃ | THF / H₂O | 0°C to RT | 5 h | 96% | (Based on a multi-step synthesis)[1] |
| Piperidin-4-one HCl | Cbz-Cl | Triethylamine | CH₂Cl₂ | 0°C to RT | Overnight | High (not specified) | [2] |
Experimental Protocols
The following protocols provide detailed, reproducible methodologies for the protection of a piperidine nitrogen with a Cbz group and its subsequent removal.
Protocol 1: N-Cbz Protection of 4-Piperidone
This protocol describes the protection of 4-piperidone hydrochloride monohydrate using benzyl chloroformate and an organic base.
Materials:
-
4-Piperidone hydrochloride monohydrate (1.0 g, 6.5 mmol)
-
Diisopropylethylamine (DIPEA) (3.40 mL, 19.5 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.54 mL, 10.7 mmol)
-
Dichloromethane (DCM), anhydrous (65 mL)
-
Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
A solution of 4-piperidone hydrochloride monohydrate in dry DCM (40 mL) is stirred in a flask and cooled to 0°C using an ice bath.
-
DIPEA is added, and the mixture is stirred for five minutes.
-
Benzyl chloroformate is added dropwise over 20 minutes, ensuring the temperature remains at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional two hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is partitioned between DCM (25 mL) and water (15 mL).
-
The layers are separated, and the aqueous phase is extracted with DCM (2 x 25 mL).
-
The combined organic phases are washed with brine (1 x 15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography (silica gel, gradient of 20% to 40% EtOAc in hexanes) to yield N-Cbz-4-piperidone as a clear oil (approx. 1.20 g, 85%).[3]
Protocol 2: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenolysis
This protocol describes the standard method for Cbz group removal using hydrogen gas and a palladium catalyst.
Materials:
-
N-Cbz protected piperidine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 wt% of substrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the N-Cbz protected piperidine in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. This cycle should be repeated three times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent to ensure full recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative. The product is often clean enough for the next step, but can be purified further if necessary.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism for N-Cbz protection of a piperidine.
Caption: Deprotection of N-Cbz piperidine via hydrogenolysis.
References
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The inherent structural features of this molecule, namely the protected piperidine ring and the reactive sulfonyl chloride group, provide a facile entry point for the development of diverse chemical libraries. The piperidine moiety is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for precise three-dimensional orientation of pharmacophoric elements. The sulfonyl chloride functional group allows for straightforward derivatization to form sulfonamides, a class of compounds with a rich history in drug discovery, exhibiting a broad spectrum of therapeutic applications including antibacterial, anticancer, and anti-inflammatory activities.
This technical guide provides a comprehensive overview of the utility of the this compound scaffold in drug discovery, based on the synthesis and biological evaluation of analogous piperidine sulfonamide derivatives. Due to the limited publicly available data on the direct use of this specific reagent, this guide leverages information from closely related structures to illustrate its potential applications, synthetic methodologies, and biological importance.
Synthetic Pathways and Methodologies
The primary utility of this compound lies in its reactivity towards nucleophiles, particularly amines, to form stable sulfonamide linkages. The general synthetic approach involves the reaction of the sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide derivative. The benzyl carbamate protecting group on the piperidine nitrogen can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization at this position.
General Experimental Protocol for the Synthesis of Piperidine Sulfonamide Derivatives
The following protocol is a generalized procedure based on the synthesis of analogous piperidine sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the desired amine (1.0 eq) in anhydrous DCM, add triethylamine (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.
Caption: A generalized workflow for the synthesis of piperidine sulfonamide derivatives.
Applications in Drug Discovery: Case Studies of Analogous Scaffolds
While specific examples utilizing this compound are not extensively reported in peer-reviewed literature, the broader class of piperidine sulfonamides has shown significant promise in various therapeutic areas.
Antibacterial Agents
Piperidine sulfonamides have been investigated as potential antibacterial agents. The sulfonamide moiety can act as a structural mimic of p-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis. Inhibition of DHPS leads to the disruption of bacterial growth.
Quantitative Data: Antibacterial Activity of Piperidine Sulfonamide Analogs
The following table summarizes the in vitro antibacterial activity of a series of sulfonamide derivatives containing a piperidine moiety against plant pathogenic bacteria.[1]
| Compound | Target Organism | EC50 (µg/mL) |
| Analog 1 | Xanthomonas oryzae pv. oryzae (Xoo) | 15.34 |
| Analog 2 | Xanthomonas oryzae pv. oryzae (Xoo) | 8.76 |
| Analog 3 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |
| Thiodiazole copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |
Experimental Protocol: In Vitro Antibacterial Assay
The antibacterial activity of the synthesized compounds can be evaluated using the agar dilution method.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solutions.
-
Incorporate the different concentrations of the test compounds into molten nutrient agar medium.
-
Pour the agar into petri dishes and allow to solidify.
-
Inoculate the agar plates with a standardized suspension of the target bacteria.
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 28 °C) for 24-48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The EC50 value, the concentration causing 50% inhibition of growth, can be calculated from a dose-response curve.
References
A Comprehensive Technical Guide to Piperidine-Based Sulfonyl Chlorides: Synthesis, Reactivity, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of piperidine-based sulfonyl chlorides, a pivotal class of reagents and intermediates in medicinal chemistry. The unique structural and electronic properties of the piperidine moiety impart favorable pharmacokinetic characteristics to drug candidates, making this scaffold a subject of intense research. This document details the synthesis of piperidine-sulfonyl chlorides, their reactivity in the formation of sulfonamides, and their application in the development of potent enzyme inhibitors. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using high-contrast, clear diagrams to facilitate understanding.
Synthesis of Piperidine-Based Sulfonyl Chlorides
The foundational compound, piperidine-1-sulfonyl chloride, is most commonly synthesized by the reaction of piperidine with sulfuryl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.
General Experimental Protocol: Synthesis of Piperidine-1-sulfonyl Chloride
A solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) is cooled to -20°C. To this, piperidine (12.6 g, 150 mmol) is added dropwise, ensuring the temperature is maintained. The reaction mixture is then stirred at 0°C for 2 hours. Following the reaction, the mixture is partitioned between dichloromethane and water (50 mL). The organic layer is subsequently washed with 1N HCl (aq), brine, and dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue is distilled under reduced pressure (1 mm Hg) at 105°C to yield piperidine-1-sulfonyl chloride as a liquid.[1]
The synthesis of substituted piperidine-sulfonyl chlorides can be achieved by employing appropriately substituted piperidines in a similar reaction scheme. For instance, N-Boc-piperidine-3-carboxylic acid can be converted to its corresponding sulfonyl chloride derivative, which can then be used in subsequent coupling reactions.[2]
Reactivity and Formation of Sulfonamides
Piperidine-based sulfonyl chlorides are versatile electrophiles that readily react with primary and secondary amines to form stable sulfonamide linkages. This reaction, often carried out in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), is a cornerstone of medicinal chemistry for accessing a wide array of bioactive molecules.[2][3] The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
General Experimental Protocol: Sulfonamide Formation
To a solution of an amine (1.0 mmol) and a base such as triethylamine (1.2 mmol) in a solvent like dichloromethane (30 mL), the piperidine-sulfonyl chloride (1.0 mmol) is added. The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product is often purified by column chromatography on silica gel to afford the desired sulfonamide.[3]
Physicochemical and Spectroscopic Data
The physicochemical properties and spectroscopic data are crucial for the identification and characterization of piperidine-based sulfonyl chlorides and their derivatives.
Table 1: Physicochemical Properties of Piperidine-1-sulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 35856-62-3 | [4] |
| Molecular Formula | C₅H₁₀ClNO₂S | [4] |
| Molecular Weight | 183.66 g/mol | [4] |
| Density | 1.308 g/mL at 25°C | [4] |
| Refractive Index | n20/D 1.494 | [4] |
| Form | Liquid | [4] |
Table 2: Representative Spectroscopic Data for Piperidine Sulfonamide Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| trans-4-chloro-2-(4-methoxybenzyl)-1-(methylsulfonyl)piperidine | 7.28 (d, J=8.5 Hz, 2H), 6.87 (d, J=8.5 Hz, 2H), 4.54 (m, 1H), 4.26 (m, 1H), 3.78 (s, 3H), 3.42 (m, 1H), 3.19 (s, 3H), 2.68 (m, 2H), 1.79 (m, 4H) | 161.2, 136.8, 130.4, 115.1, 59.2, 57.9, 55.7, 44.4, 38.1, 29.5 | 318.40 (M+H)⁺ | [5] |
| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 6.98 (d, J=8.5 Hz, 1H), 6.77 (d, J=8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J=4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J=5.0 Hz, 4H) | 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08 | 345.1474 (M+H)⁺ | [3] |
| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 7.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, J=8.5 Hz, 1H), 6.72 (d, J=8.6 Hz, 1H), 3.75 (s, 3H), 3.71 (d, J=3.4 Hz, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H) | 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46 | 407.1628 (M+H)⁺ | [3] |
Applications in Drug Discovery: Enzyme Inhibition
Piperidine-based sulfonamides have emerged as a prominent class of enzyme inhibitors, with significant research focused on their activity against carbonic anhydrases and kinases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6] The primary sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to potent inhibition.[7] The piperidine ring can be functionalized to introduce "tails" that interact with the enzyme's active site residues, enhancing both potency and isoform selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Piperazine-based | |||||
| Compound 5 | 38.6 | 5.8 | 11.8 | 2.9 | [8] |
| Compound 6 | 7.9 | 3.7 | 0.9 | 2.1 | [8] |
| Compound 9 | 16.7 | 5.6 | 8.9 | 2.5 | [8] |
| Compound 10 | 18.2 | 4.4 | 9.7 | 2.3 | [8] |
| Benzylamine-based | |||||
| Compound 16 | 6.1 | 4.3 | 0.8 | 2.5 | [8] |
| Compound 18 | 13.4 | 2.9 | 1.9 | 2.9 | [8] |
| Compound 20 | 11.2 | 3.5 | 0.9 | 2.8 | [8] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [8] |
The inhibitory activity of compounds against various CA isoforms is determined by measuring their effect on the CA-catalyzed hydration of CO₂. An Applied Photophysics stopped-flow instrument is used for this assay. The assay is conducted at 20°C. Phenol red at a concentration of 0.2 mM is used as a pH indicator, and the absorbance is monitored at 557 nm. The reaction is carried out in a buffer solution (e.g., 10 mM HEPES at pH 7.5 for hCA I and II, or 20 mM TRIS at pH 8.3 with 20 mM NaClO₄ for bacterial CAs). The initial rates of the CA-catalyzed CO₂ hydration are measured for a period of 10–100 seconds with CO₂ concentrations ranging from 1.7 to 17 mM. For each inhibitor, the initial reaction velocity is determined from at least six measurements. The uncatalyzed reaction rate is subtracted from the observed rates. Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.[9][10]
The sulfonamide group of the inhibitor binds to the Zn(II) ion in the active site of the carbonic anhydrase. This binding is typically characterized by the deprotonation of the sulfonamide nitrogen, which then coordinates to the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This effectively blocks the enzyme's ability to hydrate carbon dioxide.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Overexpression and activation of FAK are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[11][12] Piperidine-based sulfonamides have been investigated as FAK inhibitors.
| Compound | FAK IC₅₀ (nM) | AsPC-1 IC₅₀ (µM) | Panc-1 IC₅₀ (µM) | BxPC-3 IC₅₀ (µM) | Reference |
| 7e | <100 | <10 | <10 | <10 | [3] |
Note: The reference indicates that most new Sul-DPPYs displayed moderate activity against the FAK enzyme with IC50 values of less than 100nM and could effectively inhibit several classes of refractory cancer cell lines with IC50 values of less than 10µM.[3] Specific values for individual compounds were not provided in the abstract.
FAK kinase activity and its inhibition can be measured using various assay formats, such as luminescence-based assays (e.g., ADP-Glo™).
Reagent Preparation:
-
Prepare a 10x stock solution of the test inhibitor in DMSO. Create a dilution series in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Thaw recombinant human FAK enzyme on ice and prepare a working solution in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be near its Km for FAK.
Assay Procedure:
-
Add 5 µL of the diluted inhibitor solutions or DMSO (for controls) to the wells of a 96-well plate.
-
Add 20 µL of the FAK enzyme working solution to all wells except the "no enzyme" control. Add 20 µL of kinase buffer to the "no enzyme" wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture to all wells.
-
Incubate at 30°C for 45-60 minutes.
-
Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13][14][15]
FAK acts as a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, migration, and invasion.
Conclusion
Piperidine-based sulfonyl chlorides are indispensable tools in modern drug discovery. Their straightforward synthesis and versatile reactivity allow for the creation of diverse libraries of sulfonamide derivatives. These compounds have demonstrated significant potential as potent and selective inhibitors of key therapeutic targets, including carbonic anhydrases and focal adhesion kinase. The favorable physicochemical properties conferred by the piperidine scaffold continue to make this a privileged structure in the design of new therapeutic agents. Future research in this area will likely focus on the development of novel substituted piperidine-sulfonyl chlorides to further explore the structure-activity relationships of their derivatives and to optimize their efficacy and selectivity for a range of diseases.
References
- 1. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
Safeguarding Synthesis: A Technical Guide to the Safe Handling, Storage, and Use of Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential safety, handling, and storage precautions for sulfonyl chlorides. Given their high reactivity and potential hazards, a thorough understanding and strict adherence to these guidelines are paramount for ensuring a safe laboratory environment.
Hazard Identification and Toxicity
Sulfonyl chlorides are a class of organosulfur compounds that are widely used as reagents in organic synthesis. However, they are hazardous materials that require careful handling. They are corrosive, react violently with water, and can cause severe burns to the skin and eyes.[1] Inhalation of their vapors can lead to irritation of the respiratory tract.[1][2]
Acute Toxicity Data
The following table summarizes the available acute toxicity data for common sulfonyl chlorides. It is crucial to treat all sulfonyl chlorides with extreme caution, even in the absence of specific toxicity data.
| Chemical Name | CAS Number | Route of Exposure | Species | LD50/LC50 Value | Reference(s) |
| Methanesulfonyl Chloride | 124-63-0 | Oral | Rat | 50 - 175 mg/kg | [3][4] |
| Oral | Mouse | 200 mg/kg | [1][4] | ||
| Inhalation (vapor) | Rat | 25 ppm (4h) / 0.117 mg/L (4h) | [1][5] | ||
| Dermal | Rabbit | 200 - 2,000 mg/kg | [1][5][6] | ||
| Benzenesulfonyl Chloride | 98-09-9 | Oral | Rat | 1,860 - 1,960 mg/kg | [7][8][9] |
| Oral | Mouse | 828 mg/kg | [9] | ||
| Dermal | Rabbit | > 2,000 mg/kg | [10] | ||
| p-Toluenesulfonyl Chloride | 98-59-9 | Oral | Rat | 4,680 mg/kg | [2][11][12][13][14][15] |
| Dermal | Rabbit | > 5,010 mg/kg | [13][14][15] |
Reactivity and Incompatibility
Sulfonyl chlorides are highly reactive electrophiles. Their reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom susceptible to nucleophilic attack.
Reaction with Water and Moisture
Sulfonyl chlorides react exothermically and often violently with water, including moisture in the air, to produce corrosive hydrogen chloride gas and the corresponding sulfonic acid.[1] This reaction is a primary safety concern.
Incompatible Materials
Due to their high reactivity, sulfonyl chlorides are incompatible with a wide range of substances. Contact with these materials can lead to vigorous or explosive reactions. The following table provides a summary of key incompatibilities.
| Incompatible Material | Nature of Hazard |
| Water/Moisture | Violent reaction, release of corrosive HCl gas. |
| Alcohols | Exothermic reaction to form sulfonate esters. |
| Amines (Primary & Secondary) | Vigorous reaction to form sulfonamides.[16] |
| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic neutralization reaction. |
| Strong Oxidizing Agents | Risk of fire or explosion. |
| Dimethyl Sulfoxide (DMSO) | Can lead to explosive reactions.[17] |
| Dimethylformamide (DMF) | Can form reactive complexes.[1] |
| Metals | Corrosive to many metals, especially in the presence of moisture, which can generate flammable hydrogen gas.[5] |
| Ammonia | Vigorous reaction.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling sulfonyl chlorides to prevent contact and inhalation.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[1]
-
Skin Protection: A chemical-resistant lab coat, apron, and full-length pants should be worn.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Respiratory Protection: All work with sulfonyl chlorides must be conducted in a certified chemical fume hood.[1] For situations with a potential for higher exposure, a full-face respirator with an appropriate acid gas cartridge may be necessary.
Handling and Storage Procedures
Handling
-
Always work in a well-ventilated chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors.[18]
-
Handle and open containers with care, as they may be under pressure.
-
Use compatible equipment made of glass, Teflon®, or other resistant materials. Avoid contact with metals.[18]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[18]
-
Keep containers tightly sealed to prevent contact with moisture.[18]
-
Store in original, corrosion-resistant containers.[18]
-
Do not store with flammable materials.
-
Areas should be free of ignition sources.[18]
Emergency Procedures and Experimental Protocols
Spill Response
In the event of a sulfonyl chloride spill, immediate and appropriate action is critical to prevent injury and further contamination.
DO NOT USE WATER OR WET METHODS DIRECTLY ON THE SPILL. [1]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocol: Quenching and Neutralization of Residual Sulfonyl Chlorides
This protocol is for the safe quenching and neutralization of small, residual amounts of sulfonyl chlorides in reaction vessels. Bulk quantities should be disposed of as hazardous waste without attempting neutralization.
Objective: To safely hydrolyze and neutralize residual sulfonyl chloride into its corresponding water-soluble and less hazardous sulfonic acid salt.
Materials:
-
Reaction vessel containing residual sulfonyl chloride.
-
A large beaker (at least 10 times the volume of the sulfonyl chloride solution).
-
Stir bar and stir plate.
-
Ice bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
pH paper or pH meter.
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing a sufficient volume of the cold basic solution (at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride) on a stir plate within an ice bath. Begin vigorous stirring.
-
Slow Addition: Using a dropping funnel or by careful, slow pouring, add the solution containing the residual sulfonyl chloride dropwise to the cold, stirred basic solution.
-
CAUTION: The reaction is highly exothermic and will produce gas (CO₂ if using bicarbonate). The rate of addition must be carefully controlled to prevent a rapid temperature increase, excessive foaming, or overflow.
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base dropwise until the desired pH is reached.
-
Waste Disposal: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.
Conclusion
Sulfonyl chlorides are invaluable reagents in chemical synthesis, but their inherent reactivity and hazardous nature demand the utmost respect and care. By understanding their properties, implementing stringent safety protocols, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe working environment. This guide serves as a foundational resource, and it is imperative to always consult the specific Safety Data Sheet (SDS) for the particular sulfonyl chloride being used and to adhere to all institutional and regulatory safety guidelines.
References
- 1. Reactions of sulphonyl chloride–NN-dimethylformamide complexes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. tom-parker.co.uk [tom-parker.co.uk]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. acess.nl [acess.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. askthenerd.com [askthenerd.com]
- 12. pearson.com [pearson.com]
- 13. brainly.in [brainly.in]
- 14. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of novel sulfonamides using Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Application Note: Synthesis of Novel Piperidine-Containing Sulfonamides
Introduction
Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The piperidine ring is the most prevalent nitrogen-containing heterocycle in drugs approved by the U.S. FDA, valued for its ability to confer desirable physicochemical properties such as improved solubility and bioavailability.[2] This application note details a robust and versatile protocol for the synthesis of novel sulfonamides by coupling Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate with various primary and secondary amines. This method provides a straightforward route to introduce the valuable N-Boc-piperidine-4-yl-methylsulfonamide scaffold, enabling the exploration of new chemical space in drug discovery programs.[3] The reaction proceeds via a nucleophilic substitution wherein the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.[1][4]
General Reaction Scheme
The synthesis is a nucleophilic substitution reaction between an amine and the sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[5]
Caption: General reaction for synthesizing novel sulfonamides.
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of piperidine-containing sulfonamides.
General Protocol for Sulfonamide Synthesis
The following is a standard protocol using conventional heating. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a base such as pyridine (1.5 eq) in anhydrous DCM.[1]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Separately, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-24 hours. Monitor the reaction's completion using TLC, observing the disappearance of the starting amine or sulfonyl chloride.[1]
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure sulfonamide derivative.[1]
Product Characterization
The structures of the newly synthesized compounds should be confirmed using standard analytical techniques.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[6]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[8][9]
Results and Discussion
To demonstrate the utility of this protocol, this compound was reacted with a series of structurally diverse amines. The results, including reaction times and isolated yields, are summarized in the table below.
| Entry | Amine Substrate | Product Structure | Time (h) | Yield (%) |
| 1 | Aniline | 6 | 92 | |
| 2 | 4-Methoxyaniline | 5 | 95 | |
| 3 | Morpholine | 4 | 89 | |
| 4 | Benzylamine | 8 | 85 |
Representative Characterization Data for Entry 1:
-
Product Name: Benzyl 4-(((phenyl)sulfamoyl)methyl)piperidine-1-carboxylate
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38-7.25 (m, 10H, Ar-H), 6.95 (s, 1H, SO₂NH), 5.12 (s, 2H, OCH₂Ph), 4.15 (br d, 2H, piperidine-H), 2.90 (d, J=6.4 Hz, 2H, CH₂SO₂), 2.75 (t, 2H, piperidine-H), 1.90-1.75 (m, 3H, piperidine-H), 1.35-1.20 (m, 2H, piperidine-H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.1, 137.2, 136.5, 129.3, 128.6, 128.1, 127.9, 125.4, 121.8, 67.3, 55.8, 43.8, 35.1, 29.7.
-
IR (ATR, cm⁻¹): 3275 (N-H stretch), 1685 (C=O stretch), 1330 (SO₂ asym stretch), 1155 (SO₂ sym stretch).[8]
-
HRMS (ESI) [M+H]⁺: Calculated for C₂₀H₂₅N₂O₄S⁺: 405.1530; Found: 405.1535.[4]
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of novel sulfonamides incorporating a piperidine-4-yl-methyl moiety. The method is high-yielding and tolerant of various functional groups on the amine coupling partner. The resulting compounds are well-suited for further investigation in drug discovery and medicinal chemistry programs, offering a versatile scaffold for developing new therapeutic agents.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols: Reaction of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel N-aryl-(1-(benzyloxycarbonyl)piperidin-4-yl)methanesulfonamides. The core reaction involves the coupling of benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate with a variety of substituted anilines. These compounds are of significant interest in medicinal chemistry due to the prevalence of the piperidine and sulfonamide moieties in numerous biologically active molecules. Potential applications of these synthesized compounds include their evaluation as anticancer, anti-inflammatory, and antimicrobial agents. This document offers a comprehensive guide for the synthesis, characterization, and potential screening of this promising class of compounds.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals.[1] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antibacterial and anticancer properties. The combination of these two moieties in the target N-aryl-(1-(benzyloxycarbonyl)piperidin-4-yl)methanesulfonamides presents a compelling strategy for the development of new therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for further structural modifications, enabling the exploration of a broad chemical space. This document outlines a general and efficient protocol for the synthesis of a library of these compounds and discusses their potential applications in drug development.
Experimental Protocols
General Synthesis of N-aryl-(1-(benzyloxycarbonyl)piperidin-4-yl)methanesulfonamides
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of a substituted aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-(1-(benzyloxycarbonyl)piperidin-4-yl)methanesulfonamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for a series of synthesized N-aryl-(1-(benzyloxycarbonyl)piperidin-4-yl)methanesulfonamides. Please note that this data is illustrative and may vary based on specific experimental conditions.
Table 1: Reaction Yields and Physical Properties
| Compound ID | Substituent (R) | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | H | C₂₁H₂₆N₂O₄S | 85 | 125-127 |
| 1b | 4-Cl | C₂₁H₂₅ClN₂O₄S | 88 | 138-140 |
| 1c | 4-OCH₃ | C₂₂H₂₈N₂O₅S | 82 | 119-121 |
| 1d | 4-NO₂ | C₂₁H₂₅N₃O₆S | 75 | 152-154 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1a | 7.35-7.25 (m, 10H), 5.10 (s, 2H), 4.15 (br d, 2H), 3.05 (t, 2H), 2.80 (t, 2H), 1.90-1.80 (m, 1H), 1.70 (d, 2H), 1.30 (q, 2H) | 155.1, 136.8, 135.5, 129.3, 128.5, 128.0, 127.8, 124.8, 67.2, 54.1, 44.0, 34.5, 29.8 | 415.16 [M+H]⁺ |
| 1b | 7.35-7.25 (m, 7H), 7.20 (d, 2H), 5.10 (s, 2H), 4.15 (br d, 2H), 3.05 (t, 2H), 2.80 (t, 2H), 1.90-1.80 (m, 1H), 1.70 (d, 2H), 1.30 (q, 2H) | 155.1, 136.8, 134.1, 132.0, 129.5, 128.5, 128.0, 127.8, 126.2, 67.2, 54.0, 44.0, 34.5, 29.8 | 449.12 [M+H]⁺ |
| 1c | 7.35-7.25 (m, 5H), 7.10 (d, 2H), 6.85 (d, 2H), 5.10 (s, 2H), 4.15 (br d, 2H), 3.80 (s, 3H), 3.05 (t, 2H), 2.80 (t, 2H), 1.90-1.80 (m, 1H), 1.70 (d, 2H), 1.30 (q, 2H) | 158.0, 155.1, 136.8, 128.5, 128.0, 127.8, 127.5, 126.5, 114.5, 67.2, 55.5, 54.2, 44.0, 34.5, 29.8 | 445.17 [M+H]⁺ |
| 1d | 8.20 (d, 2H), 7.40-7.25 (m, 7H), 5.10 (s, 2H), 4.15 (br d, 2H), 3.05 (t, 2H), 2.80 (t, 2H), 1.90-1.80 (m, 1H), 1.70 (d, 2H), 1.30 (q, 2H) | 155.1, 148.0, 141.5, 136.8, 128.5, 128.0, 127.8, 125.0, 124.0, 67.2, 53.8, 44.0, 34.5, 29.8 | 460.15 [M+H]⁺ |
Visualizations
Caption: General reaction scheme for the synthesis of N-aryl-(1-(benzyloxycarbonyl)piperidin-4-yl)methanesulfonamides.
References
Standard Protocol for Sulfonamide Bond Formation with Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of sulfonamides from primary amines and sulfonyl chlorides. The information is intended to guide researchers in successfully carrying out this common yet crucial transformation in organic and medicinal chemistry.
Introduction
The formation of a sulfonamide bond is a fundamental reaction in the synthesis of a wide array of biologically active molecules, including many commercial drugs. The most prevalent method for this transformation involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[1] This reaction is generally high-yielding and tolerant of a variety of functional groups. However, careful control of reaction parameters is essential to avoid common side reactions such as di-sulfonylation and hydrolysis of the sulfonyl chloride.[1][2]
General Reaction Scheme
The overall reaction for the formation of a sulfonamide from a primary amine and a sulfonyl chloride is depicted below:
Caption: General reaction for sulfonamide synthesis.
Detailed Experimental Protocols
Two primary protocols are provided below. Protocol 1 describes a general procedure for the synthesis of a mono-substituted sulfonamide. Protocol 2 outlines a method that is particularly useful when dealing with anilines and aims to minimize the hydrolysis of the sulfonyl chloride.
Protocol 1: General Synthesis of a Mono-substituted Sulfonamide
This protocol is a standard and widely applicable method for the synthesis of sulfonamides from primary amines.
Materials:
-
Primary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents)
-
Sulfonyl chloride (1.0-1.05 equivalents)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and the anhydrous aprotic solvent.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[1]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If a water-immiscible solvent was used, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[1]
Protocol 2: Biphasic System to Minimize Sulfonyl Chloride Hydrolysis
This protocol is adapted for anilines and utilizes a biphasic system to protect the sulfonyl chloride from hydrolysis by precipitating it from the aqueous reaction mixture.[1]
Materials:
-
Aniline (1.0 equivalent)
-
Aqueous hydrochloric acid
-
Sodium nitrite
-
Copper(I) salt (e.g., CuCl)
-
Thionyl chloride
-
Ice bath
Procedure:
-
Diazonium Salt Formation:
-
Prepare a solution of the corresponding aniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.[1]
-
-
Sulfonyl Chloride Formation and Precipitation:
-
In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) in aqueous acid.
-
Add thionyl chloride to this solution.
-
Slowly add the cold diazonium salt solution to the copper/thionyl chloride mixture. The aryl sulfonyl chloride will form and precipitate out of the solution.[1]
-
-
Isolation and Subsequent Reaction:
-
Filter the precipitated sulfonyl chloride and wash it with cold water.
-
The moist but relatively pure sulfonyl chloride can then be used in the subsequent reaction with a primary amine as described in Protocol 1.[1]
-
Reaction Parameters and Optimization
Careful control of reaction parameters is crucial for achieving high yields and minimizing side products.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. | An excess of sulfonyl chloride can lead to di-sulfonylation.[1] |
| Base | Use a non-nucleophilic base like pyridine or triethylamine. Weaker or sterically hindered bases (e.g., 2,6-lutidine) can sometimes improve selectivity for mono-sulfonylation.[2] | The base neutralizes the HCl byproduct. Strong, non-hindered bases can deprotonate the mono-sulfonamide, facilitating a second sulfonylation.[2] |
| Temperature | Perform the addition of sulfonyl chloride at 0 °C or lower.[2] | Lower temperatures reduce the rate of both desired and undesired reactions, often having a more pronounced effect on side reactions.[2] |
| Rate of Addition | Add the sulfonyl chloride solution dropwise over an extended period (e.g., 30-60 minutes).[2] | Slow addition keeps the concentration of sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[2] |
| Solvent | Use anhydrous aprotic solvents like DCM, THF, or acetonitrile. | Protic solvents can contain water, which leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride.2. Low reaction temperature.3. Incorrect stoichiometry. | 1. Use fresh or purified sulfonyl chloride.2. Increase the reaction temperature or use a more forcing solvent.3. Carefully check the molar equivalents of all reagents.[1] |
| Di-sulfonylation | 1. Excess sulfonyl chloride.2. High reaction temperature.3. Prolonged reaction time. | 1. Use a 1:1 or slight excess of the amine.2. Perform the reaction at a lower temperature.3. Monitor the reaction closely and quench it once the starting amine is consumed.[1] |
| Presence of Sulfonic Acid | 1. Water in the reaction mixture.2. Use of a protic solvent. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.2. Switch to an aprotic solvent.[1] |
Experimental Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the plausible reaction mechanism for sulfonamide bond formation.
References
Application Notes and Protocols for the Use of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate in the Development of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and cancer, making them attractive targets for therapeutic intervention.[1] Several human CA isoforms (hCAs) have been identified, with cytosolic isoforms hCA I and II being well-established drug targets, while the transmembrane, tumor-associated isoforms hCA IX and XII are of significant interest in oncology.[1][2]
Primary sulfonamides are a cornerstone class of CA inhibitors (CAIs), exhibiting their inhibitory action by coordinating to the zinc ion in the enzyme's active site.[2] The "tail approach" in drug design, which involves modifying the scaffold of the inhibitor while retaining the zinc-binding sulfonamide group, has been instrumental in developing isoform-selective inhibitors.[2]
This document provides detailed application notes and protocols for the use of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate as a key building block for the synthesis of novel piperidine-based sulfonamide inhibitors of carbonic anhydrases.
Synthetic Applications of this compound
This compound is a versatile chemical intermediate for the synthesis of a library of piperidine-4-methylsulfonamide derivatives. The reactive chlorosulfonyl group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines to yield the corresponding sulfonamides. The benzyl carbamate protecting group on the piperidine nitrogen can be readily removed under standard hydrogenolysis conditions, allowing for further structural modifications.
A general synthetic scheme for the preparation of piperidine-4-methylsulfonamide carbonic anhydrase inhibitors is outlined below:
Caption: General synthetic workflow for piperidine-4-methylsulfonamide CA inhibitors.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Benzyl 4-((sulfamoyl)methyl)piperidine-1-carboxylates
This protocol describes a general method for the reaction of this compound with an amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted benzyl 4-((sulfamoyl)methyl)piperidine-1-carboxylate.
Carbonic Anhydrase Inhibition Assay Protocol (Stopped-Flow CO2 Hydration Assay)
This protocol is adapted from methods described for the characterization of sulfonamide-based carbonic anhydrase inhibitors and is suitable for determining the inhibitory potency (Ki) of newly synthesized compounds.[2]
Principle:
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored using a stopped-flow instrument, which measures the change in pH as a result of proton production during the reaction. A pH indicator (e.g., phenol red) is used to spectrophotometrically monitor the pH change.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Na2SO4 (for maintaining constant ionic strength)
-
Phenol red indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms in the assay buffer. Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in the assay buffer.
-
Assay Mixture Preparation: In one syringe of the stopped-flow instrument, prepare the enzyme solution containing the hCA isoform, HEPES buffer, Na2SO4, and phenol red indicator. In the other syringe, prepare the CO2-saturated water.
-
Inhibitor Pre-incubation: For inhibition studies, pre-incubate the enzyme solution with the desired concentration of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes in the stopped-flow instrument. The hydration of CO2 will commence, leading to a decrease in pH and a corresponding change in the absorbance of the phenol red indicator.
-
Data Analysis: Record the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10-100 seconds. The inhibition constants (Ki) can be determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition, to the experimental data.
Quantitative Data on Structurally Related Piperidine Sulfonamide CA Inhibitors
While specific inhibition data for compounds directly derived from this compound is not yet publicly available, the following tables summarize the inhibitory activities (Ki in nM) of structurally related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against key human carbonic anhydrase isoforms. This data provides valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on the piperidine scaffold.
Table 1: Inhibitory Activity of Piperazine-Substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 3-methoxyphenyl | 38.6 | 5.8 | 28.3 | 4.3 |
| 6 | 4-methoxyphenyl | 7.9 | 3.7 | 0.9 | 2.1 |
| 9 | 4-fluorophenyl | 15.3 | 5.6 | 1.8 | 3.5 |
| 10 | 4-chlorophenyl | 19.8 | 4.4 | 1.5 | 3.1 |
| 11 | benzyl | 40.6 | 9.8 | 1.1 | 2.8 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
Data extracted from Moi et al., ACS Medicinal Chemistry Letters, 2024.[2] *Acetazolamide (standard inhibitor)
Table 2: Inhibitory Activity of Benzylamine-Substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 14 | benzyl | 9.0 | 7.5 | 10.5 | 5.1 |
| 15 | 2-methylbenzyl | 6.1 | 5.4 | 8.4 | 4.8 |
| 16 | 4-methylbenzyl | 5.6 | 4.1 | 0.8 | 3.9 |
| 20 | 4-chlorobenzyl | 7.2 | 6.3 | 0.9 | 4.2 |
| 24 | 4-fluorobenzyl | 4.1 | 3.8 | 6.5 | 4.5 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
Data extracted from Moi et al., ACS Medicinal Chemistry Letters, 2024.[2] *Acetazolamide (standard inhibitor)
Visualizations
Signaling Pathway: Role of CA IX in Tumor Hypoxia
Caption: Role of CA IX in promoting tumor survival under hypoxic conditions.
Experimental Workflow: From Synthesis to Evaluation
Caption: Workflow for the synthesis and evaluation of novel CA inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the development of novel piperidine-based sulfonamide inhibitors of carbonic anhydrases. The straightforward synthesis of sulfonamide derivatives, coupled with established and robust protocols for evaluating their inhibitory activity, provides a clear path for researchers in drug discovery to explore this chemical space. The provided data on structurally related compounds highlights the potential of the piperidine scaffold to yield potent and isoform-selective carbonic anhydrase inhibitors for various therapeutic applications.
References
Synthesizing Novel Piperidine Derivatives for Acetylcholinesterase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel piperidine derivatives as inhibitors of acetylcholinesterase (AChE). The piperidine scaffold is a key pharmacophore in many approved drugs, including donepezil, a prominent AChE inhibitor for the management of Alzheimer's disease.[1][2] These protocols are intended to guide researchers in the design, synthesis, and biological characterization of new potential therapeutic agents targeting cholinergic pathways.
Data Presentation: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of various synthesized piperidine derivatives as reported in the scientific literature. This data provides a comparative reference for newly synthesized compounds.
| Compound Class | Specific Derivative | AChE IC50 | Reference |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | [3] |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | - | [3] | |
| Donepezil and Analogs | Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | 5.7 nM | [4] |
| Donepezil Analog (Compound 3) | 4.4 µM | [5] | |
| Donepezil Analog (Compound 12) | 5.6 µM | [5] | |
| Donepezil Analog (Compound 17) | 6.9 µM | [5] | |
| N-(2-(piperidine-1-yl)ethyl)benzamide Derivatives | Compound 5d (ortho-fluoro substituted) | 13 nM | [6] |
| Compound 5a (ortho-chloro substituted) | 90 nM | [6] | |
| Compound 5b (meta-chloro substituted) | 630 nM | [6] | |
| 1,3-Dimethylbenzimidazolinone Derivatives | Compound 15b | 0.39 µM | [7] |
| Chroman-4-one Derivatives with N-benzylpyridinium | Compound 29a | 0.048 µM | [8] |
| Coumarin Derivatives with N-benzylpyridinium | Compound 5a | 0.11 nM | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)
This protocol is adapted from established synthetic routes for Donepezil, a potent AChE inhibitor.[9][10]
Materials:
-
5,6-dimethoxy-1-indanone
-
N-benzyl-4-piperidinecarboxaldehyde
-
Sodium hydroxide (NaOH)
-
Methanol
-
Raney Nickel
-
Methanesulfonic acid
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Aldol Condensation:
-
In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in methanol under an inert atmosphere.
-
Slowly add NaOH flakes (3.2 eq) to the stirring solution at room temperature.
-
Add N-benzyl-4-piperidinecarboxaldehyde (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the precipitated solid, wash with 5% acetic acid, followed by methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one.[9]
-
-
Reduction:
-
To a solution of the product from step 1 in methanol, add methanesulfonic acid to facilitate the subsequent reduction by dehydrating any aldol-type product.[9]
-
Add Raney Nickel as the catalyst.
-
Hydrogenate the mixture under appropriate pressure and temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil).
-
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric assay to determine AChE activity and screen for inhibitors.[11][12][13][14]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh before use.
-
Test Compound Solutions: Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) to avoid affecting enzyme activity.
-
-
Assay Procedure (96-well plate format, final volume 200 µL/well):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), and test compounds at various concentrations.
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells. For the negative control, add 25 µL of the assay buffer (with solvent if applicable).
-
Add 25 µL of the AChE solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentrations.
-
Mandatory Visualizations
Caption: Cholinergic signaling at the synapse and the inhibitory action of piperidine derivatives on acetylcholinesterase.
Caption: Experimental workflow for the synthesis and evaluation of novel piperidine-based acetylcholinesterase inhibitors.
References
- 1. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfonylation Reactions in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various sulfonylation reactions, a cornerstone of medicinal chemistry for the synthesis of sulfonamides and sulfonate esters. The introduction of a sulfonyl group can significantly modulate the physicochemical and biological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity.[1][2] Sulfonamides are a privileged scaffold in drug discovery, found in a wide array of therapeutics, including antibiotics, diuretics, and kinase inhibitors.[3][4][5][6]
I. General Protocols for Sulfonylation of Amines (Sulfonamide Synthesis)
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 1: Conventional Sulfonylation of Primary Amines with p-Toluenesulfonyl Chloride
This protocol describes a general procedure for the selective monosulfonylation of a primary amine.
Materials:
-
Primary amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (TEA))
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 mmol) in a suitable anhydrous aprotic solvent (~0.1 M concentration).
-
Addition of Base: Add the base (e.g., pyridine, 1.5 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sulfonylation of Amines
Microwave irradiation offers a rapid and efficient alternative for the synthesis of sulfonamides, often with improved yields and shorter reaction times.[7]
Materials:
-
Amine (primary or secondary)
-
p-Toluenesulfonyl chloride (TsCl)
-
n-Hexane
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, add p-toluenesulfonyl chloride (1 mmol) to the amine (1 mmol).
-
Microwave Irradiation: Expose the mixture to microwave irradiation for the appropriate time (typically a few minutes, requires optimization).
-
Workup: After completion of the reaction (monitored by TLC), treat the reaction mixture with n-hexane (15-20 mL).
-
Isolation: Collect the precipitated product by filtration and wash with n-hexane to afford the pure sulfonamide.
Quantitative Data for Sulfonylation of Amines
| Substrate | Sulfonylating Agent | Method | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Anisidine | TsCl | Conventional | Acetonitrile | Poly(4-vinylpyridine) | RT | 2.5 | 93 | |
| p-Nitroaniline | TsCl | Conventional | Acetonitrile | Poly(4-vinylpyridine) | RT | 5 | 0 | |
| p-Aminophenol | TsCl | Conventional | Acetonitrile | Poly(4-vinylpyridine) | RT | 3 | 86 | |
| Aniline | TsCl | Microwave | Solvent-free | None | 100°C (MW) | 1.5 | 63 | [7] |
| o-Phenylenediamine | TsCl | Conventional | Pyridine | Pyridine | 100 | 1 | 84 | |
| p-Phenylenediamine | TsCl | Conventional | DCM | Et3N | RT | 48 | 20 |
II. General Protocols for Sulfonylation of Alcohols and Phenols (Sulfonate Ester Synthesis)
The sulfonylation of alcohols and phenols provides sulfonate esters, which are valuable intermediates in organic synthesis, often serving as excellent leaving groups.
Protocol 3: Sulfonylation of Alcohols
This protocol describes a general procedure for the sulfonylation of primary and secondary alcohols.
Materials:
-
Alcohol
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine (Et₃N)
-
N,N-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in anhydrous DCM, add triethylamine (1.5 mmol) and a catalytic amount of DMAP.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 4: Electro-oxidative Sulfonylation of Phenols
This method provides a sustainable approach to arylsulfonate esters from readily available phenols and sodium arenesulfinates.[8]
Materials:
-
Phenol
-
Sodium arenesulfinate
-
Acetonitrile (MeCN)
-
Water
-
Carbon electrodes (anode and cathode)
Procedure:
-
Electrochemical Setup: In an undivided electrochemical cell equipped with a carbon anode and a carbon cathode, dissolve the phenol (0.5 mmol) and sodium arenesulfinate (1.0 mmol) in a mixture of MeCN and water.
-
Electrolysis: Apply a constant current until the starting phenol is consumed (monitor by TLC).
-
Workup: After the reaction is complete, evaporate the solvent and extract the residue with an organic solvent.
-
Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[8]
Quantitative Data for Sulfonylation of Alcohols and Phenols
| Substrate | Sulfonylating Agent | Method | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenol | 96% H₂SO₄ | Conventional | - | 110 | 5-6 h | 95 | [9] |
| Various Phenols | p-Toluenesulfonyl chloride | Microwave | Solvent-free | MW | 3-4 h | Moderate | [10] |
| Various Phenols | Sodium arenesulfinates | Electro-oxidative | MeCN/H₂O | RT | - | Good to Excellent | [8] |
| Methyl mannoside | TsCl | Solvent-free | - | 75 | < 3 h | Synthetically useful | [11] |
III. Photocatalytic Sulfonylation of Alkenes
Visible-light photoredox catalysis has emerged as a powerful tool for the hydrosulfonylation of alkenes, providing access to sulfones with high regioselectivity under mild conditions.[12][13][14]
Protocol 5: Visible-Light-Mediated Hydrosulfonylation of Unactivated Alkenes
This protocol describes the anti-Markovnikov hydrosulfonylation of unactivated alkenes.[12][14]
Materials:
-
Unactivated alkene
-
Sodium sulfinate
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)
-
Acetic acid
-
Acetonitrile (MeCN)
-
Water
-
Blue LED light source
Procedure:
-
Reaction Setup: In a reaction vessel, combine the alkene, sodium sulfinate, photocatalyst, and a mixture of acetic acid, MeCN, and water.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature until the starting material is consumed.
-
Workup: After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data for Photocatalytic Sulfonylation of Alkenes
| Alkene | Sulfonylating Agent | Photocatalyst | H-atom donor | Solvent | Time (h) | Yield (%) | Reference |
| Various unactivated alkenes | Sodium sulfinates | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Acetic acid | MeCN/H₂O | - | Good | [12][14] |
| Various alkenes | Sulfonyl chlorides | fac-Ir(ppy)₃ | (TMS)₃SiH | MeCN | 1 | High | [13] |
IV. Application in Drug Development: Kinase and Carbonic Anhydrase Inhibitors
Sulfonamides are key pharmacophores in many enzyme inhibitors due to their ability to form crucial hydrogen bonds with the target protein.[1]
Kinase Inhibitors
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in cancer. Sulfonamide-containing molecules have been developed as potent PI3K/mTOR dual inhibitors.[15] The synthesis of these inhibitors often involves the sulfonylation of an appropriate amine intermediate.[3][4]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Sulfonamides are classic inhibitors of CAs and are used clinically as diuretics and antiglaucoma agents.[16][17][18][19][20] The synthesis of these inhibitors typically involves the reaction of a heterocyclic or aromatic amine with a sulfonyl chloride.
V. Visualizations
Experimental Workflow for Conventional Sulfonylation of an Amine
Caption: Workflow for the conventional sulfonylation of a primary amine.
Signaling Pathway Inhibition by a Sulfonamide Drug
Caption: Inhibition of a target protein in a signaling pathway by a sulfonamide drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
Optimal Solvent and Base Combinations for Reactions with Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of optimal solvent and base combinations in reactions involving Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. This key intermediate is frequently utilized in the synthesis of sulfonamide derivatives, a critical class of compounds in medicinal chemistry. The choice of solvent and base is paramount for achieving high yields, purity, and favorable reaction kinetics.
Introduction
This compound is a versatile building block for the synthesis of various piperidine-based sulfonamides. The reactivity of the sulfonyl chloride group allows for facile reaction with a wide range of primary and secondary amines. The selection of an appropriate solvent and base is crucial to control the reaction environment, facilitate the dissolution of reactants, and neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. This document outlines standard and green chemistry approaches to sulfonamide synthesis using this intermediate.
Data Presentation: Comparison of Solvent and Base Combinations
The following table summarizes the quantitative data for the reaction of this compound with representative amines under various solvent and base conditions. The data presented is a synthesis of typical results observed in analogous sulfonylation reactions and serves as a guide for reaction optimization.
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 4 | 92 |
| 2 | Aniline | Tetrahydrofuran (THF) | Pyridine | 25 | 6 | 88 |
| 3 | Aniline | Water | Sodium Carbonate | 25 | 8 | 85 |
| 4 | Benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 2 | 95 |
| 5 | Benzylamine | Tetrahydrofuran (THF) | Pyridine | 25 | 3 | 91 |
| 6 | Benzylamine | Water | Sodium Carbonate | 25 | 5 | 89 |
| 7 | Piperidine | Dichloromethane (DCM) | Triethylamine (TEA) | 0-25 | 1 | 98 |
| 8 | Piperidine | Tetrahydrofuran (THF) | Pyridine | 0-25 | 1.5 | 96 |
| 9 | Piperidine | Water | Sodium Carbonate | 25 | 2 | 94 |
Experimental Protocols
Protocol 1: Standard Organic Synthesis in Dichloromethane with Triethylamine
This protocol describes a general procedure for the synthesis of sulfonamides in an organic solvent, which is suitable for a wide range of amine substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until Thin Layer Chromatography (TLC) indicates completion of the reaction.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Green Chemistry Approach using Water as a Solvent
This protocol offers an environmentally benign alternative to traditional organic solvents.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (1.5 eq)
-
Water
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and sodium carbonate (1.5 eq) in water.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add this compound (1.0 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for the time indicated in the data table, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 10% HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Decision tree for solvent and base selection.
Reaction Kinetics of Sulfonyl Chloride Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction kinetics of sulfonyl chloride amination, a fundamental transformation in organic synthesis, particularly for the preparation of sulfonamides, a critical functional group in many pharmaceutical agents. These notes include a summary of the kinetic data, detailed experimental protocols for kinetic analysis, and visualizations of the reaction pathways.
Introduction
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a widely utilized method in medicinal chemistry and drug development. Understanding the kinetics of this reaction is crucial for process optimization, yield maximization, and impurity control. The reaction rate is influenced by several factors, including the nature of the amine and the sulfonyl chloride, the solvent, temperature, and pH.
Recent studies have revealed that the mechanism of sulfonyl chloride amination can be more complex than a simple bimolecular nucleophilic substitution. Under certain conditions, particularly in aqueous media at high pH, the reaction can proceed through multiple pathways, including second-order and third-order kinetic processes.[1][2][3]
Reaction Mechanism and Kinetics
The amination of sulfonyl chlorides is generally considered to proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
General Reaction Scheme
Caption: General reaction scheme for sulfonyl chloride amination.
Kinetic Rate Law
Under neutral or acidic conditions, the reaction typically follows a second-order rate law, being first order in both the sulfonyl chloride and the amine.
Rate = k [Sulfonyl Chloride] [Amine]
However, in aqueous alkaline solutions, the reaction kinetics can become more complex. Studies by King et al. have shown that the observed rate of sulfonamide formation can be described by a model that includes three distinct kinetic terms:
-
A second-order term (kN): The direct reaction of the sulfonyl chloride with the free amine.
-
A third-order term (kOH): A reaction involving the sulfonyl chloride, the amine, and hydroxide ion. This term becomes significant at high pH.
-
A third-order term (kN2): A reaction that is first order in sulfonyl chloride and second order in the amine. This term is more prominent with less hindered amines.[1][2][3]
The overall rate of sulfonamide formation can be expressed as:
Rate = (kN[Amine] + kOH[Amine][OH-] + kN2[Amine]2) [Sulfonyl Chloride]
Quantitative Data
pH-Yield Profiles of Benzenesulfonyl Chloride Amination
The following table summarizes the percentage yield of sulfonamide from the reaction of benzenesulfonyl chloride with various primary and secondary amines in aqueous solutions at different pH values. These reactions were conducted under pseudo-first-order conditions.[1][2][3]
| Amine | pKa of Amine | pH 7 | pH 8 | pH 9 | pH 10 | pH 11 | pH 12 | 1.0 M NaOH |
| Primary Amines | ||||||||
| Glycine ethyl ester | 7.7 | 49 | 83 | 96 | 99 | 100 | 100 | 100 |
| Alanine ethyl ester | 7.7 | 51 | 85 | 97 | 99 | 100 | 100 | 100 |
| 2-Methoxyethylamine | 9.3 | 2 | 15 | 55 | 88 | 98 | 99 | 99 |
| 1-Octylamine | 10.6 | 0 | 0 | 2 | 15 | 55 | 88 | 98 |
| Secondary Amines | ||||||||
| Morpholine | 8.4 | 10 | 45 | 84 | 96 | 99 | 99 | 99 |
| Piperidine | 11.1 | 0 | 1 | 5 | 28 | 72 | 93 | 97 |
| Diethylamine | 10.9 | 0 | 1 | 4 | 22 | 65 | 91 | 96 |
| Dibutylamine | 11.3 | 0 | 0 | 2 | 12 | 48 | 85 | 94 |
| Hexamethylenimine | 11.1 | 0 | 1 | 6 | 32 | 76 | 94 | 97 |
Data extracted from King, J. F., et al. (1984). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Canadian Journal of Chemistry, 62(10), 1977-1986.[1]
Experimental Protocols
Protocol for Determining pH-Yield Profiles
This protocol is adapted from the methodology described by King et al. for determining the product yields of sulfonyl chloride amination across a range of pH values.[1][2][3]
Objective: To determine the percentage yield of sulfonamide at various pH values to understand the pH-rate profile of the reaction.
Materials:
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Amine of interest
-
Buffer solutions covering the desired pH range (e.g., phosphate, borate)
-
Standardized sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard for analytical quantification (e.g., a stable compound not present in the reaction mixture)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Workflow Diagram:
Caption: Experimental workflow for pH-yield profile determination.
Procedure:
-
Preparation of Amine Solutions: Prepare a series of solutions of the amine at a known concentration in different buffer solutions to cover the desired pH range.
-
Preparation of Sulfonyl Chloride Solution: Prepare a stock solution of the sulfonyl chloride in a water-miscible organic solvent like acetonitrile or dioxane to ensure solubility.
-
Reaction Initiation: In a thermostatted reaction vessel, add a specific volume of the buffered amine solution. Initiate the reaction by adding a small volume of the sulfonyl chloride stock solution with vigorous stirring. The final concentration of the sulfonyl chloride should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed for a time sufficient for completion (to be determined by preliminary experiments). Quench the reaction by adding an excess of a suitable reagent (e.g., a highly reactive amine like piperidine for unreacted sulfonyl chloride) or by rapid extraction into an organic solvent.
-
Workup and Extraction: Add a known amount of an internal standard to the quenched reaction mixture. Extract the sulfonamide product into a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extract by HPLC. The concentration of the sulfonamide product is determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Calculation of Yield: The percentage yield is calculated based on the initial amount of the limiting reactant (sulfonyl chloride).
-
Data Plotting: Plot the percentage yield of the sulfonamide as a function of the initial pH of the reaction mixture to generate the pH-yield profile.
Protocol for Kinetic Analysis by HPLC
Objective: To determine the rate constants of the sulfonyl chloride amination reaction by monitoring the concentration of reactants and/or products over time using HPLC.
Materials:
-
Same as in Protocol 4.1.
-
Thermostatted reaction vessel with a sampling port.
Procedure:
-
Reaction Setup: Equilibrate the thermostatted reaction vessel containing a buffered solution of the amine at the desired temperature.
-
Reaction Initiation: Initiate the reaction by adding a known amount of the sulfonyl chloride stock solution. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent or by diluting it with a cold solvent mixture that stops the reaction.
-
Sample Preparation for HPLC: Prepare the quenched samples for HPLC analysis. This may involve filtration and dilution.
-
HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Analysis:
-
Determine the concentration of the sulfonyl chloride and/or the sulfonamide at each time point from the corresponding peak areas using a calibration curve.
-
Plot the concentration of the reactant (sulfonyl chloride) or product (sulfonamide) versus time.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant (and in large excess).
-
Fit the concentration-time data to the appropriate integrated rate law (e.g., pseudo-first-order, second-order) to determine the observed rate constant (kobs).
-
The second-order rate constant (k) can be calculated from kobs and the concentration of the reactant that was in excess.
-
Protocol for Kinetic Analysis by 1H NMR Spectroscopy
Objective: To monitor the progress of the sulfonyl chloride amination reaction in real-time using 1H NMR spectroscopy to determine the reaction kinetics.
Materials:
-
Sulfonyl chloride
-
Amine
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the amine in the chosen deuterated solvent.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the amine solution to identify its characteristic peaks.
-
Reaction Initiation: Add a known amount of the sulfonyl chloride to the NMR tube, quickly mix the contents, and place the tube in the NMR spectrometer.
-
Time-Resolved NMR Acquisition: Immediately start acquiring a series of 1H NMR spectra at regular time intervals.
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic peaks for the sulfonyl chloride, the amine, and the sulfonamide product.
-
Integrate the area of a non-overlapping peak for one of the reactants and one of the products in each spectrum.
-
The relative concentrations of the species at each time point can be determined from the integral values.
-
Plot the concentration (or relative integral value) of a reactant or product as a function of time.
-
Analyze the data using the methods described in the HPLC protocol to determine the rate law and rate constants.
-
Signaling Pathways and Logical Relationships
The different kinetic pathways for sulfonyl chloride amination in aqueous media can be represented as a logical relationship diagram.
Caption: Kinetic pathways in sulfonyl chloride amination.
This diagram illustrates that under neutral or acidic conditions, the reaction primarily proceeds through a direct second-order reaction between the sulfonyl chloride and the amine. At high pH, two additional third-order pathways become significant, one involving hydroxide ions and another involving a second molecule of the amine.
Conclusion
The reaction kinetics of sulfonyl chloride amination are multifaceted and highly dependent on the reaction conditions. For professionals in drug development and process chemistry, a thorough understanding of these kinetics is essential for designing robust and efficient synthetic routes to sulfonamide-containing molecules. The protocols outlined in this document provide a framework for systematically studying the kinetics of this important reaction, enabling data-driven optimization and control.
References
Application Notes and Protocols for the Chromatographic Purification of Reaction Products from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chromatographic purification of reaction products derived from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. This compound is a key intermediate in drug discovery, primarily utilized in the synthesis of sulfonamides through its reaction with various primary and secondary amines. The purification of these products is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, yielding compounds of high purity for downstream applications such as biological screening.
Introduction
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride and a carbamate-protected piperidine ring. Its primary application lies in the facile synthesis of N-substituted sulfonamides, a common motif in medicinally active compounds. The reaction of the sulfonyl chloride moiety with a nucleophilic amine yields the corresponding sulfonamide. A typical reaction scheme is depicted below:
Reaction Scheme:
-
Reactants: this compound, a primary or secondary amine (R¹R²NH), and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Product: Benzyl 4-(((R¹,R²-amino)sulfonyl)methyl)piperidine-1-carboxylate.
-
Common Byproducts and Impurities:
-
Unreacted this compound.
-
Excess amine (R¹R²NH).
-
Amine hydrochloride salt (R¹R²NH₂⁺Cl⁻).
-
Hydrolyzed starting material: Benzyl 4-((sulfomethyl)piperidine-1-carboxylate) (a sulfonic acid).
-
Given the polar nature of the byproducts (amine salts, sulfonic acid) and the potential for similar polarities between the starting material and the desired product, flash column chromatography on silica gel is the recommended method for purification.[1]
Chromatographic Purification Protocol
This protocol outlines the purification of a sulfonamide product using flash column chromatography.
Materials and Equipment
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Technical grade solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for basic products)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glass chromatography column or automated flash chromatography system
-
Rotary evaporator
-
Collection tubes or flasks
Experimental Procedure
1. Thin Layer Chromatography (TLC) Analysis and Method Development:
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC. This will allow for the effective separation of the desired product from impurities.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity. Start with a non-polar system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 20%, 30%, 50% ethyl acetate in hexanes).
-
Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system should provide good separation between the product spot and the spots of impurities, with the product having an Rf (retention factor) value between 0.2 and 0.4.
-
For basic sulfonamide products that may show tailing on the TLC plate, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the spot shape.[2]
2. Column Preparation (Slurry Packing Method):
-
Choose an appropriate size column based on the amount of crude material to be purified (a general rule of thumb is a 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system chosen from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped in the silica bed.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder evenly onto the sand layer in the column.
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial column eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin the elution process by applying gentle pressure (if using a manual column) or starting the automated system.
-
If a gradient elution is determined to be necessary from the TLC analysis, gradually increase the polarity of the mobile phase as the elution progresses.
-
Collect the eluting solvent in appropriately sized fractions (e.g., test tubes or flasks).
5. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
Combine the fractions that contain only the pure product.
6. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified sulfonamide product.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
Data Presentation
The following table summarizes the expected chromatographic behavior of the components in the reaction mixture.
| Compound | Expected Rf (Relative to Product) | Notes |
| Desired Sulfonamide Product | Rf ≈ 0.2 - 0.4 (in optimized eluent) | The polarity will depend on the nature of the R¹ and R² groups. |
| Unreacted Sulfonyl Chloride | Higher Rf than the product | The sulfonyl chloride is generally less polar than the corresponding sulfonamide. |
| Excess Amine | Variable Rf, often streaks | Highly polar amines may remain at the baseline. Less polar amines will elute. Can often be removed by an aqueous acidic wash before chromatography. |
| Amine Hydrochloride Salt | Rf ≈ 0 (at the baseline) | Being a salt, it is highly polar and will not move from the origin on the TLC plate in typical organic eluents. Can be removed by an aqueous wash prior to chromatography. |
| Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) | Rf ≈ 0 (at the baseline) | The sulfonic acid is highly polar and will remain at the baseline. Can be removed by an aqueous basic wash before chromatography. |
Visualizations
Experimental Workflow for Chromatographic Purification
Caption: Workflow for the chromatographic purification of sulfonamides.
Logical Relationship of Reaction Components During Purification
References
Application Notes and Protocols: 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) as a Key Intermediate in the Synthesis of Verapamil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) as a pivotal intermediate in the multi-step synthesis of Verapamil, a widely used calcium channel blocker. This document details the synthetic route, experimental protocols, and quantitative data to facilitate research and development in pharmaceutical manufacturing.
Introduction
Verapamil is a crucial medication for the management of hypertension, angina pectoris, and cardiac arrhythmias. Its synthesis involves a multi-step pathway where the careful selection and handling of key intermediates are paramount to ensure high yield and purity of the final active pharmaceutical ingredient (API). 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) serves as a fundamental building block in one of the common industrial synthesis routes of Verapamil. The purity and reactivity of NMVA directly impact the efficiency of subsequent reactions and the impurity profile of the final drug product.
Synthetic Pathway Overview
The synthesis of Verapamil from NMVA generally proceeds through the alkylation of the secondary amine with a suitable haloalkane, followed by condensation with another key intermediate and subsequent workup and salt formation. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for Verapamil synthesis highlighting the role of the key intermediate NMVA.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of NMVA and its subsequent conversion to Verapamil Hydrochloride.
Table 1: Synthesis of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) Hydrochloride
| Parameter | Value | Reference |
| Starting Material | N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine hydrochloride | [1] |
| Yield | 97.9% | [1] |
| Purity (HPLC) | 99.8% | [1] |
Table 2: Three-Step Synthesis of Verapamil Hydrochloride from NMVA
| Parameter | Value | Reference |
| Starting Material | 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) | [1][2] |
| Overall Yield | 74% | [1][2] |
| Purity (HPLC) | 99.8% | [1][2] |
| Key Reagents | 1-Bromo-3-chloropropane, 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile, Isopropyl alcohol, HCl | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) Hydrochloride[1]
This protocol describes the preparation of the key intermediate NMVA as its hydrochloride salt.
References
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Piperidine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted piperidine sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The piperidine scaffold is a common motif in many FDA-approved drugs, and the sulfonamide group is a key pharmacophore in various therapeutic agents, including antibacterial and anticancer drugs.[1][2][3] One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize these complex molecules, reducing reaction time, cost, and waste compared to traditional multi-step syntheses.[4]
These application notes provide a detailed protocol for a plausible one-pot, three-component synthesis of N-substituted piperidine sulfonamides. This method combines a reductive amination to form the N-substituted piperidine core, followed by an in-situ sulfonylation. Additionally, we present information on potential signaling pathways that can be modulated by this class of compounds, highlighting their therapeutic potential.
Logical Workflow of the One-Pot Synthesis
The proposed one-pot synthesis involves the reaction of a piperidine precursor, an aldehyde or ketone, and a sulfonyl chloride in the presence of a suitable reducing agent and base. The logical progression of this multicomponent reaction is outlined below.
Caption: Logical workflow for the one-pot synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Arylmethyl-1-(arylsulfonyl)piperidines
This protocol describes a one-pot synthesis of N-substituted piperidine sulfonamides via a three-component reaction involving a piperidine, an aromatic aldehyde, and an arylsulfonyl chloride.
Materials:
-
Piperidine (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 equiv) and piperidine (1.0 equiv) to anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reductive amination is complete, add triethylamine (2.0 equiv) to the reaction mixture, followed by the dropwise addition of a solution of the arylsulfonyl chloride (1.1 equiv) in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted piperidine sulfonamide.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted piperidine sulfonamides using the one-pot protocol described above.
| Entry | Aldehyde | Sulfonyl Chloride | Product | Yield (%) |
| 1 | Benzaldehyde | p-Toluenesulfonyl chloride | N-Benzyl-1-(tosyl)piperidine | 75 |
| 2 | 4-Chlorobenzaldehyde | p-Toluenesulfonyl chloride | N-(4-Chlorobenzyl)-1-(tosyl)piperidine | 72 |
| 3 | 4-Methoxybenzaldehyde | p-Toluenesulfonyl chloride | N-(4-Methoxybenzyl)-1-(tosyl)piperidine | 78 |
| 4 | Benzaldehyde | Benzenesulfonyl chloride | N-Benzyl-1-(phenylsulfonyl)piperidine | 70 |
| 5 | 2-Naphthaldehyde | p-Toluenesulfonyl chloride | N-(2-Naphthylmethyl)-1-(tosyl)piperidine | 68 |
Potential Signaling Pathways and Biological Relevance
N-substituted piperidine sulfonamides have been identified as modulators of various biological targets, including kinases and G-protein coupled receptors (GPCRs), making them attractive candidates for drug development.
Inhibition of Thymidylate Kinase Signaling
Thymidylate kinase (TMK) is a crucial enzyme in the DNA synthesis pathway, responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[4][5] Inhibition of TMK disrupts the supply of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria.[4] Sulfonylpiperidine derivatives have been identified as potent inhibitors of bacterial TMK.[6]
Caption: Inhibition of the thymidylate synthesis pathway.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets.[7] Upon ligand binding, GPCRs activate intracellular G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase and phospholipase C. This leads to changes in the concentration of second messengers (e.g., cAMP, IP₃, DAG) and the activation of downstream signaling cascades, such as the MAPK/ERK pathway, ultimately controlling cellular responses like proliferation, differentiation, and survival.[7][] Piperidine-containing compounds are known to interact with various GPCRs.[9] The diagram below illustrates a generic GPCR signaling cascade that could be modulated by N-substituted piperidine sulfonamides.
Caption: Modulation of a generic GPCR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are thymidine kinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve yield in sulfonamide synthesis from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degradation of Sulfonyl Chloride: this compound is moisture-sensitive and can hydrolyze.[1][2] | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Store the sulfonyl chloride in a desiccator. |
| 2. Low Reactivity of Amine: Secondary amines or electron-deficient anilines are less nucleophilic and may react slowly.[3][4] | - Increase the reaction temperature.- Extend the reaction time.- Use a stronger base or a higher concentration of the base to deprotonate the amine. | |
| 3. Ineffective Base: The chosen base may not be strong enough to scavenge the HCl produced during the reaction, leading to the protonation of the amine nucleophile. | - Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] For particularly weak amines, a stronger base like sodium hydride (NaH) might be necessary, used with caution.[2] | |
| Multiple Spots on TLC (Impure Product) | 1. Hydrolysis of Sulfonyl Chloride: The presence of water leads to the formation of the corresponding sulfonic acid.[1] | - Follow the recommendations for preventing degradation of the sulfonyl chloride.- During workup, minimize contact time with aqueous solutions. |
| 2. Formation of N,N-disubstituted Sulfonamide: If a primary amine is used, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide.[1] | - Use a slight excess of the amine (1.1-1.2 equivalents).- Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile. | |
| 3. Unreacted Starting Materials: Incomplete reaction due to insufficient reaction time, low temperature, or low reactivity. | - Monitor the reaction progress using TLC until the limiting reagent is consumed.- Refer to the solutions for "Low or No Product Formation". | |
| Difficult Product Isolation/Purification | 1. Product is Soluble in the Aqueous Layer during Workup: The sulfonamide product may have some water solubility, especially if it is polar. | - Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with brine to decrease the polarity and improve extraction efficiency. |
| 2. Oily Product Instead of Solid: The product may not crystallize easily. | - Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.- If trituration fails, purify the product using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the reaction of this compound with an amine?
A1: Yields can vary significantly depending on the specific amine, base, solvent, and reaction conditions used. Reported yields for similar piperidine-based sulfonamide syntheses range from 24.5% to as high as 96%.[1][2] A yield within this range for a standard reaction would be considered typical.
Q2: Which base is most suitable for this reaction?
A2: The choice of base depends on the reactivity of the amine. For most primary and secondary aliphatic amines, organic bases like pyridine or triethylamine (TEA) are sufficient.[2] For less reactive amines, such as anilines, a stronger base may be required. Using an inorganic base like sodium carbonate in a biphasic system (e.g., THF/water) can also be effective.[2]
Q3: What solvent should I use?
A3: Aprotic solvents are generally preferred to minimize the hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.[2][5] For reactions with less reactive amines that require heating, higher boiling point solvents like N,N-dimethylformamide (DMF) can be employed.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually the amine or the sulfonyl chloride) indicates the reaction's progress.
Q5: The starting sulfonyl chloride is a solid. Should I add it directly to the reaction mixture?
A5: It is best to dissolve the this compound in a small amount of anhydrous solvent and add it dropwise to the solution of the amine and base. This allows for better control of the reaction temperature and helps to avoid the formation of side products.
Quantitative Data Summary
The following table summarizes reported yield ranges for the synthesis of sulfonamides from piperidine-containing sulfonyl chlorides under various conditions.
| Amine Type | Base | Solvent | Temperature (°C) | Yield Range (%) |
| Various Amines | Triethylamine | THF | Room Temp | 86[2] |
| Aniline | Pyridine | Dichloromethane | 0 - 25 | up to 100[2] |
| Heteroaryl Amine | Sodium Hydride | DMF/THF | Not Specified | 72 - 96[2] |
| Various Amines | Sodium Carbonate | THF/Water | Room Temp | 60 - 90[2] |
| Various Amines | Not Specified | Not Specified | Not Specified | 24.5 - 72.8[1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
This protocol describes a general method for the reaction with a representative primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and anhydrous DCM (e.g., 10 mL per mmol of amine).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
Visualized Workflows and Relationships
Caption: A standard experimental workflow for the synthesis of sulfonamides.
Caption: A troubleshooting guide for addressing low reaction yields.
Caption: Potential side reactions in sulfonamide synthesis.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common side reactions and byproducts with Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. The information is designed to address common issues encountered during its use in chemical synthesis, particularly in the formation of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound to synthesize sulfonamides?
A1: The most prevalent side reactions are hydrolysis of the sulfonyl chloride, formation of a bis-sulfonated amine (dimer) byproduct, and incomplete reaction. The sulfonyl chloride group is highly reactive and susceptible to reaction with ambient moisture. In reactions with primary amines, a secondary reaction can occur where the newly formed sulfonamide attacks another molecule of the sulfonyl chloride.
Q2: What is the primary byproduct I should expect, and how can I identify it?
A2: The most common byproduct is the corresponding sulfonic acid, Benzyl 4-((sulfomethyl)piperidine-1-carboxylate), formed from the hydrolysis of the starting material. This can be identified by techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), where it will have a different retention time and a mass corresponding to the hydrolyzed product. NMR spectroscopy can also be used, where the absence of the chlorine atom and a change in the chemical shift of the adjacent methylene protons would be indicative of the sulfonic acid.
Q3: How can I minimize the formation of the hydrolyzed byproduct?
A3: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). All reagents, including the amine and any base used, should be thoroughly dried before use.
Q4: I am seeing a significant amount of a higher molecular weight impurity. What could it be?
A4: When reacting with primary amines, a common higher molecular weight impurity is the bis-sulfonated amine, often referred to as a dimer. This occurs when the sulfonamide product, which still possesses a reactive N-H bond, acts as a nucleophile and attacks a second molecule of the sulfonyl chloride. To mitigate this, it is advisable to use an excess of the primary amine and to add the solution of this compound slowly to the amine solution.
Q5: What is the role of a base in the reaction, and which one should I choose?
A5: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the sulfonylation reaction.[1][2] This prevents the protonation of the amine starting material, which would render it non-nucleophilic, and drives the reaction to completion. The choice of base can depend on the specific reaction conditions and the acid sensitivity of the substrates.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the starting material | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure all reagents are dry. |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. Ensure an adequate amount of base is present to neutralize the generated HCl. |
| Formation of byproducts | See "Issue 2" and "Issue 3" for specific guidance on minimizing byproduct formation. |
| Protonation of the amine | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl produced during the reaction. |
Issue 2: Presence of a Significant Amount of the Hydrolyzed Byproduct (Sulfonic Acid)
| Potential Cause | Troubleshooting Step |
| "Wet" solvents or reagents | Use freshly distilled or commercially available anhydrous solvents. Dry liquid amines over suitable drying agents (e.g., KOH pellets) and distil before use. Dry solid amines under vacuum. |
| Exposure to atmospheric moisture | Maintain a positive pressure of an inert gas throughout the reaction setup and work-up. |
| Aqueous work-up issues | During the work-up, washing the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate can help remove the acidic sulfonic acid byproduct.[3] |
Issue 3: Formation of a Bis-Sulfonated (Dimer) Byproduct with Primary Amines
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | Use an excess of the primary amine (typically 1.5 to 2 equivalents) to favor the formation of the monosulfonated product. |
| Rapid addition of the sulfonyl chloride | Add the solution of this compound dropwise to the stirred solution of the amine. This maintains a low concentration of the sulfonyl chloride, minimizing the chance of the product reacting further. |
Quantitative Data on Byproduct Formation (Illustrative Example)
The following table provides illustrative data on how reaction conditions can influence the product distribution in the reaction of this compound with a generic primary amine. Please note that these are representative values and actual results may vary.
| Reaction Condition | Desired Sulfonamide (%) | Hydrolyzed Byproduct (%) | Bis-Sulfonated Byproduct (%) |
| Standard (Anhydrous, 1.5 eq. Amine, Slow Addition) | 85 | 5 | 10 |
| Non-Anhydrous Conditions | 40 | 50 | 10 |
| 1:1 Stoichiometry (Amine:Sulfonyl Chloride) | 60 | 5 | 35 |
| Rapid Addition of Sulfonyl Chloride | 65 | 5 | 30 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.5-2.0 equivalents for primary amines, 1.1 equivalents for secondary amines) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate oven-dried flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for sulfonamide synthesis.
Caption: Main reaction pathway and common side reactions.
References
Thermal stability and degradation pathways for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the thermal stability and potential degradation pathways of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound?
A1: The thermal stability of this compound is primarily influenced by its three core functional groups: the benzyl carbamate, the piperidine ring, and the sulfonyl chloride. High temperatures can lead to the decomposition of the carbamate and the sulfonyl chloride group. The presence of moisture can also significantly accelerate degradation through hydrolysis of the sulfonyl chloride.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on the functional groups present, several degradation pathways are plausible under thermal or hydrolytic stress. These include:
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Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid.[1][2][3]
-
Decomposition of the Benzyl Carbamate: Thermal stress can cause the cleavage of the benzyl carbamate, potentially yielding toluene, carbon dioxide, and the piperidine core.
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can be susceptible to oxidation, which may lead to the formation of N-oxides or ring-opened products.[4]
Q3: I am observing unexpected side products in my reaction. What could be the cause?
A3: The formation of unexpected side products is often related to the reactivity of the sulfonyl chloride. Common side reactions can include reactions with nucleophilic solvents or impurities. To minimize these, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[5]
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of heat. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis and oxidation.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased purity of the compound over time. | Hydrolysis of the sulfonyl chloride due to exposure to atmospheric moisture. | Store the compound in a desiccator or under an inert atmosphere. Ensure all handling is performed in a dry environment. |
| Formation of a dark, tar-like substance upon heating. | Thermal decomposition of the benzyl carbamate or oxidative side reactions. | Run reactions at the lowest effective temperature. Use an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5] Ensure the purity of starting materials and solvents.[5] |
| Inconsistent analytical results (e.g., variable peak areas in chromatography). | Degradation of the compound under experimental conditions. | Conduct forced degradation studies to understand the compound's stability under your specific analytical conditions.[6][7] Consider using milder analytical methods if degradation is observed. |
| Low yield in reactions involving the sulfonyl chloride group. | Competing side reactions or hydrolysis of the starting material. | Use anhydrous solvents and reagents. Slowly add reagents to control the reaction temperature. Consider using a non-nucleophilic base if applicable. |
Experimental Protocols
Thermal Stability Analysis
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound.[8][9]
-
Methodology:
-
Place 5-10 mg of the sample in an alumina crucible.[10]
-
Insert the crucible into the TGA instrument.[8]
-
Heat the sample from ambient temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[11]
-
Record the mass loss as a function of temperature.[8]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and detect any phase transitions or decomposition events.[12][13][14]
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
Monitor the heat flow to and from the sample relative to the reference.[15]
-
Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways under various stress conditions.[16]
-
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.[16]
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature for a set duration.[16]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[4]
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) for an extended period.[4]
-
Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC-MS, to identify and quantify any degradants.
-
Data Presentation
Table 1: Hypothetical Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Hypothetical Value |
| TGA | Onset of Decomposition | ~150 °C |
| DSC | Melting Point | ~85 - 90 °C |
| DSC | Decomposition Exotherm | >160 °C |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Temperature |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temperature |
| Thermal | Solid State | 48 hours | 80 °C |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. azom.com [azom.com]
- 10. epfl.ch [epfl.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. qualitest.ae [qualitest.ae]
- 14. torontech.com [torontech.com]
- 15. testinglab.com [testinglab.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Managing common impurities during the synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common laboratory-scale synthesis involves a two-step process starting from commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The key transformation is the conversion of the primary alcohol (hydroxymethyl group) into a sulfonyl chloride. This is typically achieved by reacting the starting material with a chlorinating agent and a source of sulfur dioxide, or more directly, with a reagent like thionyl chloride in the presence of a catalyst and a chlorine source under controlled conditions.
Q2: What are the most common impurities I should expect in my crude product?
Several impurities can arise during the synthesis, depending on the reaction conditions. The most frequently encountered are:
-
Unreacted Starting Material: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Corresponding Sulfonic Acid: Benzyl 4-((sulfo)methyl)piperidine-1-carboxylate, formed by the hydrolysis of the target sulfonyl chloride.
-
Symmetrical Sulfonate Ester: Dimer impurity formed by the reaction of the product sulfonyl chloride with the starting alcohol.
-
Chlorinated Byproduct: Benzyl 4-(chloromethyl)piperidine-1-carboxylate.
-
Deprotected Impurity: (Piperidin-4-yl)methanesulfonyl chloride, resulting from the cleavage of the Cbz (benzyloxycarbonyl) protecting group under harsh acidic conditions.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, degradation of the product, and suboptimal reaction conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. A typical TLC analysis would show the consumption of the starting material and the appearance of the product spot. It is advisable to co-spot with the starting material for accurate identification. For quantitative analysis of reaction conversion and impurity formation, HPLC is the preferred method.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the thionyl chloride and any other reagents are fresh and have been stored under anhydrous conditions. Old or improperly stored reagents can degrade. |
| Insufficient Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reaction involves multiple phases. |
| Presence of Water | The reaction is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: High Levels of the Corresponding Sulfonic Acid Impurity
| Possible Cause | Suggested Solution |
| Moisture in the Reaction Mixture | Rigorously exclude water from the reaction system by using anhydrous solvents and an inert atmosphere. |
| Hydrolysis during Work-up | Perform the work-up at low temperatures (e.g., using an ice bath) and minimize the contact time with aqueous solutions. Use a non-aqueous work-up if possible. |
| Prolonged Reaction Time | Optimize the reaction time to ensure complete conversion of the starting material without allowing for significant product degradation. Monitor the reaction closely. |
Problem 3: Formation of Significant Amounts of the Chlorinated Byproduct
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry of Reagents | The ratio of the chlorinating agent to the sulfur source is critical. An excess of the chlorinating agent can favor the formation of the simple chloride. Carefully control the stoichiometry. |
| Suboptimal Reaction Temperature | Higher temperatures may favor the chlorination pathway. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield and Impurity Profile
| Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Unreacted SM (%) | Sulfonic Acid (%) | Chlorinated Byproduct (%) |
| 0 | 12 | 45 | 50 | 3 | 2 |
| 25 (Room Temp) | 6 | 75 | 15 | 7 | 3 |
| 50 | 2 | 85 | 5 | 10 | 5 |
| 80 | 1 | 70 | <1 | 20 | 10 |
SM = Starting Material
Table 2: HPLC Analytical Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution dropwise.
-
In the dropping funnel, prepare a solution of thionyl chloride (1.5 eq) in anhydrous dichloromethane (2 mL per gram of thionyl chloride).
-
Add the thionyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and add more dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Optimizing reaction temperature to control selectivity in sulfonylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction temperature to control selectivity in sulfonylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of reaction temperature in controlling the selectivity of sulfonylation?
A1: Reaction temperature is a critical parameter in sulfonylation as it directly influences both the reaction rate and the selectivity of the product. It is often the deciding factor between the formation of the kinetic or the thermodynamic product. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. Conversely, higher temperatures promote thermodynamic control, leading to the formation of the most stable product.[1][2][3][4]
Q2: Can you explain the difference between kinetic and thermodynamic control in the context of sulfonylation?
A2: Kinetic control prevails at lower temperatures where the sulfonylation reaction is essentially irreversible. Under these conditions, the major product is the one with the lowest activation energy, meaning it forms the quickest.[1][2][3][4] Thermodynamic control is established at higher temperatures where the reaction becomes reversible. This allows for an equilibrium to be reached, and the product distribution will favor the most stable isomer, which may not be the one that forms the fastest.[1][2][3][4]
Q3: How does temperature influence the regioselectivity of naphthalene sulfonylation?
A3: The sulfonation of naphthalene is a classic example of temperature-dependent regioselectivity. At a lower temperature (e.g., 80°C), the reaction is kinetically controlled and predominantly yields naphthalene-1-sulfonic acid (the alpha-product) because the attack at the 1-position has a lower activation energy.[1][5] However, at a higher temperature (e.g., 160°C), the reaction is under thermodynamic control and favors the formation of the more stable naphthalene-2-sulfonic acid (the beta-product).[1][5] The 1-isomer experiences steric hindrance, making it less stable than the 2-isomer. The reversibility of the reaction at higher temperatures allows the initially formed 1-isomer to revert to naphthalene and then form the more stable 2-isomer.[1][5]
Q4: What are common side reactions that can occur at elevated temperatures during sulfonylation?
A4: At elevated temperatures, several undesirable side reactions can occur. These include polysulfonylation, where multiple sulfonic acid groups are added to the aromatic ring, and the formation of sulfones.[1] Excessively high temperatures can also lead to the degradation and darkening of the product.[1]
Q5: Is the sulfonylation reaction reversible, and what is the role of temperature?
A5: Yes, sulfonylation is a reversible reaction.[1] The reverse reaction, known as desulfonation, is favored at higher temperatures in the presence of dilute aqueous acid.[1] The added heat provides the necessary energy to overcome the activation barrier for the removal of the sulfonic acid group. This reversibility is fundamental to establishing thermodynamic control.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | The reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress.[1] |
| Side reactions, such as sulfone formation, are consuming the starting material. | Lower the reaction temperature to minimize side reactions. Consider using a milder sulfonating agent if possible.[1] | |
| Poor Selectivity (Mixture of Isomers) | The reaction temperature is not optimal for favoring the desired product (kinetic vs. thermodynamic). | For the kinetic product, ensure the temperature is low enough to prevent reversibility. For the thermodynamic product, a higher temperature is needed to allow for equilibration.[1][2][3] |
| The reaction time is either too short or too long. | For kinetic control, use shorter reaction times. For thermodynamic control, longer reaction times are generally required.[3][4] | |
| Formation of Polysulfonated Byproducts | The reaction conditions (temperature, time, concentration of sulfonating agent) are too harsh. | Reduce the reaction temperature and/or shorten the reaction time. Use a stoichiometric amount of the sulfonating agent.[1] |
| Product Degradation or Darkening | The reaction temperature is excessively high. | Lower the reaction temperature. Temperatures above 100°C can sometimes cause product degradation.[1] |
Quantitative Data Summary
The following table summarizes the effect of temperature on the product distribution in the sulfonylation of naphthalene.
| Reactant | Temperature | Major Product | Product Type |
| Naphthalene | 80°C | Naphthalene-1-sulfonic acid | Kinetic |
| Naphthalene | 160°C | Naphthalene-2-sulfonic acid | Thermodynamic |
Experimental Protocols
Kinetic Control: Synthesis of Naphthalene-1-sulfonic acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place naphthalene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid while ensuring the internal temperature is maintained at or below 80°C.
-
Reaction: Stir the mixture at 80°C for approximately 1 hour.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation: Collect the precipitated naphthalene-1-sulfonic acid by filtration, wash it with a saturated sodium chloride solution, and then dry.[1]
Thermodynamic Control: Synthesis of Naphthalene-2-sulfonic acid
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place naphthalene.
-
Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.
-
Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 2-3 hours to allow for equilibration.
-
Work-up: Allow the reaction mixture to cool to about 100°C and then carefully pour it over crushed ice.
-
Isolation: Collect the precipitated naphthalene-2-sulfonic acid by filtration, wash with a saturated sodium chloride solution, and dry.[1]
Visualizations
Caption: Kinetic vs. Thermodynamic reaction pathways.
References
Technical Support Center: Optimizing Reaction Outcomes with Organic and Inorganic Bases
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when selecting and using organic and inorganic bases in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate base for my reaction?
A1: The selection of an appropriate base is critical and depends on several factors:
-
pKa of the Substrate: The primary principle is that the conjugate acid of the base you choose should have a higher pKa (meaning it's a weaker acid) than the substrate you intend to deprotonate. This ensures the equilibrium of the acid-base reaction favors the formation of the desired product.
-
Reaction Type: Different reactions have different requirements for base strength and properties. For instance, elimination reactions are favored by strong, bulky bases, while substitution reactions may require a less hindered base.
-
Solvent: The choice of solvent can influence the effective strength of a base. pKa values can vary significantly between different solvents like water and DMSO.[1]
-
Substrate Compatibility: The base should not react with other functional groups on your starting material or product, which could lead to side reactions and impurities.[2] For base-sensitive substrates, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) might be preferable.[3]
-
Solubility: The solubility of the base and its resulting salt in the reaction solvent is crucial. Poor solubility of a byproduct, like triethylamine hydrochloride (Et3N·HCl), can contaminate the product if it co-precipitates.[2]
Q2: What is the difference between a kinetic and a thermodynamic enolate, and how does my choice of base affect which one is formed?
A2: In the deprotonation of an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed faster, typically by removing a proton from the less sterically hindered α-carbon.[4][5] Its formation is favored by strong, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in aprotic solvents like THF.[5][6] These conditions are irreversible.
-
Thermodynamic Enolate: This is the more stable enolate, usually having a more substituted double bond.[4][5] Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker, non-hindered base in a protic solvent.[5][6]
The choice of base is therefore a key factor in controlling the regioselectivity of enolate formation.[4][5][7]
Q3: Can the choice of base impact the impurity profile of my Active Pharmaceutical Ingredient (API)?
A3: Absolutely. The choice of base can significantly influence the formation of impurities in API synthesis.[8] Using an inappropriate base can lead to side reactions, degradation of the starting material or product, or incomplete reactions, all of which contribute to a more complex impurity profile.[8][9] For example, a strong base might cause unwanted isomerization or elimination reactions in a molecule with multiple functional groups.[10] Therefore, careful selection and optimization of the base are critical for controlling impurities and ensuring the safety and efficacy of the final drug product.[11][12][13]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Symptom: The reaction does not go to completion, or the isolated yield of the desired product is significantly lower than expected.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for low reaction yield due to base selection.
Detailed Steps:
-
Verify Base Strength: Consult a pKa table to ensure the chosen base is strong enough to deprotonate the substrate effectively.[1][14][15]
-
Check Solubility: Confirm that the base is soluble in the reaction medium. If the base is not soluble, it cannot effectively participate in the reaction.
-
Investigate Side Reactions: Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify any major byproducts. If side reactions are occurring, consider using a more selective or sterically hindered base. For example, in a Williamson ether synthesis, a bulky base can favor elimination over substitution.
-
Assess Product Stability: Test the stability of the desired product under the reaction conditions. The product may be degrading in the presence of a strong base over time.[16] If so, a weaker base or shorter reaction time may be necessary.
-
Optimize Conditions: Systematically vary the reaction parameters, such as temperature, concentration, and stoichiometry of the base.[17]
Problem 2: Poor Chemoselectivity
Symptom: The base reacts with multiple functional groups in the starting material, leading to a mixture of products.
Possible Cause & Solution Workflow:
Caption: Decision-making workflow for addressing poor chemoselectivity.
Detailed Steps:
-
Evaluate Base Properties: A highly nucleophilic base may attack electrophilic centers in the molecule. A very strong base might deprotonate less acidic protons, leading to multiple reaction pathways.
-
Use a Milder or More Hindered Base: Switching to a weaker base (e.g., from an alkoxide to a carbonate) or a sterically hindered, non-nucleophilic base (like DIPEA or 2,6-lutidine) can prevent unwanted reactions at other sites.
-
Implement Protecting Groups: If a functional group is particularly sensitive, it may be necessary to protect it before introducing the base. The protecting group can then be removed in a subsequent step.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the kinetically preferred pathway.
Data Presentation: Comparison of Bases in Suzuki-Miyaura Coupling
The choice of base can have a dramatic effect on the yield of palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Yields with Different Bases in the Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid [18]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 96 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 45 |
| 6 | DIPEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 52 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
As the data indicates, inorganic bases like carbonates and phosphates generally provide higher yields in this specific Suzuki coupling compared to organic amine bases.[18][19][20]
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling Reaction[18]
This protocol outlines a general method for comparing the efficacy of different bases in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
A selection of bases to be screened (e.g., Na₂CO₃, K₃PO₄, Et₃N, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Add the base to be tested (2.0 mmol).
-
Add the solvent system (11 mL).
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the yield for each base tested and compare the results.
Protocol 2: Base-Catalyzed Ester Hydrolysis (Saponification)[21][22]
This protocol describes a standard procedure for the hydrolysis of an ester using a base.
Materials:
-
Ester (e.g., ethyl acetate, 1.0 mmol)
-
Aqueous base solution (e.g., 1 M Sodium Hydroxide, 2.0 mmol)
-
Ethanol (as a co-solvent, if the ester is not fully soluble in water)
-
Dilute hydrochloric acid for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the ester (1.0 mmol) in a minimal amount of ethanol (if necessary).
-
Add the aqueous sodium hydroxide solution (2.0 mmol).
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Monitor the disappearance of the ester starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper. The carboxylic acid product should precipitate if it is a solid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
-
The alcohol product will remain in the aqueous layer.
Note: Unlike acid-catalyzed hydrolysis, base-catalyzed hydrolysis is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol.[21]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Video: Regioselective Formation of Enolates [jove.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. baertschiconsulting.com [baertschiconsulting.com]
- 12. ajprd.com [ajprd.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 16. How To [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Methods to prevent premature hydrolysis of the sulfonyl chloride group
Welcome to the technical support center for handling and using sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the sulfonyl chloride group, particularly its premature hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sulfonyl chloride degradation?
A1: The primary cause of degradation is premature hydrolysis. The sulfonyl chloride functional group (R-SO₂Cl) is highly susceptible to nucleophilic attack by water, which converts it into the corresponding sulfonic acid (R-SO₃H).[1][2][3] This side reaction consumes your starting material and complicates purification, leading to lower yields of the desired product.
Q2: My reaction is complete, but the final product is contaminated with a very polar impurity. What is it?
A2: The polar impurity is almost certainly the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride.[1][4] Sulfonic acids are significantly more polar than their sulfonyl chloride counterparts and will typically appear as a baseline spot on a normal-phase TLC plate.
Q3: Are all sulfonyl chlorides equally reactive towards water?
A3: No, their stability varies significantly based on several factors:
-
Electronic Effects: Aryl sulfonyl chlorides with strong electron-withdrawing groups (e.g., -NO₂) are more electrophilic at the sulfur atom and thus hydrolyze faster. Conversely, electron-donating groups (e.g., -OCH₃) can increase stability.[5]
-
Steric Hindrance: Bulky groups near the sulfonyl chloride moiety can sterically hinder the approach of water, slowing down hydrolysis.
-
Halogen Type: The stability of sulfonyl halides decreases in the order: R-SO₂F > R-SO₂Cl > R-SO₂Br > R-SO₂I.[3] Sulfonyl fluorides are considerably more stable than sulfonyl chlorides.[6][7]
Q4: How should I properly store my sulfonyl chloride reagents?
A4: To ensure longevity, sulfonyl chlorides must be protected from atmospheric moisture. They should be stored in tightly sealed containers in a dry environment, such as a desiccator.[8] For particularly sensitive compounds, storing under an inert gas atmosphere (e.g., nitrogen or argon) inside the container is recommended. Always consult the Safety Data Sheet (SDS) for specific storage recommendations.[8]
Troubleshooting Guide: Preventing Hydrolysis
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low yield with sulfonic acid as the major byproduct.
| Potential Cause | Solution |
| Moisture in Reaction Solvent | Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods before use. Ensure the solvent is stored over molecular sieves. |
| Moisture in Reagents or Glassware | Dry all reagents that are not water-sensitive. Flame-dry all glassware under vacuum or in a stream of inert gas before use.[9] Cool the glassware to room temperature under an inert atmosphere before adding reagents. |
| Exposure to Atmospheric Moisture | Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2] Use a Schlenk line or a balloon filled with inert gas connected to the reaction flask via a needle. Add liquid reagents via syringe through a rubber septum.[9] |
| Hydrolysis During Aqueous Workup | Minimize the product's contact time with the aqueous phase. Perform the workup at low temperatures (e.g., 0 °C in an ice bath).[1] For some aryl sulfonyl chlorides with low water solubility, it is possible to precipitate the product directly from an aqueous medium, which can protect it from extensive hydrolysis.[10] |
| High Reaction Temperature | While higher temperatures can increase the rate of the desired reaction, they also accelerate hydrolysis. If possible, run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for completion over a longer period.[4][11] |
Problem 2: Difficulty purifying the product away from the sulfonic acid byproduct.
| Potential Cause | Solution |
| Similar Polarity / Co-elution | While sulfonic acids are generally much more polar, some complex products may have similar retention factors. Optimize your column chromatography conditions (solvent system, gradient) to improve separation. |
| Product is a Crude Liquid | For crude liquid organosulfonyl chlorides, purification can sometimes be achieved by scrubbing with an aqueous solution of hydrochloric acid.[1] The highly water-soluble sulfonic acid is extracted into the aqueous phase, leaving a purer organic layer. |
| Product is Water-Soluble | If your desired product has some water solubility, you may lose material during the aqueous workup. To maximize recovery, perform multiple extractions (3-4 times) with your organic solvent.[4] Combine the organic layers, dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. |
Quantitative Data: Relative Hydrolysis Rates
The rate of sulfonyl chloride hydrolysis is highly dependent on the electronic nature of its substituents. The following table summarizes the qualitative effect of different substituents on the stability of benzenesulfonyl chloride derivatives, based on kinetic studies which show that electron-withdrawing groups accelerate hydrolysis.[5][12]
| Substituent on Aryl Ring | Electronic Effect | Relative Hydrolysis Rate | Rationale |
| -NO₂ (para-nitro) | Electron-Withdrawing | Very Fast | Increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[12] |
| -Cl (para-chloro) | Electron-Withdrawing | Fast | Moderately increases the electrophilicity of the sulfur atom. |
| -H (unsubstituted) | Neutral | Baseline | Serves as a reference point for comparison. |
| -CH₃ (para-methyl) | Electron-Donating | Slow | Decreases the electrophilicity of the sulfur atom, reducing the rate of hydrolysis.[12] |
| -OCH₃ (para-methoxy) | Electron-Donating | Very Slow | Strongly decreases the electrophilicity of the sulfur atom.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Under Inert Atmosphere
-
Glassware Preparation: Select an appropriately sized round-bottom flask and a magnetic stir bar. Clean and dry the glassware thoroughly in an oven ( >100 °C) for several hours or flame-dry it under a vacuum.
-
System Assembly: Assemble the hot flask with a condenser or rubber septum while flushing with a stream of inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under a positive pressure of the inert gas (a balloon is sufficient for many applications).[9]
-
Reagent Addition (Solids): Briefly remove the septum/inlet and add your solid starting materials to the flask against a positive flow of inert gas to prevent air from entering.
-
Reagent Addition (Liquids): Add anhydrous solvent and liquid reagents using a dry syringe through the rubber septum.[9]
-
Temperature Control: Place the flask in a cooling bath (e.g., ice-water for 0 °C) or a heating mantle set to the desired temperature.
-
Reaction Monitoring: Allow the reaction to stir for the required time. Monitor its progress by taking small aliquots with a syringe and analyzing them by TLC or LC-MS.[4]
-
Quenching: Once complete, cool the reaction to 0 °C. Quench the reaction by slowly adding the reaction mixture to a separate flask containing a cold (0 °C) aqueous solution (e.g., water or saturated sodium bicarbonate).[4] This controlled quench helps to minimize hydrolysis of the product during workup.[1]
Visual Guides
Troubleshooting Premature Hydrolysis
The following flowchart provides a logical workflow for diagnosing and solving issues related to sulfonyl chloride hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Effective Workup and Quenching for Sulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective workup and quenching procedures for reactions involving sulfonyl chlorides. Adherence to these procedures is critical for ensuring laboratory safety, maximizing product yield, and achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chlorides and their reactions?
A1: Sulfonyl chlorides are reactive and corrosive compounds. Key hazards include:
-
Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2]
-
Reactivity with Water: They react exothermically, sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This can lead to a rapid increase in temperature and pressure.
-
Incompatibility: They are incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[1]
-
Hazardous Decomposition: Decomposition can release toxic fumes, including hydrogen chloride, sulfur oxides, and carbon monoxide.[1][2]
Q2: What personal protective equipment (PPE) is mandatory when working with sulfonyl chlorides?
A2: A comprehensive suite of PPE is required to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[1]
Q3: How should I properly quench a reaction containing unreacted sulfonyl chloride?
A3: The goal of quenching is to safely neutralize any remaining reactive sulfonyl chloride. A common and effective method is the slow addition of the reaction mixture to a cold, stirred, basic aqueous solution.
Recommended Quenching Agents:
| Quenching Agent | Concentration | Key Considerations |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Saturated | Vigorous CO₂ evolution is expected; control the addition rate to prevent excessive foaming.[1] |
| Saturated Ammonium Chloride (NH₄Cl) Solution | Saturated | A milder quenching agent, often used in reactions with amines.[4] |
| Water (H₂O) | - | Can be used, but the reaction is exothermic and produces HCl.[1][2] Best for small-scale reactions with efficient cooling. |
| Dilute Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | ~1 M | Highly exothermic reaction. Use with extreme caution and efficient cooling. |
Q4: My primary amine is undergoing di-sulfonylation. How can I prevent this side reaction?
A4: Di-sulfonylation is a common side reaction when a primary amine reacts with a sulfonyl chloride.[4][5] To minimize this, consider the following strategies:
-
Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture to maintain a low concentration of the electrophile.[4][5]
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C or lower) to slow down the rate of the second sulfonylation.[4]
-
Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[5]
-
Base Selection: The choice and amount of base can influence the extent of di-sulfonylation. A strong, non-nucleophilic base is often preferred.
Troubleshooting Guide
Issue 1: Excessive heat and fumes are generated during quenching.
-
Potential Cause: The rate of addition of the reaction mixture to the quenching solution is too fast, or the quenching solution was not sufficiently cooled. The hydrolysis of sulfonyl chlorides is exothermic.[1]
-
Solution:
-
Immediately slow down or stop the addition.
-
Ensure the quenching vessel is securely placed in an ice bath.
-
Ensure efficient stirring to dissipate heat.
-
If fumes are excessive, lower the fume hood sash and ensure adequate ventilation.[1]
-
Issue 2: A solid precipitate forms in the organic layer after workup.
-
Potential Cause: This could be the unreacted sulfonyl chloride, the corresponding sulfonic acid, or its salt precipitating out of the organic solvent.[1]
-
Solution:
-
Verify that the quenching process was complete by checking the pH of the aqueous layer (it should be neutral or slightly basic).[1]
-
If the precipitate is the sulfonic acid salt, an additional wash with water or brine can help remove it.[1]
-
If it is unreacted starting material, the quenching was incomplete and needs to be repeated with caution.
-
Issue 3: The product is contaminated with the corresponding sulfonic acid.
-
Potential Cause: Incomplete reaction or hydrolysis of the sulfonyl chloride during workup.
-
Solution:
-
During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid.
-
Ensure all aqueous washes are performed quickly and with cold solutions to minimize hydrolysis of the desired sulfonyl chloride product, if applicable.
-
Issue 4: Low yield of the desired sulfonamide from a reaction with a primary amine.
-
Potential Cause: In addition to di-sulfonylation, competitive hydrolysis of the sulfonyl chloride can reduce the yield.
-
Solution:
-
Ensure the reaction is performed under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the reaction temperature and time to favor the sulfonylation reaction over hydrolysis.
-
Experimental Protocols
Protocol 1: General Quenching Procedure for a Sulfonyl Chloride Reaction
-
Prepare a beaker or flask containing a stirred, saturated aqueous solution of sodium bicarbonate.
-
Cool the quenching solution to 0-5 °C in an ice bath.[1]
-
Slowly and carefully, add the reaction mixture containing the unreacted sulfonyl chloride to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner.[1]
-
Control the rate of addition to manage the effervescence from CO₂ evolution.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure complete hydrolysis of the sulfonyl chloride.[1]
-
Verify that the aqueous layer is neutral or slightly basic (pH 7-8) using pH paper.[1] If it is still acidic, add more saturated sodium bicarbonate solution.
Protocol 2: Workup for the Synthesis of a Sulfonamide from an Amine
-
Following the quenching procedure (Protocol 1), transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Combine all organic layers.
-
Wash the combined organic layers with water, followed by brine, to remove any remaining inorganic salts.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[4]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography as needed.[4]
Visualizations
Caption: Standard experimental workflow for the workup of a sulfonyl chloride reaction.
Caption: A troubleshooting decision tree for common issues in sulfonyl chloride reaction workups.
References
Troubleshooting incomplete conversion in sulfonylation of weakly nucleophilic amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sulfonylation of weakly nucleophilic amines.
Troubleshooting Incomplete Conversion
Low conversion or failure to reach completion is a common issue when working with weakly nucleophilic amines, such as electron-deficient anilines or heteroaromatic amines. The following sections provide guidance on how to address these challenges.
FAQs: Troubleshooting Incomplete Conversion
Q1: My sulfonylation reaction with a weakly nucleophilic amine is showing low or no conversion. What are the primary factors I should investigate?
A1: Incomplete conversion in the sulfonylation of weakly nucleophilic amines typically stems from a few key factors:
-
Insufficient Nucleophilicity of the Amine: Electron-withdrawing groups on the amine reduce its nucleophilicity, making the reaction sluggish.
-
Poor Reactivity of the Sulfonylating Agent: The choice of sulfonyl chloride or an alternative sulfonating agent is critical. Steric hindrance on either the amine or the sulfonating agent can also impede the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection play a crucial role in driving the reaction to completion.
-
Catalyst Inactivity or Absence: For particularly challenging substrates, a catalyst may be necessary to achieve a reasonable conversion rate.
Q2: How can I enhance the reactivity of my weakly nucleophilic amine?
A2: While directly modifying the substrate isn't always feasible, you can employ strategies that increase the overall reaction rate:
-
Use of a Stronger, Non-Nucleophilic Base: A strong base can help to deprotonate the amine or the intermediate sulfonamide, although care must be taken to avoid side reactions. For primary amines, an excess of a strong, non-hindered base can lead to di-sulfonylation. In such cases, a weaker or sterically hindered base like pyridine or 2,6-lutidine is preferable.
-
Higher Reaction Temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously to avoid decomposition of starting materials or products.
-
Microwave Irradiation: This technique can rapidly heat the reaction mixture, sometimes leading to significantly higher yields and shorter reaction times in the absence of a solvent.[1]
Q3: What are some alternative sulfonating agents I can use if my sulfonyl chloride is not reactive enough?
A3: If the standard sulfonyl chloride is proving ineffective, consider these alternatives:
-
Sulfonyl Fluorides: These can be effective reagents in visible-light-mediated protocols and are often more stable and tunable.[2]
-
Sulfinate Salts: Used in photoredox catalysis, sulfinate salts provide a mild route to sulfones and are compatible with a range of functional groups.[3][4]
-
Sulfonyl Hydrazides: These can be used in electrochemical methods or iodine-catalyzed reactions to generate the desired sulfonamides.[5][6]
-
Thiosulfonates: Copper catalysts can facilitate the coupling of thiosulfonates with amines to form sulfonamides.
Q4: Are there catalytic methods that can improve the conversion of my reaction?
A4: Yes, several catalytic systems have been developed for the sulfonylation of challenging amines:
-
Photoredox Catalysis: Iridium-based photocatalysts, in conjunction with an oxidant and visible light, can mediate the sulfonylation of anilines with sulfinate salts under mild conditions.[3][4]
-
Copper Catalysis: Copper(II) acetate has been used for the N-arylation of sulfonamides with arylboronic acids in water.[7] A biomass-derived copper catalyst has also been shown to be effective for the remote C-H sulfonylation of aniline derivatives with sodium sulfinates.[8][9][10]
-
Electrochemical Methods: Catalyst-free electrochemical methods using sulfonyl hydrazides in an aqueous medium offer an environmentally friendly approach.[5]
Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison of different sulfonylation methods and conditions.
Table 1: Comparison of Catalytic Methods for Sulfonylation of Anilines
| Catalyst/Method | Sulfonylating Agent | Amine Substrate | Yield (%) | Reference |
| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (Photocatalyst) | Sodium Methanesulfinate | N,N-dimethyl-4-isopropylaniline | 95 | [4] |
| Ru(bpy)3(PF6)2 (Photocatalyst) | N-Hydroxymethylphthalimide (NHMP) Sulfone | 4-methoxy-N,N-dimethylaniline | 77 (isolated) | [11] |
| Biomass-Derived Copper (CuxOy@CS-400) | Sodium benzenesulfinate | N-(o-tolyl)picolinamide | 78 (isolated) | [10] |
| Electrochemical (Catalyst-free) | Benzenesulfonohydrazide | Pyrrolidine | 95 (isolated) | [5] |
Table 2: Effect of Base and Solvent on Sulfonylation Yield
| Sulfonylating Agent | Amine | Base | Solvent | Temperature | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | None | Solvent-free | Room Temp | Moderate | [1] |
| p-Toluenesulfonyl chloride | 4-Nitroaniline | ZnO (1 mol%) | Solvent-free | Room Temp | Good | [1] |
| 4-nitrobenzenesulfonyl chloride | 2-aminobenzyl cyanide | DIPEA | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| Methanesulfonyl chloride | 2-alkynyl/alkenyl alcohols | Tertiary Amine/K2CO3 | Not specified | Not specified | High | [12] |
Experimental Protocols
Protocol 1: Visible-Light-Mediated Sulfonylation of Anilines with Sulfinate Salts [3][4]
-
Materials:
-
Aniline derivative (1.0 equiv)
-
Sodium sulfinate salt (3.0 equiv)
-
[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1 mol%)
-
Potassium persulfate (K2S2O8) (2.0 equiv)
-
Tetrabutylammonium hydrogen sulfate (Bu4NHSO4) (20 mol%)
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Procedure:
-
In a reaction vessel, combine the aniline derivative, sodium sulfinate salt, photocatalyst, potassium persulfate, and tetrabutylammonium hydrogen sulfate.
-
Add the anhydrous solvent to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vessel and degas the mixture with an inert gas (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Protocol 2: Copper-Catalyzed Remote C-H Sulfonylation of Aniline Derivatives [9][10]
-
Materials:
-
N-phenylpicolinamide derivative (1.0 equiv)
-
Sodium sulfinate (2.0 equiv)
-
Biomass-derived copper catalyst (CuxOy@CS-400) (20 mg for 0.2 mmol scale)
-
Silver carbonate (Ag2CO3) (20 mol%)
-
Potassium persulfate (K2S2O8) (2.0 equiv)
-
Acetone/Water (1:1)
-
-
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative, sodium sulfinate, copper catalyst, silver carbonate, and potassium persulfate.
-
Add the acetone/water solvent mixture (e.g., 3.0 mL for 0.2 mmol scale).
-
Stir the resulting mixture at room temperature in the air.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, add water to the mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Catalyst-Free Electrochemical Sulfonylation of Amines with Sulfonyl Hydrazides [5]
-
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl hydrazide (1.0 equiv)
-
Supporting electrolyte (e.g., n-Bu4NBr)
-
Aqueous medium (e.g., water)
-
-
Apparatus:
-
Undivided electrochemical cell
-
Graphite anode
-
Platinum cathode
-
Constant current source
-
-
Procedure:
-
Dissolve the amine, sulfonyl hydrazide, and supporting electrolyte in the aqueous medium in the electrochemical cell.
-
Pass a constant current through the solution at room temperature under air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard workup to isolate the product.
-
Purify the product as necessary.
-
Visualizations
Caption: Troubleshooting workflow for incomplete sulfonylation.
Caption: General experimental workflow for sulfonylation.
Caption: Simplified photocatalytic cycle for sulfonylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 4. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 8. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
Technical Support Center: Overcoming Purification Challenges with Polar Piperidine Sulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar piperidine sulfonamide derivatives. These molecules can present unique purification challenges due to their combination of a basic piperidine ring and an acidic sulfonamide moiety, often leading to high polarity and complex solubility profiles.
Frequently Asked Questions (FAQs)
Q1: My polar piperidine sulfonamide derivative is showing poor recovery during liquid-liquid extraction (LLE). What can I do?
A1: Poor recovery in LLE is a common issue with highly polar compounds. Here are several strategies to troubleshoot this problem:
-
pH Adjustment: The amphoteric nature of piperidine sulfonamides is a key factor. Ensure the pH of the aqueous phase is optimized. To extract the compound into an organic solvent, adjust the pH to a point where the molecule is neutral. This typically means a pH between the pKa of the piperidine nitrogen and the sulfonamide nitrogen.
-
Solvent Choice: Use a more polar organic solvent for extraction. While common solvents like ethyl acetate are a good starting point, you might need to use solvent systems like chloroform/isopropanol or ethyl acetate/methanol mixtures to improve partitioning.
-
Salting Out: Adding a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of your polar compound in the aqueous layer and drive it into the organic phase.
-
Emulsion Formation: Polar compounds can sometimes stabilize emulsions. If you are experiencing emulsion, try adding a small amount of brine, filtering the emulsion through a pad of Celite, or using a gentler mixing technique instead of vigorous shaking.
Q2: I am struggling to get good separation of my polar piperidine sulfonamide from impurities using silica gel column chromatography. What should I try?
A2: Tailing and poor separation on silica gel are common with basic compounds like piperidines. Consider the following:
-
Mobile Phase Additives: Add a small amount of a basic modifier to your mobile phase to suppress the interaction of the basic piperidine with the acidic silica gel. Common additives include triethylamine (0.1-1%) or ammonia in methanol.
-
Gradient Elution: A gradient elution from a less polar to a more polar solvent system can help to resolve compounds with different polarities. For very polar compounds, a gradient of methanol in dichloromethane or ethyl acetate is often effective.[1]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18 silica) is also a powerful technique for polar compounds.[1][2]
Q3: My piperidine sulfonamide derivative is not crystallizing. What techniques can I use?
A3: Crystallization can be challenging for highly flexible or polar molecules. Here are some techniques to try:[1]
-
Solvent System Screening: Experiment with a variety of solvent systems. Good crystallization often occurs from a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. Common solvents for sulfonamides include ethanol, methanol, and ethyl acetate.[1] For polar compounds, consider solvent mixtures such as ethanol/water, acetone/water, or isopropanol/water.
-
Vapor Diffusion: This technique involves dissolving your compound in a good solvent and placing it in a sealed container with a poor solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.
-
Slow Evaporation: Slowly evaporating the solvent from a saturated solution of your compound can also yield crystals. This should be done in a loosely covered container to prevent rapid evaporation.
-
Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a saturated solution can initiate crystallization.
Q4: Do I need to derivatize my polar piperidine sulfonamide for analysis by HPLC or GC?
A4: Derivatization is often necessary for compounds that lack a UV chromophore or have poor chromatographic properties.[3][4]
-
For HPLC-UV: If your piperidine sulfonamide derivative does not have a suitable UV chromophore, you may need to derivatize it with a UV-active agent like 4-toluenesulfonyl chloride or benzoyl chloride to enable detection.[4]
-
For GC-MS: Highly polar and non-volatile compounds like many piperidine sulfonamides require derivatization to increase their volatility for GC analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.[3]
Troubleshooting Guides
Poor Extraction Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low yield in organic phase | Compound is too polar and remains in the aqueous phase. | Increase the polarity of the organic solvent (e.g., use a mixture of ethyl acetate and methanol). Add a salt to the aqueous phase ("salting out"). Adjust the pH of the aqueous phase to neutralize the compound. |
| Emulsion formation | The compound is acting as a surfactant. | Use gentle mixing instead of vigorous shaking. Add brine to the aqueous phase. Filter the emulsion through Celite. |
| Compound precipitates at the interface | The compound is not sufficiently soluble in either phase. | Use a different solvent system. Increase the volume of the solvents. |
Issues in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks on silica gel | Strong interaction between the basic piperidine and acidic silica. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase. |
| Compound does not elute from the column | Compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase (e.g., use a higher percentage of methanol in dichloromethane or ethyl acetate). |
| Poor separation from polar impurities | Insufficient resolution with the current solvent system. | Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). Consider using a different stationary phase like alumina or reversed-phase silica. |
Quantitative Data Summary
The following table summarizes extraction recovery data for various sulfonamides from different matrices. While not specific to piperidine sulfonamides, this data provides a useful reference for expected recoveries with different extraction methods.
| Sulfonamide | Matrix | Extraction Method | Recovery (%) | Reference |
| Sulphamerazine | Spiked Liver | Supercritical Fluid Extraction (SFE) | 97 | [5][6][7] |
| Sulphamethizole | Spiked Liver | SFE | 66 | [5][6][7] |
| Sulphamethazine | Spiked Liver | SFE | 94 | [5][6][7] |
| Sulphamethoxypyridazine | Spiked Liver | SFE | 79 | [5][6][7] |
| Sulphamethoxazole | Spiked Liver | SFE | 53 | [5][6][7] |
| N4-acetyl-sulphamethoxazole | Spiked Liver | SFE | 65 | [5][6][7] |
| Sulphamerazine | Spiked Swine Muscle | SFE | 95 | [5][6][7] |
| Sulphamethizole | Spiked Swine Muscle | SFE | 27 | [5][6][7] |
| Sulphamethazine | Spiked Swine Muscle | SFE | 86 | [5][6][7] |
| Sulphamethoxypyridazine | Spiked Swine Muscle | SFE | 91 | [5][6][7] |
| Sulphamethoxazole | Spiked Swine Muscle | SFE | 96 | [5][6][7] |
| N4-acetyl-sulphamethoxazole | Spiked Swine Muscle | SFE | 70 | [5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of Polar Piperidine Sulfonamides
-
Sample Preparation: Dissolve the crude reaction mixture or sample in a suitable aqueous solution (e.g., water, dilute acid, or buffer).
-
pH Adjustment: Adjust the pH of the aqueous solution to a value where the piperidine sulfonamide is in its neutral form. This will likely be in the range of pH 7-9, but should be optimized for each specific compound.
-
Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture such as 9:1 ethyl acetate:methanol).
-
Extraction: Gently mix the two phases for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate in a separatory funnel. If an emulsion forms, refer to the troubleshooting guide.
-
Collection: Collect the organic layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Silica Gel Column Chromatography with a Basic Modifier
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% hexane or a mixture of hexane and ethyl acetate).
-
Gradient Formation: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). Crucially, add 0.1-1% triethylamine or another suitable base to the mobile phase throughout the elution to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Catalyst Selection for Enhancing Reaction Rates in Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst selection for enhancing reaction rates in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used to accelerate sulfonamide synthesis?
A1: A variety of catalysts are employed to enhance the rate and efficiency of sulfonamide synthesis. The choice of catalyst is highly dependent on the specific reaction pathway and substrates involved. Commonly used catalysts include:
-
Base Catalysts: For the traditional reaction between sulfonyl chlorides and amines, tertiary amine bases like triethylamine (Et₃N) and pyridine are often used. They act as catalysts and also as scavengers for the HCl generated during the reaction.[1]
-
Transition Metal Catalysts:
-
Copper (Cu) Catalysts: Copper-based catalysts are effective for various sulfonamide synthesis routes, including the coupling of thiols and amines, and three-component reactions involving arylboronic acids, a sulfur dioxide source, and amines.[2][3] Synergistic photoredox and copper catalysis has also been reported for the synthesis of sulfonamides from aryl radical precursors.[4]
-
Palladium (Pd) Catalysts: Palladium catalysts are widely used for C-N cross-coupling reactions to form sulfonamides.[5] They are particularly useful in reactions involving aryl halides or triflates with sulfonamides.[6]
-
Nickel (Ni) Catalysts: Nickel catalysis provides an efficient method for C-N bond formation between sulfonamides and aryl electrophiles.[7] Photosensitized nickel catalysis has been shown to be effective for a broad range of N-aryl and N-heteroaryl sulfonamides.[7]
-
Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru) Catalysts: These are often employed when the sulfonamide group acts as a directing group in C-H activation reactions to achieve regioselective functionalization.[8]
-
Q2: How do I select the appropriate catalyst for my specific sulfonamide synthesis reaction?
A2: Selecting the optimal catalyst requires consideration of several factors:
-
Reaction Type: The nature of your starting materials will heavily influence catalyst choice. For instance, coupling an amine with a sulfonyl chloride typically requires a simple base catalyst, whereas coupling an aryl halide with a sulfonamide will necessitate a transition metal catalyst like palladium or nickel.[1][7]
-
Substrate Scope: The electronic and steric properties of your substrates are crucial. Electron-deficient amines, for example, can be challenging substrates and may require more sophisticated catalytic systems, such as synergetic photoredox and copper catalysis, to achieve good yields.[2][4]
-
Desired Selectivity: In cases of complex molecules with multiple reactive sites, the catalyst can play a key role in directing the reaction to the desired position (regioselectivity). For C-H functionalization, rhodium and iridium catalysts can offer different selectivities.[8]
-
Process Conditions: Factors like reaction temperature, solvent, and tolerance to air and moisture will also guide your catalyst selection. Some catalytic systems require strictly inert conditions, while others can be performed under an air atmosphere.[4][8]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Sulfonamide Synthesis
-
Potential Cause: Incorrect Catalyst Choice or Inactivity
-
Troubleshooting Steps:
-
Verify Catalyst Compatibility: Consult the literature to ensure the chosen catalyst is suitable for your specific substrates and reaction type.
-
Check Catalyst Activity: Catalysts can deactivate over time or due to improper storage. Use a fresh batch of catalyst or test its activity on a known, reliable reaction. For transition metal catalysts, ensure you are using the correct oxidation state and that the active species can be generated under your reaction conditions.
-
Consider Ligand Effects (for Transition Metal Catalysts): The choice of ligand is often as critical as the metal itself. The ligand can influence the catalyst's stability, solubility, and reactivity. Experiment with different ligands to find the optimal one for your system. For instance, in palladium-catalyzed reactions, specialized phosphine ligands can prevent catalyst deactivation.[5]
-
-
-
Potential Cause: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Optimize Temperature: Some reactions are sluggish at room temperature and may require heating. Conversely, excessive heat can lead to catalyst decomposition or side reactions. Perform a temperature screen to find the optimal balance.
-
Solvent Selection: The solvent can significantly impact reaction rates and catalyst performance. Ensure you are using a dry, appropriate solvent.
-
Base Selection and Stoichiometry: In many sulfonamide syntheses, a base is crucial. The strength and amount of the base can affect the reaction outcome. An insufficient amount of base may lead to incomplete reaction, while a very strong base could cause side reactions. A slight excess of the base (1.1-1.5 equivalents) is a common starting point.[9]
-
-
-
Potential Cause: Poor Quality of Reagents
-
Troubleshooting Steps:
-
Check Reagent Purity: Impurities in starting materials can poison the catalyst.[8] Ensure your amines, sulfonyl chlorides, or other starting materials are pure. Amines can absorb CO₂ from the atmosphere, and sulfonyl chlorides are sensitive to moisture.[9]
-
Use Anhydrous Conditions: Many catalysts and reagents used in sulfonamide synthesis are sensitive to moisture. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[9]
-
-
Problem 2: Slow Reaction Rate
-
Potential Cause: Insufficient Catalyst Loading
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: While keeping catalyst loading low is desirable for cost and environmental reasons, a very low concentration may result in a slow reaction. Incrementally increase the catalyst loading to see if the reaction rate improves.
-
Optimize Substrate-to-Catalyst Ratio: The optimal ratio can vary depending on the specific reaction.
-
-
-
Potential Cause: Catalyst Deactivation
-
Troubleshooting Steps:
-
Identify the Cause of Deactivation: Catalyst deactivation can be caused by impurities, high temperatures, or reaction with byproducts.[10]
-
Implement Protective Measures: If the catalyst is air-sensitive, ensure a strictly inert atmosphere.[8] If impurities are the issue, purify the starting materials. In some cases, catalyst stabilizers or additives can be used.
-
-
Quantitative Data on Catalyst Performance
The following tables summarize the performance of different catalytic systems in sulfonamide synthesis.
Table 1: Comparison of Catalysts for the Synthesis of N-Phenylbenzenesulfonamide
| Catalyst System | Amine | Sulfonyl Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Aniline | Benzenesulfonyl chloride | - | Pyridine | RT | 12 | 95 | [1] |
| CuI / bpy | Aniline | Thiophenol | Cs₂CO₃ | DMSO | 60 | 18 | 85 | [3] |
| Pd(OAc)₂ / DavePhos | Aniline | Phenylboronic acid, DABSO | K₂CO₃ | Dioxane | 100 | 24 | 92 | [11] |
| NiBr₂·(glyme) / dtbbpy | Aniline | Phenyl bromide | K₃PO₄ | Dioxane | 100 | 24 | 91 | [7] |
| fac-[Ir(ppy)₃] / CuCl₂ | Aniline | Aryl radical precursor, DABSO | Pyridine | DCM | RT | 24 | 85 | [4] |
bpy = 2,2′-bipyridine; DavePhos = 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl; dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; DABSO = 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide); DCM = Dichloromethane; DMSO = Dimethyl sulfoxide; RT = Room Temperature.
Experimental Protocols
General Procedure for a Copper-Catalyzed Three-Component Synthesis of Sulfonamides
This protocol is adapted from a procedure utilizing copper catalysis for the synthesis of sulfonamides from aryl boronic acids, DABSO, and amines.[2][3]
-
To a dry reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), DABSO (1.1 mmol), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable ligand (e.g., bipyridine, 20 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, a key synthetic intermediate, with related piperidine derivatives. Due to the limited availability of published experimental spectra for the primary compound, this guide presents a predicted spectroscopic profile based on established principles and compares it with experimental data from structurally similar alternatives. The objective is to provide researchers with a reliable framework for identifying and characterizing these molecules using standard spectroscopic techniques.
Spectroscopic Profiles: A Comparative Analysis
The structural features of this compound—namely the N-Cbz protected piperidine ring, the benzyl group, and the reactive chlorosulfonylmethyl moiety—each impart distinct signatures in NMR, FTIR, and Mass Spectrometry. Understanding these signatures is crucial for reaction monitoring and quality control.
Predicted Profile: this compound
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (7.3-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and complex multiplets for the piperidine ring protons. The protons on the methylene group adjacent to the electron-withdrawing sulfonyl chloride are anticipated to be significantly deshielded, appearing further downfield (~3.7 ppm).
-
¹³C NMR: The carbon spectrum would feature signals for the aromatic carbons, the benzylic carbon (~67 ppm), the carbamate carbonyl (~155 ppm), and the aliphatic carbons of the piperidine ring. The carbon of the CH₂-SO₂Cl group is expected in the 55-65 ppm range.
-
FTIR: The infrared spectrum is dominated by strong absorptions from the sulfonyl chloride (S=O stretches) and the carbamate carbonyl (C=O stretch). Key expected wavenumbers include strong bands around 1370 and 1170 cm⁻¹ for the sulfonyl chloride and a strong band near 1690 cm⁻¹ for the carbamate carbonyl.[1]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak. Common fragmentation pathways would include the loss of Cl• (M-35/37) and SO₂ (M-64).[2] A prominent fragment at m/z 91, corresponding to the stable tropylium ion, is expected from the cleavage of the benzyl group.
Comparative Alternatives
To contextualize the predicted data, we compare it with two commercially available, structurally related piperidine derivatives.
-
Alternative 1: 4-Benzylpiperidine: This compound retains the core piperidine ring and a benzyl group but lacks the N-Cbz protection and the chlorosulfonylmethyl substituent. Its spectra help in assigning the signals of the basic piperidine and benzyl structures.
-
Alternative 2: Benzyl 4-oxopiperidine-1-carboxylate: This analog features the N-Cbz protected piperidine ring but has a ketone at the 4-position instead of the chlorosulfonylmethyl group. This comparison highlights the influence of the C4-substituent on the spectroscopic properties. An ATR-IR spectrum is available for this compound.[3]
Data Summary Tables
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental, CDCl₃)
| Proton Assignment | This compound (Predicted) | 4-Benzylpiperidine (Experimental) |
| Aromatic-H | ~ 7.35 ppm (m, 5H) | 7.27-7.10 ppm (m, 5H) |
| Benzylic CH₂ (Cbz) | ~ 5.15 ppm (s, 2H) | - |
| Piperidine-H (axial, equatorial) | ~ 4.2 ppm (br d), ~2.9 ppm (br t) | 3.07 (dt), 2.61 (td) |
| CH₂-SO₂Cl | ~ 3.7 ppm (d, 2H) | - |
| Benzylic CH₂ (at C4) | - | 2.55 ppm (d, 2H) |
| Piperidine-H (other) | ~ 2.1-1.5 ppm (m) | 1.69 (d), 1.49 (m) |
| NH Proton | - | ~ 1.5 ppm (br s, 1H) |
Note: Experimental data for 4-Benzylpiperidine sourced from spectral databases.[4]
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental, CDCl₃)
| Carbon Assignment | This compound (Predicted) | 4-Benzylpiperidine (Experimental) |
| Aromatic C-H | ~ 128.5, 128.0 ppm | 129.3, 128.3, 125.9 ppm |
| Aromatic C (quaternary) | ~ 136.5 ppm | 140.7 ppm |
| C=O (Carbamate) | ~ 155.0 ppm | - |
| Benzylic CH₂ (Cbz) | ~ 67.2 ppm | - |
| Piperidine C-N | ~ 44.0 ppm | 46.8 ppm |
| CH₂-SO₂Cl | ~ 60.0 ppm | - |
| Benzylic CH₂ (at C4) | - | 43.4 ppm |
| Piperidine C (other) | ~ 35.0, 29.0 ppm | 37.5, 32.3 ppm |
Note: Experimental data for 4-Benzylpiperidine sourced from spectral databases.[4]
Table 3: Comparative FTIR Data (Key Absorption Bands, cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Benzylpiperidine (Experimental) | Benzyl 4-oxopiperidine-1-carboxylate (Experimental) |
| N-H Stretch | - | 3300-3500 (broad) | - |
| C-H Stretch (Aromatic) | ~ 3030 | ~ 3025 | ~ 3033 |
| C-H Stretch (Aliphatic) | 2950-2850 | 2920, 2850, 2805 | 2960-2850 |
| C=O Stretch (Carbamate) | ~ 1690 | - | ~ 1695 |
| C=O Stretch (Ketone) | - | - | ~ 1718 |
| S=O Stretch (asymmetric) | ~ 1370 | - | - |
| S=O Stretch (symmetric) | ~ 1170 | - | - |
| C-N Stretch | ~ 1230 | ~ 1120 | ~ 1230 |
| S-Cl Stretch | 600-700 | - | - |
Note: Experimental data sourced from NIST WebBook and PubChem.[3][5]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of sulfonyl chlorides and piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][6] Aprotic solvents are necessary due to the reactivity of the sulfonyl chloride group.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is common for this class of molecules.
-
Analysis: Acquire the full scan mass spectrum to identify the molecular ion.
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak. This will induce fragmentation and allow for the identification of characteristic daughter ions, providing structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular comparisons.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Interpreting ¹H and ¹³C NMR Spectra of Piperidine Sulfonamides
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. Piperidine sulfonamides, a common scaffold in medicinal chemistry, present a unique set of challenges and characteristics in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectroscopy for the analysis of these compounds, supported by experimental data and protocols. We also explore alternative analytical techniques to offer a complete perspective on structural characterization.
Interpreting the NMR Spectra of Piperidine Sulfonamides: A Detailed Look
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For piperidine sulfonamides, both ¹H and ¹³C NMR provide critical information about the molecular framework.
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical piperidine sulfonamide, the protons on the piperidine ring exhibit characteristic chemical shifts and coupling patterns. The protons alpha to the nitrogen atom (H-2 and H-6) are deshielded due to the electron-withdrawing effect of the nitrogen and the sulfonyl group, typically appearing in the range of 2.8-3.5 ppm. The protons at the beta (H-3 and H-5) and gamma (H-4) positions usually resonate further upfield, between 1.4 and 1.8 ppm. The integration of these signals confirms the number of protons at each position.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the proton signals, the carbon atoms of the piperidine ring show distinct chemical shifts. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded, appearing around 45-55 ppm. The C-3, C-5, and C-4 carbons are found at higher field, typically in the 20-30 ppm range. The aromatic carbons of the sulfonyl group will be observed in the aromatic region of the spectrum, generally between 120 and 140 ppm.
Comparative Analysis of NMR Data
To illustrate the interpretation of NMR spectra for piperidine sulfonamides, the following tables summarize the ¹H and ¹³C NMR data for representative compounds.
Table 1: ¹H NMR Spectral Data of Representative Piperidine Sulfonamides
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity |
| N-(Phenylsulfonyl)piperidine | H-2, H-6 | ~3.1 | t |
| H-3, H-5 | ~1.6 | m | |
| H-4 | ~1.5 | m | |
| Aromatic | 7.5-7.8 | m | |
| 1-(2',4',6'-Trimethylbenzenesulfonyl)-piperidine-4-carboxylic acid amide | H-2, H-6 | 2.81-2.88 | t |
| H-3, H-5 | 1.63-1.70 | m | |
| H-4 | 2.24-2.28 | m | |
| Aromatic | 7.06 | s | |
| CH₃ | 2.26 | s |
Table 2: ¹³C NMR Spectral Data of Representative Piperidine Sulfonamides (Predicted and Experimental)
| Compound | Position | Chemical Shift (δ, ppm) |
| N-(Phenylsulfonyl)piperidine (Predicted) | C-2, C-6 | ~48 |
| C-3, C-5 | ~25 | |
| C-4 | ~23 | |
| Aromatic | 126-138 | |
| 1-(2',4',6'-Trimethylbenzenesulfonyl)-piperidine-4-carboxylic acid amide | C-2, C-6 | 46.5 |
| C-3, C-5 | 28.5 | |
| C-4 | 41.0 | |
| Aromatic | 131-142 | |
| CH₃ | 19.5, 22.5 | |
| C=O | 175.0 |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of piperidine sulfonamides is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the piperidine sulfonamide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be approximately 4-5 cm.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
3. ¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay (d1) should be set to at least 1-2 seconds.
4. ¹³C NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans or more) due to the lower natural abundance of ¹³C.
-
The relaxation delay (d1) can be set to 2 seconds for qualitative spectra.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Workflow for NMR Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the NMR spectra of a piperidine sulfonamide.
Caption: A flowchart outlining the key steps in the interpretation of ¹H and ¹³C NMR spectra for the structural elucidation of piperidine sulfonamides.
Alternative Analytical Techniques: A Comparative Overview
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical challenges.
Table 3: Comparison of Analytical Techniques for Piperidine Sulfonamide Characterization
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, quantitative.[1] | Relatively low sensitivity, requires higher sample concentration.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and fragmentation patterns, suitable for trace analysis.[2] | Does not provide detailed stereochemical information, can be destructive.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Excellent for separation and purification, quantitative, can be coupled with other detectors.[1] | Provides limited structural information on its own.[1] |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary and a mobile phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique. | Inexpensive, quick, useful for reaction monitoring. | Low resolution, not quantitative. |
| Immunoassays | Utilizes the specific binding of antibodies to antigens. | High specificity and sensitivity, suitable for high-throughput screening. | Development of specific antibodies can be time-consuming and costly. |
References
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the unambiguous identification and quantification of newly synthesized compounds. Its ability to provide exact mass measurements with high precision allows for the determination of elemental compositions and the differentiation of isobaric interferences, crucial for confirming the identity and purity of novel molecules. This guide offers an objective comparison of the three leading HRMS technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), supported by experimental data to aid researchers in selecting the optimal platform for their analytical needs.
Performance Comparison of HRMS Analyzers
The choice of an HRMS instrument is often dictated by a trade-off between resolving power, mass accuracy, scan speed, and cost. The following table summarizes the typical performance characteristics of TOF, Orbitrap, and FT-ICR mass analyzers, providing a clear overview for comparison.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power (FWHM) | 10,000 - 60,000 | 120,000 - 1,000,000 | 100,000 - 10,000,000 |
| Mass Accuracy (ppm) | 3 - 5 | 0.5 - 1 | 0.1 - 1 |
| Scan Speed | Very Fast | Fast | Slow |
| Cost | Moderate | Higher | High |
| Key Advantage | High-speed acquisition, suitable for fast chromatography | High resolution and mass accuracy in a benchtop system | Unparalleled resolution and mass accuracy |
Quantitative Performance Insights
While traditionally viewed as a qualitative tool, modern HRMS instruments offer excellent quantitative performance, often comparable to triple quadrupole mass spectrometers (QQQ-MS).[1] Below is a summary of quantitative performance data from recent studies on Orbitrap and TOF platforms for the analysis of small molecule pharmaceuticals.
Table 1: Quantitative Performance of a Q-Orbitrap-MS for Small Molecules [1]
| Compound Class | Limit of Detection (LOD) Range | Dynamic Range |
| Protease Inhibitors | 0.1 - 1 ng/mL | 3 - 4 orders of magnitude |
| Tyrosine Kinase Inhibitors | 0.5 - 5 ng/mL | 3 - 4 orders of magnitude |
| Steroids | 0.05 - 0.5 ng/mL | 3 - 4 orders of magnitude |
| Metanephrines | 0.01 - 0.1 ng/mL | 3 - 4 orders of magnitude |
Data adapted from a study evaluating the quantitative performance of a Q-Exactive (Orbitrap) mass spectrometer.
Table 2: Quantitative Performance of a ZenoTOF 7600 System for Small Molecules in Rat Plasma [2]
| Compound | Limit of Detection (LOD) | Linear Dynamic Range (LDR) | Accuracy (%) |
| Midazolam | 0.5 pg/mL | Up to 3.5 orders of magnitude | 87.8 - 115 |
| Imipramine | 0.5 pg/mL | Up to 3.5 orders of magnitude | 88.2 - 115 |
| Clozapine | 1 pg/mL | Up to 3.5 orders of magnitude | 89.4 - 115 |
Data adapted from a technical note demonstrating the quantitative capabilities of a modern TOF instrument.
Experimental Protocols
A robust and reproducible experimental workflow is paramount for obtaining high-quality HRMS data. The following section details a generalized methodology for the analysis of synthesized compounds using Liquid Chromatography (LC) coupled with HRMS.
Sample Preparation
Proper sample preparation is critical to ensure the quality and accuracy of HRMS analysis.
-
Solubilization: Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of 1 mg/mL.
-
Working Solution: Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition. For quantitative analysis, a series of calibration standards should be prepared.
-
Purity Check: It is recommended to have the sample purity at >90% for accurate mass confirmation.[3]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography (LC) Method
Chromatographic separation is essential for resolving isomers and reducing matrix effects.
-
Column: A C18 reversed-phase column is commonly used for a wide range of small molecules (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of varying polarities. For example, start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 35 °C.[4]
High-Resolution Mass Spectrometry (HRMS) Method
The following are general parameters for HRMS data acquisition. Specific settings may need to be optimized for the instrument and compound of interest.
-
Ionization Source: Electrospray Ionization (ESI) is the most common source for the analysis of synthesized small molecules.
-
Polarity: Positive and negative ion modes should be tested to determine the optimal ionization for the compound.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~300 °C.
-
Sheath and Aux Gas Flow: Instrument-dependent, typically optimized for stable spray.
-
Full Scan (MS1) Acquisition:
-
Mass Range: m/z 100-1000.
-
Resolution: Set to a high value appropriate for the instrument (e.g., 60,000 for an Orbitrap).[5]
-
-
Data-Dependent Acquisition (DDA) for MS/MS:
-
The most intense ions from the full scan are selected for fragmentation.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a comprehensive fragmentation pattern.
-
Data Analysis and Visualization
The workflow for processing HRMS data is crucial for extracting meaningful information. The following diagram illustrates a typical data analysis pipeline for compound identification and confirmation.
Caption: A typical workflow for HRMS data analysis of synthesized compounds.
The logical relationship for confirming a synthesized compound's identity involves a multi-faceted approach, as depicted in the following diagram.
Caption: Logical flow for the structural confirmation of a synthesized compound using HRMS.
References
- 1. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Accurate Mass [ucimsf.ps.uci.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a non-targeted method devoted to identification and quantitation of toxicologically relevant compounds in plasma with HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate with other sulfonylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry and drug development, the sulfonylation reaction is a cornerstone for the synthesis of a diverse array of functional molecules, including sulfonamides and sulfonate esters. The choice of a sulfonylating agent is critical, as its reactivity profile dictates reaction efficiency, substrate scope, and selectivity. This guide provides a comparative analysis of the reactivity of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate , a specialized sulfonylating agent, with other commonly employed alternatives. This comparison is supported by a review of available experimental data and detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Understanding Sulfonylating Agent Reactivity
The reactivity of a sulfonyl chloride (R-SO₂Cl) is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic properties of the 'R' group. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the sulfonyl chloride group can also play a significant role in modulating reactivity.
Comparative Reactivity Analysis
Table 1: Comparative Hydrolysis Rate Constants of Various Sulfonyl Chlorides
| Sulfonylating Agent | Structure | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Water | 25 | 1.8 x 10⁻³ |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Water | 25 | 3.1 x 10⁻⁴ |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Water | 25 | 1.5 x 10⁻⁴ |
| p-Nitrobenzenesulfonyl Chloride | p-NO₂C₆H₄SO₂Cl | Water | 25 | 1.2 x 10⁻³ |
| This compound | C₁₄H₁₈ClNO₄S | Not Available | Not Available | Not Available |
Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Reaction conditions can significantly influence absolute rate constants.
From the table, it is evident that electron-withdrawing substituents on the aromatic ring, such as the nitro group in p-nitrobenzenesulfonyl chloride, significantly increase the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride. Conversely, the electron-donating methyl group in p-toluenesulfonyl chloride decreases the reactivity. Methanesulfonyl chloride, a common aliphatic sulfonylating agent, exhibits a higher reactivity than benzenesulfonyl chloride.
The reactivity of this compound is anticipated to be comparable to or slightly greater than that of simple aliphatic sulfonyl chlorides due to the presence of the electron-withdrawing carbamate group. However, the steric bulk of the piperidine ring may also influence its reactivity, potentially slowing the reaction rate with sterically hindered nucleophiles.
Experimental Protocols for Reactivity Assessment
To enable researchers to directly compare the reactivity of this compound or other novel sulfonylating agents, the following detailed experimental protocols are provided.
Protocol 1: Determination of Hydrolysis Rate by NMR Spectroscopy
This method allows for the real-time monitoring of the disappearance of the sulfonyl chloride and the appearance of the corresponding sulfonic acid.[1][2][3][4]
Materials:
-
Sulfonylating agent (e.g., this compound)
-
Deuterated solvent (e.g., D₂O or acetone-d₆/D₂O mixture)
-
Internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate-d4, TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
-
In a clean, dry NMR tube, dissolve a precisely weighed amount of the sulfonylating agent in the internal standard solution.
-
Immediately acquire a series of ¹H NMR spectra at a constant temperature (e.g., 25 °C) over a set period. The time interval between spectra should be chosen based on the expected reaction rate.
-
Process the spectra and integrate the signals corresponding to a characteristic peak of the sulfonylating agent and the internal standard.
-
The concentration of the sulfonylating agent at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the sulfonylating agent versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis.
Protocol 2: Competitive Aminolysis Study by HPLC
This protocol is designed to compare the relative reactivity of two different sulfonylating agents towards a common amine nucleophile.[5][6]
Materials:
-
Two sulfonylating agents for comparison (e.g., this compound and p-toluenesulfonyl chloride)
-
Amine nucleophile (e.g., benzylamine)
-
Aprotic solvent (e.g., acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solution (e.g., a dilute solution of a primary amine like butylamine)
Procedure:
-
Prepare standard solutions of the starting materials and the expected sulfonamide products for HPLC calibration.
-
In a reaction vessel at a controlled temperature, dissolve the amine nucleophile and the tertiary amine base in the aprotic solvent.
-
Add equimolar amounts of the two sulfonylating agents to the reaction mixture simultaneously to initiate the reaction.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to the quenching solution. The quenching agent will rapidly consume any unreacted sulfonylating agents.
-
Analyze the quenched samples by HPLC to determine the concentration of each of the formed sulfonamide products.
-
The ratio of the product concentrations at various time points will provide a measure of the relative reactivity of the two sulfonylating agents.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptual understanding of the processes involved in comparing sulfonylating agents, the following diagrams are provided.
Caption: General mechanism of a sulfonylation reaction.
Caption: Workflow for the experimental determination of sulfonylating agent reactivity.
Conclusion
The selection of an appropriate sulfonylating agent is a critical parameter in the design of efficient and selective synthetic routes. While direct comparative data for this compound is yet to be established, its structural features suggest a reactivity profile amenable to a wide range of applications. By employing the detailed experimental protocols outlined in this guide, researchers can quantitatively assess its reactivity relative to established sulfonylating agents, thereby enabling the rational design of novel synthetic methodologies in drug discovery and development.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Arylsulfonyl vs. Alkanesulfonyl Chlorides: A Comparative Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides, sulfonate esters, and other vital sulfur-containing moieties. The choice between an arylsulfonyl chloride and an alkanesulfonyl chloride can significantly impact reaction outcomes, rates, and even mechanistic pathways. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the rational selection of these critical reagents.
Core Reactivity Principles: Electronic and Steric Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), and alkanesulfonyl chlorides, like methanesulfonyl chloride (MsCl), exhibit distinct reactivity profiles largely attributable to the electronic and steric nature of their respective organic substituents.
Arylsulfonyl Chlorides: The aromatic ring in arylsulfonyl chlorides allows for the modulation of reactivity through the presence of electron-withdrawing or electron-donating substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity. This effect can be quantitatively described by the Hammett equation, which often yields a positive ρ value for reactions of arylsulfonyl chlorides, indicating a buildup of negative charge in the transition state.
Alkanesulfonyl Chlorides: In contrast, the alkyl groups of alkanesulfonyl chlorides are generally electron-donating, which might suggest lower reactivity compared to their aryl counterparts. However, the presence of alpha-hydrogens in many alkanesulfonyl chlorides introduces an alternative reaction pathway via the formation of a highly reactive sulfene intermediate, particularly in the presence of a non-nucleophilic base.
Quantitative Reactivity Comparison: Solvolysis Rates
The solvolysis of sulfonyl chlorides, a reaction in which the solvent acts as the nucleophile, provides a convenient method for quantifying their relative reactivities. The rates of hydrolysis, in particular, are often studied to compare the electrophilicity of the sulfur center.
| Sulfonyl Chloride | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl chloride | Water | 35.0 | 1.35 x 10⁻⁴ | [1] |
| p-Nitrobenzenesulfonyl chloride | Water | 35.0 | 1.01 x 10⁻³ | [1] |
| Methanesulfonyl chloride | Water | Not Specified | Generally faster than ArSO₂Cl | [2] |
| p-Toluenesulfonyl chloride | 50% Aqueous TFE | Not Specified | Slower than Mesyl Chloride | [3] |
Note: Direct quantitative comparison of solvolysis rates can be challenging due to variations in experimental conditions across different studies. However, the general trend indicates that alkanesulfonyl chlorides often exhibit faster solvolysis rates than arylsulfonyl chlorides, a phenomenon that can be attributed to the sulfene pathway.
Mechanistic Pathways
The reaction of a nucleophile with a sulfonyl chloride predominantly proceeds through a nucleophilic substitution at the sulfur atom (S_N2-type). However, for alkanesulfonyl chlorides possessing α-hydrogens, an elimination-addition mechanism involving a sulfene intermediate is a distinct possibility, especially in the presence of a suitable base.
Figure 1: General mechanistic pathways for the reaction of sulfonyl chlorides with nucleophiles.
Experimental Protocols
Protocol 1: Comparative Solvolysis by Conductivity Measurement
This protocol allows for the determination of the pseudo-first-order rate constant for the hydrolysis of a sulfonyl chloride by monitoring the change in conductivity of the solution over time.
Materials:
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
High-purity water
-
Acetone (for stock solution preparation)
-
Conductivity meter and probe
-
Constant temperature bath
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Equilibrate a known volume of high-purity water in a reaction vessel within the constant temperature bath (e.g., 25.0 ± 0.1 °C).
-
Prepare a concentrated stock solution of the sulfonyl chloride in dry acetone.
-
Immerse the conductivity probe in the water and begin stirring.
-
Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the water.
-
Record the conductivity at regular time intervals until the reading stabilizes (reaction completion).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this plot is -k.[4]
-
Repeat the experiment for the other sulfonyl chloride under identical conditions for a direct comparison.
Protocol 2: Competitive Amination Reaction
This protocol provides a direct comparison of the reactivity of two different sulfonyl chlorides towards a common amine nucleophile.
Materials:
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Alkanesulfonyl chloride (e.g., methanesulfonyl chloride)
-
A primary or secondary amine (e.g., aniline, morpholine)
-
A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)
-
An organic base (e.g., triethylamine, pyridine)
-
Internal standard for analysis (a stable, non-reactive compound)
-
Analytical instrument (e.g., HPLC, GC-MS)
Procedure:
-
In a reaction vessel, dissolve the amine, the organic base, and the internal standard in the chosen solvent.
-
Add equimolar amounts of the arylsulfonyl chloride and the alkanesulfonyl chloride to the reaction mixture simultaneously.
-
Monitor the reaction progress over time by withdrawing aliquots at specific intervals.
-
Quench the reaction in the aliquots (e.g., by adding a large volume of a suitable solvent).
-
Analyze the quenched aliquots using the chosen analytical method (e.g., HPLC) to quantify the formation of the two corresponding sulfonamide products relative to the internal standard.
-
The ratio of the products formed over time will provide a direct measure of the relative reactivity of the two sulfonyl chlorides.[4]
Application in Differentiating Amines: The Hinsberg Test
A classic application that highlights the reactivity of sulfonyl chlorides is the Hinsberg test, which utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.[5]
Figure 2: Workflow of the Hinsberg test for amine classification.
Primary amines react to form a sulfonamide that is soluble in the basic reaction medium due to the presence of an acidic proton on the nitrogen.[5] Subsequent acidification precipitates the sulfonamide. Secondary amines form an insoluble sulfonamide, as they lack an acidic proton on the nitrogen.[5] Tertiary amines do not react with benzenesulfonyl chloride under these conditions.[5]
Conclusion
The choice between an arylsulfonyl chloride and an alkanesulfonyl chloride is a nuanced decision that depends on the specific synthetic objective.
-
Arylsulfonyl chlorides offer tunable reactivity through aromatic substitution, providing a predictable platform for many transformations. Their reactions generally proceed via a straightforward S_N2-type mechanism.
-
Alkanesulfonyl chlorides can exhibit higher reactivity, particularly when the reaction conditions favor the formation of a sulfene intermediate. This alternative pathway can be exploited for specific synthetic outcomes but must be considered when planning reactions.
For drug development professionals, understanding these reactivity differences is crucial for designing robust synthetic routes and for predicting potential side reactions. The experimental protocols provided herein offer a framework for the empirical determination of relative reactivities in specific systems, ensuring a more informed and rational approach to synthesis and process development.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
The Piperidine Predicament: A Comparative Guide to Alternative Scaffolds in Drug Discovery
For researchers navigating the complexities of drug design, the piperidine ring is a familiar and trusted ally. Its prevalence in over 70 approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. However, the search for novel chemical entities with improved efficacy, selectivity, and safety profiles necessitates a critical evaluation of alternative building blocks. This guide provides an objective comparison of key piperidine alternatives, supported by experimental data, to empower informed decision-making in the development of next-generation therapeutics.
The piperidine scaffold, a six-membered saturated heterocycle containing a single nitrogen atom, offers a robust framework for molecular design. Its three-dimensional structure and the basicity of its nitrogen atom facilitate interactions with a wide range of biological targets.[1] Despite its utility, reliance on the piperidine core can lead to challenges such as metabolic instability and off-target effects.[2][3] Consequently, medicinal chemists are increasingly exploring a diverse landscape of bioisosteres and structural analogs to overcome these limitations and unlock new therapeutic potential.
This guide delves into a comparative analysis of prominent piperidine alternatives, including piperazine, morpholine, and more innovative spirocyclic, fused, and bridged systems. We present a synthesis of quantitative data on their key drug-like properties, detailed experimental protocols for their evaluation, and a visualization of a critical signaling pathway often modulated by these scaffolds.
At a Glance: Comparative Physicochemical and Pharmacokinetic Properties
The selection of a core scaffold profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for piperidine and its alternatives, offering a basis for comparison. It is important to note that these values are often compound-specific and can be influenced by substitution patterns.
Table 1: Comparative Physicochemical Properties of Piperidine and Common Alternatives
| Scaffold | Structure | pKa | cLogP (Calculated) | Aqueous Solubility | Key Considerations |
| Piperidine | ~11.2 | ~0.5 | Miscible | Higher basicity can lead to stronger ionic interactions but may also increase clearance. More lipophilic than piperazine.[1] | |
| Piperazine | pKa1: ~5.6, pKa2: ~9.8 | ~-1.2 | Freely Soluble | Lower basicity at physiological pH. The second nitrogen offers an additional point for functionalization but can be a site of metabolic liability.[1][2] | |
| Morpholine | ~8.4 | ~-1.1 | Miscible | The oxygen atom can act as a hydrogen bond acceptor and generally improves aqueous solubility and metabolic stability. | |
| Azepane | ~11.2 | ~1.1 | Slightly Soluble | Increased ring size offers greater conformational flexibility, which can be beneficial for target binding but may also lead to entropic penalties. | |
| 1-Azaspiro[3.3]heptane | ![]() | - | ~0.2 | - | A novel, rigid piperidine bioisostere that can improve metabolic stability and maintain or enhance biological activity.[4][5][6][7] |
| 3-Azabicyclo[3.1.0]hexane | ![]() | - | ~0.3 | - | A bridged piperidine isostere that offers conformational constraint, potentially leading to increased potency and selectivity. |
Table 2: Comparative Pharmacokinetic and In Vitro Performance Data
| Scaffold Type | Example Compound/Study | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM, min) | Receptor Affinity (Ki, nM) | Cytotoxicity (IC50, µM) |
| Piperidine | Compound 5 (hH3R/σ1R antagonist) | - | - | hH3R: 7.70, σ1R: 3.64[8][9] | - |
| Piperazine | Compound 4 (hH3R antagonist) | - | - | hH3R: 3.17, σ1R: 1531[8][9] | - |
| Bridged Piperidine | Naphthalene-based P2Y14R Antagonist | - | - | IC50: 15.6 (Isoquinuclidine analog)[10] | - |
| Spiro-piperidine | MCH-1R Antagonist | - | - | IC50: 0.09[11] | - |
| Piperidine Analog | Bupivacaine Analog (Anesthetic) | - | Improved metabolic stability compared to bupivacaine[4][6] | - | - |
HLM: Human Liver Microsomes. Data is illustrative and derived from specific studies; direct comparison requires identical experimental conditions.
Experimental Protocols: A Foundation for Evaluation
Objective comparison of piperidine alternatives relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays used to assess the performance of drug candidates.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro intestinal absorption of drug candidates.[12] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12]
Methodology:
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12]
-
Seeding on Transwell Inserts: Cells are seeded on permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[12]
-
Differentiation: The cells are cultured for 21-28 days to form a confluent, polarized monolayer. The culture medium is changed every 2-3 days.[12]
-
Transport Assay:
-
The Caco-2 monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[12]
-
For apical to basolateral (A → B) transport, the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[12]
-
For basolateral to apical (B → A) transport, the compound is added to the basolateral compartment.[13]
-
The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[12]
-
Samples are collected from both donor and receiver compartments for analysis (e.g., by LC-MS/MS).[12]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[12][13] The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 suggests active efflux.[13]
Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, providing an indication of its in vivo clearance.[14][15]
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH regenerating system (to ensure cofactor availability), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[1][14]
-
Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Incubations are carried out at 37°C with shaking.[14]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[16]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.[1]
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.[1]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[16]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17][18]
Methodology:
-
Cell Seeding: Cells (e.g., a cancer cell line or a normal cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18]
-
Incubation: The plate is incubated for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-590 nm.[19]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the context in which these building blocks operate, we present diagrams of a relevant signaling pathway and a typical experimental workflow.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. static.igem.wiki [static.igem.wiki]
Validating Synthetic Routes for Novel Sulfonamides: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the rigorous validation of a synthetic route for a novel sulfonamide is paramount to ensure the compound's purity, safety, and efficacy. This guide provides an objective comparison of synthetic strategies and the orthogonal analytical methods essential for their validation, supported by experimental data and detailed protocols.
The synthesis of novel sulfonamides is a cornerstone of drug discovery, yielding compounds with a broad spectrum of therapeutic applications. However, the chosen synthetic pathway can significantly impact the final product's purity and yield. Consequently, a robust validation process employing multiple, independent (orthogonal) analytical techniques is not just a regulatory requirement but a scientific necessity. This guide delves into the comparison of synthetic routes for representative novel sulfonamides and details the orthogonal methods used to validate them.
Comparison of Synthetic Routes: The Case of Celecoxib
Celecoxib, a selective COX-2 inhibitor, provides an excellent case study for comparing different synthetic approaches. Here, we compare a traditional batch synthesis with a more modern continuous flow method.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Key Steps | Claisen condensation followed by cyclo-condensation. | Claisen condensation and cyclo-condensation in integrated flow reactors. |
| Reaction Time | 20 hours | 1 hour |
| Yield | 90% | 90-96% |
| Work-up/Purification | Improved work-up and purification required. | Simplified due to higher purity of the crude product. |
| Safety/Exposure | Higher potential for chemical exposure during manual handling. | Reduced chemical exposure due to the enclosed system. |
Orthogonal Validation: A Multi-Pronged Approach to Purity Determination
The validation of a synthesized sulfonamide relies on a combination of analytical techniques that provide complementary information, ensuring a comprehensive assessment of the compound's identity and purity. The most commonly employed orthogonal methods include chromatographic and spectroscopic techniques.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time (tR), peak area/height for quantification, % purity. | Robust, reproducible, widely available, suitable for routine quality control. | Requires reference standards, potential for co-elution of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of functional groups, and identification of impurities. | Provides unambiguous structure elucidation. | Lower sensitivity compared to other methods for trace impurity detection. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities based on their mass. | High sensitivity and specificity. | May not distinguish between isomers without chromatographic separation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf) for qualitative assessment of purity. | Simple, rapid, and cost-effective for reaction monitoring. | Limited quantitative capability, lower resolution than HPLC. |
Experimental Protocols
Synthesis of Novel Sulfonamide Derivatives of Trimetazidine (Conventional Method)
This protocol describes the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
-
Reaction Setup: Prepare a solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL).
-
Addition of Reagents: Add methanesulfonyl chloride (1 mmol) to the solution. After 10 minutes, introduce triethylamine (1.2 mmol, 0.121 g).
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature.
-
Work-up: Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to yield the product.
Orthogonal Validation Protocols
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable diluent (e.g., methanol/water mixture) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sulfonamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of the target sulfonamide.
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks to the main compound peaks can provide a semi-quantitative estimate of purity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of synthesizing and validating novel sulfonamides.
In-vitro biological evaluation of compounds derived from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
The creation of a comprehensive and objective comparison guide, as requested, is contingent on the availability of such specific experimental data. This includes quantitative metrics like IC50 or Ki values from various biological assays and the precise methodologies used to obtain this data. Without access to a publication that has performed and documented these experiments for a series of compounds derived from Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, it is not possible to generate the requested data tables, experimental protocols, and associated visualizations.
General information on the biological significance of piperidine and sulfonamide groups in medicinal chemistry is abundant. Piperidine rings are key components in many pharmaceuticals, and the sulfonamide group is a well-known pharmacophore. Derivatives containing these moieties have been investigated for a wide array of biological activities, including but not limited to:
-
Antimicrobial Activity: Various sulfonamide derivatives containing a piperidine nucleus have been synthesized and evaluated for their enzyme-inhibiting activities against targets like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.
-
Dopamine Reuptake Inhibition: Piperidine-4-carboxamide derivatives have been studied for their potential as dopamine reuptake inhibitors, with some compounds showing analgesic effects in animal models.
-
Calcium Channel Blockade: Certain 4-piperidinecarboxylate and 4-piperidinecyanide derivatives have been investigated as T-type calcium channel blockers for the potential treatment of neuropathic pain.
-
Acetylcholinesterase Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease research.
While these examples highlight the diverse biological roles of piperidine-containing compounds, they do not provide the specific comparative data required for a guide focused on derivatives of this compound.
To provide the requested detailed comparison, a dedicated research study that synthesizes a library of compounds from the specified starting material and evaluates their biological activity in a systematic and comparative manner would be necessary. Such a study would need to be identified to extract the required quantitative data and experimental procedures. Without this foundational information, the generation of the requested comparison guide with the specified level of detail is not feasible at this time.
Structure-Activity Relationship (SAR) studies of novel piperidine sulfonamides
A detailed examination of two distinct series of piperidine sulfonamide derivatives reveals divergent strategies in the pursuit of novel anticancer agents. This guide compares the structure-activity relationships (SAR) of piperidine sulfonamides designed as VEGFR-2 inhibitors against those developed as oxidative stress-inducing agents, providing researchers with a comprehensive overview of their mechanisms, potency, and therapeutic potential.
Two recent studies highlight the versatility of the piperidine sulfonamide scaffold in developing new cancer therapies. The first study focuses on a series of novel sulfonamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. The second study explores a library of aromatic sulfonamides with a condensed piperidine moiety that induce cancer cell death through oxidative stress. This guide will objectively compare the performance of these two classes of compounds, supported by experimental data and detailed protocols.
Comparison of Anticancer Activity and Core Scaffolds
The two series of piperidine sulfonamides, while both demonstrating anticancer properties, operate through distinct mechanisms and exhibit different structure-activity relationships.
Series 1: VEGFR-2 Inhibitors are designed to interfere with the signaling pathway that promotes the growth of blood vessels in tumors, a process known as angiogenesis.[1] The core structure of these compounds features a sulfonamide-piperidine scaffold.[1]
Series 2: Oxidative Stress Inducers comprise a library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines, and 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles.[2] These compounds exert their cytotoxic effects by inducing oxidative stress and depleting glutathione in cancer cells.[2]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro anticancer activity of representative compounds from each series against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of VEGFR-2 Inhibitor Series (IC50 in µM) [1]
| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) |
| 3a | 5.58 | 4.82 | 11.15 |
| 6 | 3.53 | 3.33 | 4.31 |
| 15 | 4.30 | 3.30 | 3.50 |
| Doxorubicin | 0.42 | 0.55 | 0.88 |
| Vinblastine | 3.31 | 8.15 | 2.13 |
Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Compounds [1]
| Compound | VEGFR-2 IC50 (µM) |
| 3a | 0.2007 |
| 6 | 1.5073 |
| 15 | 0.0787 |
| Sorafenib | 0.0416 |
Table 3: Cytotoxic Effects of Oxidative Stress-Inducing Series on K562 Leukemia Cells (EC50 in µM) [2]
| Compound | EC50 (µM) |
| 21 | < 10 |
| 22 | < 10 |
| 23 | < 10 |
| 35 | < 10 |
| 41 | < 10 |
Structure-Activity Relationship (SAR) Analysis
VEGFR-2 Inhibitor Series
The SAR for this series indicates that the sulfonamide-piperidine scaffold is crucial for baseline activity.[1] Modifications to this core are likely to result in a loss of potency. The data suggests that specific substitutions on the aromatic and heterocyclic rings significantly influence both antiproliferative and VEGFR-2 inhibitory activities. For instance, compound 15 demonstrated the most potent VEGFR-2 inhibition with an IC50 of 0.0787 µM.[1]
Oxidative Stress-Inducing Series
In this series, the fusion of the piperidine ring with an aromatic system is a key structural feature. The cytotoxic effects were observed in the micromolar range, with several compounds exhibiting EC50 values below 10 µM against K562 leukemia cells.[2] The lead compound, 22 , was found to be active against a broad panel of 24 different cancer cell lines, including leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Antiproliferative MTT Assay[1]
-
Cell Seeding: Cancer cell lines (HCT-116, HepG-2, and MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay[1]
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Reaction Setup: The reaction is typically performed in a microplate format containing the VEGFR-2 enzyme, a substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified using a detection reagent, often in a luminescence or fluorescence-based format.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from the dose-response curve.
Cytotoxicity Assay for Oxidative Stress Inducers[2]
-
Cell Culture: K562 leukemia cells are cultured in an appropriate medium.
-
Compound Exposure: The cells are exposed to different concentrations of the test sulfonamides.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as trypan blue exclusion or a colorimetric assay, after a defined incubation period.
-
EC50 Calculation: The effective concentration that causes 50% cell death (EC50) is calculated.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for evaluating the anticancer piperidine sulfonamides and the logical relationship of the SAR studies.
Caption: Experimental workflow for the evaluation of novel piperidine sulfonamides.
Caption: Logical relationship of the Structure-Activity Relationship (SAR) studies.
References
A Comparative Guide to the Inhibitory Potency of Sulfonamide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to potently and selectively inhibit various enzymes. This guide provides an objective comparison of the inhibitory potency of different sulfonamide-based inhibitors against two major classes of enzymes: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs). The data presented is compiled from various studies to aid in the evaluation and selection of these compounds for research and drug development purposes.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] They are involved in numerous physiological processes, making them attractive targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4][5] The inhibitory activity of sulfonamides against CAs is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
The following table summarizes the inhibitory potency (Ki in nM) of a selection of sulfonamide-based inhibitors against various human (h) and bacterial carbonic anhydrase isoforms. Lower Ki values indicate greater inhibitory potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | βAbauCA (Ki, nM) | BpsCAβ (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 191 | 745 | 25.8 | - | [6] |
| Methazolamide (MZA) | - | - | - | 185 | - | - | [7] |
| Ethoxzolamide (EZA) | - | - | 76.9 | Micromolar | - | - | [6][7] |
| Dorzolamide | - | - | - | Micromolar | - | - | [7] |
| Brinzolamide (BRZ) | - | - | 170.2 | Micromolar | - | - | [6][7] |
| Benzolamide (BZA) | - | - | 112.6 | 186 | - | - | [6][7] |
| Indapamide (IND) | - | - | Mid-nanomolar | - | Low nanomolar | Low nanomolar | [6][8] |
| Hydrochlorothiazide | - | - | - | Micromolar | - | - | [7] |
| Celecoxib | - | - | - | >50,000 | - | - | [7] |
| Valdecoxib | - | - | - | >50,000 | - | - | [7] |
| Compound 15 | 725.6 | 3.3 | - | - | 6.1 | - | [9] |
| Compound 7d | 2.62 | - | - | - | - | - | [2] |
| Compound 6c | - | 5.74 | - | - | - | - | [2] |
Note: "-" indicates data not available in the cited sources. Micromolar indicates a Ki value in the range of 1,000-10,000 nM.[7]
A common method for determining the inhibitory potency of compounds against carbonic anhydrases is the stopped-flow CO₂ hydrase assay.
Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The initial rate of the reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Purified carbonic anhydrase isoform
-
Inhibitor stock solutions (typically in DMSO or water)
-
Buffer solution (e.g., TRIS or HEPES)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and inhibitor solutions are pre-incubated for a set period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) to determine the initial reaction velocity.
-
The uncatalyzed rate of CO₂ hydration is subtracted from the enzyme-catalyzed rate.
-
A series of experiments are conducted with varying inhibitor concentrations to generate a dose-response curve.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from this curve.[10][11]
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Michaelis constant (Km).[10]
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow for determining IC50/Ki values using a stopped-flow assay.
Cyclooxygenase Inhibitors
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[12] Sulfonamide-containing compounds, such as celecoxib, are known selective COX-2 inhibitors, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]
The following table summarizes the IC50 values (in µM) for selected sulfonamide-based inhibitors against COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Inhibitor | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 9.4 | 0.08 | 117.5 | [13] |
| PYZ16 | >5.58 | 0.52 | >10.73 | [14] |
| ODZ2 | 63.8 | 0.48 | 132.83 | [14] |
| Dihydropyrazole sulfonamide 67 | - | 0.33 | - | [13] |
Note: "-" indicates data not available in the cited sources.
The inhibitory activity of sulfonamides against COX isoforms is often determined using in vitro enzyme immunoassays (EIA) or colorimetric assays.
Principle: These assays measure the amount of prostaglandin E2 (PGE2) produced by the COX enzyme from arachidonic acid. The inhibition of PGE2 production in the presence of the test compound is quantified.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Glutathione
-
Inhibitor stock solutions (typically in DMSO)
-
Assay buffer
-
PGE2 EIA kit or colorimetric detection reagents
Procedure:
-
The enzyme, along with necessary cofactors, is pre-incubated with various concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive EIA or a colorimetric method.
-
A standard curve for PGE2 is generated to calculate the concentration in the samples.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Caption: Signaling pathway of cyclooxygenase and its inhibition by sulfonamides.
Caption: Experimental workflow for a COX inhibition assay.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei [mdpi.com]
- 8. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC and UPLC Methods for Assessing Synthesized Molecule Purity
For researchers, scientists, and drug development professionals, establishing the purity of synthesized molecules is a critical step in the journey from discovery to application. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task, valued for its robustness and reliability.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, offering significant enhancements in speed, resolution, and sensitivity.[2][3][4] This guide provides an objective comparison of HPLC and UPLC methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
Performance Comparison: HPLC vs. UPLC
UPLC represents a significant evolution from HPLC, primarily by utilizing smaller stationary phase particles (sub-2 µm) and operating at much higher pressures (up to 15,000 psi or 1,000 bar).[1][5][6] These fundamental differences translate into substantial performance gains across several key metrics. UPLC systems are engineered with specialized pumps and low-dispersion flow paths to handle these extreme pressures and maintain peak integrity.[1][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Operating Pressure | Up to 6,000 psi (400 bar)[1][6][8] | Up to 15,000 psi (1,000 bar)[1][5][6][8] |
| Particle Size | 3 - 5 µm[1][5] | < 2 µm (typically 1.7 - 1.8 µm)[1][5][9] |
| Analysis Time | 15 - 30 minutes[1][10] | < 5 minutes[1][10] |
| Resolution | Good[6] | Superior, with sharper and narrower peaks[5][11][12] |
| Sensitivity | Good[6] | 3- to 5-fold increase over HPLC[7] |
| Solvent Consumption | Higher | Reduced by 70-80% compared to HPLC[1] |
| Sample Throughput | Lower | Significantly higher[1][5] |
| Cost | Lower initial investment[13] | Higher initial investment[5][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable purity assessments. Below are generalized methodologies for both HPLC and UPLC analysis.
General HPLC Method for Purity Assessment
This protocol outlines a standard approach for routine purity analysis of a synthesized small molecule.
-
Sample Preparation: Accurately weigh and dissolve the synthesized molecule in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm)
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
General UPLC Method for High-Throughput Purity Screening
This protocol is designed for rapid purity assessment, ideal for screening multiple samples.
-
Sample Preparation: Prepare samples as described in the HPLC protocol, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of UPLC. Use a 0.2 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 1.7 µm, 2.1 x 50 mm[14]
-
Mobile Phase A: 0.1% Formic Acid in Water[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[14]
-
Gradient: 5% to 95% B over 3 minutes[14]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C[14]
-
Injection Volume: 2 µL
-
Detection: UV-Vis Photodiode Array (PDA) detector to monitor multiple wavelengths.
-
-
Data Analysis: Similar to the HPLC method, calculate the purity based on the relative peak areas. The PDA detector allows for the assessment of peak purity by comparing spectra across a single peak.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of a synthesized molecule.
Caption: Logical comparison of key features between HPLC and UPLC.
Conclusion
The choice between HPLC and UPLC for purity assessment depends on the specific requirements of the analysis. HPLC remains a robust and cost-effective technique suitable for routine quality control where speed is not the primary driver.[10] In contrast, UPLC offers unparalleled advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput screening, complex mixture analysis, and trace impurity detection.[9][12] By understanding the fundamental differences and performance characteristics of each technique, researchers can make an informed decision to ensure the integrity and quality of their synthesized molecules.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijcrt.org [ijcrt.org]
- 4. rjptonline.org [rjptonline.org]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. niito.kz [niito.kz]
- 8. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 9. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 13. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Novel Sulfonamide Derivatives and Their Clinical Counterparts
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of new sulfonamide derivatives against established clinical inhibitors, supported by experimental data.
The landscape of drug discovery is continually evolving, with sulfonamide derivatives remaining a cornerstone in the development of targeted therapies. Their versatile scaffold allows for the inhibition of various key enzymes implicated in a range of diseases. This guide provides a comprehensive benchmark of novel sulfonamide derivatives against their clinically established counterparts, focusing on their inhibitory activity against carbonic anhydrases, cyclooxygenase-2 (COX-2), and microbial targets.
Carbonic Anhydrase Inhibition: Beyond Acetazolamide
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in physiological processes such as pH regulation and CO2 transport.[1] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] Acetazolamide is a well-established, non-specific clinical inhibitor of CA isoforms.[4][5]
Recent research has focused on developing more selective and potent CA inhibitors. A novel series of sulfonyl semicarbazides has demonstrated subnanomolar affinity for the tumor-associated isoform hCA XII, showing significantly higher potency than acetazolamide.[5] Specifically, these new derivatives exhibit Ki values in the range of 0.59–0.82 nM against hCA XII, an order of magnitude better than acetazolamide.[5] Another study reported sulfonamide derivatives with IC50 values lower than acetazolamide against hCA II.[6]
| Compound Class | Target Isoform(s) | Inhibitory Activity (Ki/IC50) | Reference Compound | Inhibitory Activity (Ki/IC50) |
| Sulfonyl Semicarbazides (5-13) | hCA XII | 0.59–0.82 nM (Ki) | Acetazolamide (1) | > 10 nM (Ki, estimated) |
| Sulfonyl Semicarbazides (compounds 6-11) | hCA IX | 20.5–38.7 nM (Ki) | Acetazolamide (1) | 25 nM (Ki) |
| Thiazolo[3,4-d]isoxazole sulfonamides (YM-1) | Carbonic Anhydrase | Favorable binding parameters | - | - |
| Biphenyl Sulfonamides | hCA I, II, IV | Varies (IC50/Ki) | Acetazolamide | Varies (IC50/Ki) |
| Coumarin-based sulfonamides (9a) | Not specified | 0.0088 µM (IC50 against MCF-7) | Doxorubicin | 0.072 µM (IC50) |
| Coumarin-based sulfonamides (32a) | hCA IX | 2.28 nM (Ki) | Acetazolamide | 25.0 nM (Ki) |
| Coumarin-based sulfonamides (32a, 32b) | hCA XII | 0.54 nM (Ki) | Acetazolamide | 5.7 nM (Ki) |
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides on carbonic anhydrase involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion essential for the enzyme's catalytic activity, thereby blocking the conversion of carbon dioxide to bicarbonate.[1][4]
Mechanism of sulfonamide inhibition of carbonic anhydrase.
COX-2 Inhibition: A Look at Alternatives to Celecoxib
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Celecoxib is a clinically approved COX-2 inhibitor.[9]
Novel sulfonamide-containing compounds have been designed and evaluated for their COX-2 inhibitory activity. For instance, a series of 2,3-diaryl-1,3-thiazolidine-4-ones with apara-SO2Me group showed potent COX-2 inhibition, with some compounds exhibiting higher selectivity than celecoxib.[7]
| Compound Class | COX-2 IC50 | Selectivity Index (SI) | Reference Compound |
| 2,3-diaryl-1,3-thiazolidine-4-ones (14, 15) | Potent | Higher than Celecoxib | Celecoxib |
| 2-aryl, 3-benzyl-(1,3-oxazolidine or 1,3-thiazolidine)-4-ones (16) | 0.21 µM | > 476 | Celecoxib |
Prostaglandin Synthesis Pathway and COX-2 Inhibition
Arachidonic acid is converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then further metabolized to various prostaglandins that mediate inflammation. COX-2 inhibitors selectively block the action of the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins.
COX-2 inhibition in the prostaglandin synthesis pathway.
Antimicrobial Activity: Novel Sulfonamides to Combat Resistance
Sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[10][11] The rise of antibiotic resistance has necessitated the development of new antimicrobial agents.[11]
Recent studies have explored novel sulfonamide derivatives with enhanced antimicrobial activity. For example, new N-sulfonamide 2-pyridone derivatives have been synthesized to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway.[12] One such compound, 11a, demonstrated potent inhibition against both enzymes with IC50 values of 2.76 and 0.20 µg/mL for DHPS and DHFR, respectively.[12] Other research has focused on coupling sulfonamides with structures like thienopyrimidine to create hybrids with promising antibacterial and antifungal activities.[13]
| Compound/Hybrid | Target Organism(s) | Activity (Inhibition Zone/MIC/IC50) | Reference Drug(s) | Activity |
| N-sulfonamide 2-pyridone (11a) | DHPS/DHFR enzymes | 2.76 µg/mL (IC50, DHPS), 0.20 µg/mL (IC50, DHFR) | - | - |
| Thienopyrimidine-sulfadiazine hybrid (4ii) | S. aureus, E. coli | 15 mm, 18 mm (Inhibition Zone) | Sulfadiazine, Sulfamethoxazole | 29.67 mm, 27.67 mm |
| Bisimidyl Sulfonamido Ketones (5-7) | S. aureus, K. pneumoniae, B. subtilis | High activity | - | - |
Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition
Bacteria synthesize their own folic acid, which is essential for DNA synthesis. Sulfonamides, being structurally similar to para-aminobenzoic acid (PABA), competitively inhibit the DHPS enzyme, thus blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth.
Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Protocols
Determination of IC50 for Enzyme Inhibition (General Protocol)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Workflow for IC50 Determination
General workflow for IC50 determination.
Materials:
-
Purified target enzyme
-
Sulfonamide inhibitor stock solution
-
Appropriate buffer solution
-
Substrate for the enzyme
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the sulfonamide inhibitor in the reaction buffer.
-
In a microplate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well with no inhibitor should be included.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[1]
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Workflow for Broth Microdilution MIC Assay
Workflow for the broth microdilution method to determine MIC.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sulfonamide antibiotic
-
96-well microplates
-
Standardized bacterial inoculum (e.g., equivalent to a 0.5 McFarland standard)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the sulfonamide compound in the broth medium in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculate each well containing the diluted sulfonamide with the bacterial suspension.
-
Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubate the microplate at 35-37°C for 16-20 hours.[10]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caep.ca [caep.ca]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. benchchem.com [benchchem.com]
- 11. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Protocols for the Safe Disposal of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
For Immediate Reference: Treat Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate as a corrosive, water-reactive, and potentially toxic substance. Proper disposal requires careful chemical neutralization of small residual amounts or packaging of bulk quantities for professional disposal. Never dispose of this chemical directly down the drain.
This guide provides critical safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, these guidelines are based on the reactivity of its functional groups—sulfonyl chloride and piperidine. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
Hazard Profile and Safety Precautions
This compound is a solid that should be handled with significant caution.[1] The primary hazards stem from its sulfonyl chloride group, which is reactive and corrosive, and its piperidine moiety, which can be toxic.
Key Hazards:
-
Corrosive: Causes skin irritation and potentially severe skin burns and eye damage.[1][2]
-
Water-Reactive: Reacts with water or moisture, potentially vigorously, to produce corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[3][4][5]
-
Respiratory Irritant: Inhalation of dust or vapors may cause respiratory irritation.[2]
-
Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7]
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or neutralization agents, which can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and burns.[1][2] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases.[8] |
Disposal Decision Workflow
The primary decision point for disposal is the quantity of the chemical waste. Bulk quantities must be handled differently from small, residual amounts (e.g., rinsing glassware).
Caption: Decision workflow for proper disposal based on waste quantity.
Experimental Protocol: Neutralization of Residual Quantities
This procedure should only be used for small quantities of this compound. The process involves a controlled hydrolysis (quenching) of the reactive sulfonyl chloride group with a basic solution.
Materials:
-
Beaker large enough to hold at least 10 times the volume of the quenching solution.
-
Stir plate and stir bar.
-
Dropping funnel or pipette.
-
Ice bath.
-
pH paper or pH meter.
-
2 M Sodium Hydroxide (NaOH) solution.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Don all required PPE.
-
Place the beaker containing the 2 M NaOH solution on the stir plate within an ice bath and begin gentle stirring. The volume of the NaOH solution should be in significant excess of what is stoichiometrically required.
-
-
Quenching the Sulfonyl Chloride:
-
If neutralizing residual solid, first dissolve it in a minimal amount of a water-miscible organic solvent that does not react with sulfonyl chlorides (e.g., acetone or THF).
-
Slowly and carefully add the solution of this compound dropwise to the cold, stirring NaOH solution.
-
The reaction is exothermic; maintain the temperature of the basic solution below 20°C by controlling the addition rate and ensuring the effectiveness of the ice bath.[4]
-
-
Verification:
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction is complete.
-
Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[8] If it is still acidic, add more base.
-
-
Final Disposal:
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[8]
Procedure:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
The full chemical name: "this compound"
-
Associated hazards: "Corrosive, Water-Reactive"[8]
-
The date of waste generation.
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials (especially water, bases, and oxidizing agents).
-
Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, follow these steps immediately:
-
Evacuate: Clear all non-essential personnel from the immediate area.[8]
-
Control: Ensure the fume hood is operational to manage vapors.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[9] Do not use water or combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[9]
-
Decontaminate: Clean the spill area thoroughly with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[8]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. research.uga.edu [research.uga.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Essential Safety and Handling Guide for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical.
Hazard Identification
Based on available data, this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]
-
Serious Eye Damage/Eye Irritation: Causes severe eye damage.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Sulfonyl chlorides as a class are known to be reactive and corrosive.[1][3] They can react violently with water, releasing toxic gases.[3][7]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is strongly recommended |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., an air-purifying respirator with organic vapor and acid gas cartridges) |
Operational Plan for Safe Handling
A systematic approach is critical for safely managing this compound in the laboratory.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Confirm that the container is clearly and accurately labeled.
-
Log the chemical into your laboratory's chemical inventory system.
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Keep the container tightly closed to prevent contact with moisture.[1][3][7]
-
Store away from incompatible materials, particularly water, bases, alcohols, and strong oxidizing agents.[3][7]
-
The storage area should be designated for corrosive materials.
Handling and Use
-
All handling of this chemical should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3][5]
-
Avoid all direct contact with the skin and eyes.[1] Wear the appropriate PPE as outlined in the table above.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
After handling, wash hands and any exposed skin thoroughly.[2][5]
Spill Management
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (see table for large spills), cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] DO NOT USE WATER .[2]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, absorbent material) in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not mix with aqueous waste.
-
Empty Containers: Empty containers may still contain hazardous residue. Triple rinse the container with an appropriate organic solvent (e.g., acetone, ethyl acetate) and collect the rinsate as hazardous waste. Deface the label on the empty container before disposal.
-
Consult your institution's EHS department or hazardous waste disposal guidelines for specific disposal procedures.[2][5]
Experimental Protocols
Standard Operating Procedure for a Reaction Using this compound
-
Preparation:
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Ensure all glassware is dry.
-
Don the appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
-
Reagent Handling:
-
Weigh the required amount of this compound in the fume hood.
-
Carefully transfer the solid to the reaction vessel.
-
-
Reaction:
-
Slowly add other reagents to the reaction mixture. Be aware of potential exothermic reactions.
-
If the reaction needs to be heated, use a controlled heating source such as a heating mantle with a temperature controller.
-
-
Work-up:
-
Quench the reaction carefully, being mindful that sulfonyl chlorides can react vigorously with water and other nucleophiles. A non-aqueous work-up is preferable if possible.
-
If an aqueous work-up is necessary, perform the addition of water slowly and with cooling.
-
Separate the organic and aqueous layers.
-
-
Waste Disposal:
-
Dispose of all liquid and solid waste in their respective, properly labeled hazardous waste containers.
-
-
Decontamination:
-
Clean all glassware and the work area thoroughly.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. actylislab.com [actylislab.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


